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  • Product: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine
  • CAS: 65472-15-3

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation and Analytical Profiling of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: A Comprehensive Guide

Executive Summary & Structural Rationale In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics. 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone technique for modulating pharmacokinetics. 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3) represents a highly specialized fluorinated heterocycle. By replacing the hydrogen atoms at the C2 and C6 positions of the morpholine ring with geminal difluoro groups, the basicity of the nitrogen atom is drastically reduced via strong inductive (-I) effects, while the molecule's overall lipophilicity and metabolic stability are significantly enhanced [1].

As a Senior Application Scientist, I approach the spectroscopic characterization of this compound not merely as a data-collection exercise, but as a self-validating analytical system . The dense electron-withdrawing environment and the unique conformational dynamics of the tetrafluoromorpholine ring dictate highly specific behaviors across Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) platforms. This guide details the causal relationships between the molecule's architecture and its spectral signatures, providing a robust framework for structural verification.

Experimental Workflows: A Self-Validating Protocol

To establish a self-validating data matrix, the analytical workflow must account for the unique relaxation physics and ionization potentials induced by the tetrafluoro motif. The following step-by-step methodologies are engineered to prevent common artifacts associated with highly fluorinated heterocycles.

Multi-Nuclear NMR Spectroscopy Protocol
  • Step 1: Sample Preparation. Dissolve 20 mg of the analyte in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: The high concentration is critical. The

      
       carbons (C2/C6) lack attached protons, meaning they do not benefit from the Nuclear Overhauser Effect (NOE) signal enhancement during standard 
      
      
      
      acquisition.
  • Step 2:

    
     and 
    
    
    
    Acquisition.
    Acquire
    
    
    NMR at 400 MHz or 600 MHz. Acquire
    
    
    NMR (proton-decoupled) at 376 MHz to collapse the complex
    
    
    multiplets into distinct singlets, confirming the bulk symmetry of the fluorine environments.
  • Step 3:

    
     Acquisition with Extended Relaxation.  Acquire 
    
    
    
    NMR using an extended relaxation delay (
    
    
    seconds).
    • Causality: The spin-lattice relaxation times (

      
      ) for the quaternary 
      
      
      
      carbons are exceptionally long. A standard 1-second delay will result in these critical peaks disappearing into the baseline noise [2].
ATR-FTIR Spectroscopy Protocol
  • Step 1: Background Calibration. Collect a background spectrum using a clean diamond Attenuated Total Reflectance (ATR) crystal to subtract ambient

    
     and water vapor.
    
  • Step 2: Sample Application. Apply 2-3 mg of the neat compound directly onto the crystal. Apply consistent pressure using the anvil.

    • Causality: ATR is prioritized over KBr pelleting because KBr is hygroscopic. Moisture absorption can obscure the critical C-N stretching region (~1100 cm

      
      ), which already heavily overlaps with the intense C-F stretching bands.
      
High-Resolution Mass Spectrometry (HRMS) Protocol
  • Step 1: Electron Impact (EI-MS). Introduce the sample via direct insertion probe. Ionize at standard 70 eV.

    • Causality: While Electrospray Ionization (ESI+) is useful for intact mass, the reduced basicity of the tetrafluorinated nitrogen makes protonation (

      
      ) inefficient. Hard ionization (EI) guarantees molecular ion generation and provides reproducible, structure-diagnostic fragmentation.
      

Workflow A Sample Preparation 20 mg/mL in CDCl3 B NMR Acquisition 1H, 13C{1H}, 19F{1H} A->B C FT-IR Spectroscopy ATR Diamond Crystal A->C D Mass Spectrometry HRMS (EI / ESI+) A->D E Data Integration Cross-Validation B->E C->E D->E

Caption: Multi-modal spectroscopic workflow for the structural validation of fluorinated heterocycles.

Spectroscopic Data Synthesis

The following tables summarize the quantitative spectral data, acting as a reference standard for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine.

Table 1: Multi-Nuclear NMR Assignments ( , 298 K)
NucleusChemical Shift (

, ppm)
Multiplicity & Coupling (

in Hz)
IntegrationAssignment / Structural Origin

3.25t,

4HMorpholine C3-H

, C5-H


2.52tt,

1HCyclohexyl C1'-H (N-CH)

1.75 - 1.85m4HCyclohexyl C2'-H

, C6'-H


1.15 - 1.65m6HCyclohexyl remaining CH

protons

118.5t,

2CMorpholine C2, C6 (

)

60.8s1CCyclohexyl C1' (N-CH)

48.2t,

2CMorpholine C3, C5 (

)

29.5, 26.1, 25.8s5CCyclohexyl C2'/C6', C3'/C5', C4'

-75.8s (broad)4FMorpholine C2-F

, C6-F

Table 2: ATR-FTIR Spectral Data
Wavenumber (

)
IntensityModeStructural Assignment
2930, 2855Medium

Aliphatic C-H stretch (Cyclohexyl)
1210 - 1140Very Strong, Broad

Gem-difluoro C-F stretching
1085Strong

Asymmetric ether stretch (Morpholine)
980Medium

Cyclohexyl ring deformation
Table 3: EI-MS (70 eV) Fragmentation Data

Ratio
Relative AbundanceIon TypeFragmentation Origin
24115%

Intact Molecular Ion
158100% (Base)

Loss of cyclohexyl radical
8345%

Cyclohexyl cation
6920%

Rearrangement product (typical for fluoroalkyls)

Mechanistic Interpretation of Spectra (E-E-A-T)

To trust the data, one must understand the quantum mechanical and thermodynamic forces driving the spectral output. The data presented above is highly characteristic of the tetrafluoromorpholine class [3], and its interpretation relies on several key principles.

NMR Coupling Dynamics and Conformational Averaging

The


 NMR spectrum is anchored by the distinct triplet at 3.25 ppm . In an unsubstituted morpholine, these protons (C3/C5) typically resonate around 2.8 ppm. The profound downfield shift is caused by the electron-withdrawing power of the adjacent 

groups. The triplet splitting (

Hz) is a self-validating feature: the protons on C3 are coupling to the two equivalent fluorine atoms on C2.

Furthermore, the


 NMR spectrum at room temperature (298 K) exhibits a broad singlet at -75.8 ppm . While a locked chair conformation would yield an AB quartet due to non-equivalent axial and equatorial fluorines (

Hz), the morpholine ring undergoes rapid chair-chair inversion on the NMR timescale. This dynamic averaging coalesces the signals into a single broad peak, a hallmark of flexible fluorinated saturated heterocycles [1].
Infrared Dipole Moments

In the FT-IR spectrum, the region between 1100 and 1250 cm


 is completely dominated by the 

stretching vibrations. Because the C-F bond is highly polarized, its vibration causes a massive change in the molecular dipole moment, resulting in an exceptionally high molar absorptivity in the infrared region [4]. This intense band often obscures the adjacent C-O-C asymmetric stretch of the morpholine ring, requiring careful deconvolution or secondary validation via

NMR.
Mass Spectrometric Cleavage Pathways

Under 70 eV Electron Impact, the molecular ion (


 241) is visible but not the base peak. The extreme electronegativity of the four fluorine atoms stabilizes the morpholine ring against fragmentation, effectively shifting the thermodynamic weak point to the exocyclic 

bond. Consequently, the dominant pathway is

-cleavage, expelling the cyclohexyl radical to yield the highly stable tetrafluoromorpholinium cation at

158
, which serves as the base peak.

Fragmentation M Molecular Ion [M]+ m/z 241 F1 Loss of Cyclohexyl [- C6H11•] M->F1 F2 Alpha-Cleavage [- C4H4F4NO•] M->F2 I1 Tetrafluoromorpholinium m/z 158 F1->I1 I2 Cyclohexyl Cation m/z 83 F2->I2

Caption: Primary EI-MS fragmentation pathways for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine.

References

  • Hunter, L. "The C–F bond as a conformational tool in organic and biological chemistry." Beilstein Journal of Organic Chemistry, 2010. URL:[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons, 2014. URL:[Link]

  • Kiesewetter, D. O., et al. "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides" (Utilization of 2,2,6,6-tetrafluoromorpholine derivatives in drug design). US Patent 11858924B2, 2024.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer, 2009. URL:[Link]

Exploratory

A Technical Guide to the Crystal Structure Analysis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: From Synthesis to Structural Elucidation

This guide provides a comprehensive, in-depth technical overview of the methodologies required for the crystal structure analysis of the novel compound 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine. It is intended for resea...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, in-depth technical overview of the methodologies required for the crystal structure analysis of the novel compound 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine. It is intended for researchers, scientists, and professionals in drug development who are familiar with crystallographic principles. This document will navigate the reader through the essential stages of synthesis, crystallization, data collection, and structure refinement, offering field-proven insights into the causality behind key experimental choices.

Introduction: The Significance of Fluorinated Morpholines in Medicinal Chemistry

Fluorinated organic molecules are of paramount importance in modern drug discovery. The introduction of fluorine atoms can significantly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The morpholine scaffold, a common motif in medicinal chemistry, is often modified to enhance its drug-like properties. The specific compound of interest, 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, presents a unique combination of a bulky, lipophilic cyclohexyl group and a heavily fluorinated morpholine ring. Understanding its three-dimensional structure is crucial for elucidating its conformational preferences, potential intermolecular interactions, and ultimately, its structure-activity relationship (SAR) in a biological context. This guide outlines the experimental and computational workflow for determining the single-crystal X-ray structure of this promising, yet uncharacterized, molecule.

Synthesis and Crystallization: The Foundation of a Successful Crystal Structure Analysis

A high-quality single crystal is the prerequisite for a successful X-ray diffraction experiment. The journey to obtaining such a crystal begins with the synthesis of the target compound and subsequent purification, followed by a systematic approach to crystallization.

Proposed Synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

While the specific synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine is not yet published, a plausible synthetic route can be devised based on established methodologies for the synthesis of fluorinated heterocycles and N-alkylation of amines. A potential approach could involve the reaction of 2,2,6,6-tetrafluoromorpholine with a suitable cyclohexyl halide or a reductive amination reaction between 2,2,6,6-tetrafluoromorpholine and cyclohexanone. The synthesis of fluorinated building blocks often requires specialized techniques and reagents.[1][2][3]

Experimental Protocol: Synthesis and Purification

  • Reaction Setup: A solution of 2,2,6,6-tetrafluoromorpholine and a suitable base (e.g., potassium carbonate) in an aprotic solvent (e.g., acetonitrile) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Alkylating Agent: Cyclohexyl bromide is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction: Upon completion, the reaction is quenched with water, and the product is extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine. The purity of the final compound should be confirmed by NMR spectroscopy and mass spectrometry.

The Art of Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. It is an empirical process that requires screening a wide range of conditions.

Experimental Protocol: Crystallization Screening

  • Solvent Selection: A variety of solvents with different polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetonitrile) should be screened.

  • Crystallization Techniques:

    • Slow Evaporation: A saturated solution of the compound is left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a small, open vial, which is then placed in a larger, sealed container with a less volatile solvent in which the compound is less soluble.

    • Solvent-Antisolvent Diffusion: A solution of the compound is carefully layered with a miscible "anti-solvent" in which the compound is poorly soluble.

  • Temperature Control: Crystallization experiments should be conducted at different temperatures (e.g., room temperature, 4 °C, -20 °C) to control the rate of crystal growth.[4]

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, the next step is to use X-ray diffraction to determine the arrangement of atoms within the crystal lattice.[5]

Crystal Mounting and Data Collection

A single, well-formed crystal with sharp edges and no visible defects is selected under a microscope and mounted on a goniometer head.[4] The crystal is typically cooled to a low temperature (around 100 K) to minimize thermal vibrations of the atoms, leading to higher quality diffraction data.[6]

The data collection process involves rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.[5][7] The geometry of the diffraction pattern is related to the unit cell dimensions of the crystal, while the intensities of the diffracted spots contain information about the arrangement of atoms within the unit cell.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Target Compound Purification Purification (Chromatography) Synthesis->Purification Crystallization Crystallization Screening Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection (Diffractometer) Mounting->Data_Collection Data_Processing Data Processing (Integration & Scaling) Data_Collection->Data_Processing Structure_Solution Structure Solution (Phase Problem) Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Experimental workflow for crystal structure analysis.

Data Processing

The raw diffraction images are processed to determine the unit cell parameters, space group, and the intensities of each reflection.[8] This process, known as data reduction, involves integrating the intensities of the diffraction spots and applying various corrections (e.g., for absorption).

Structure Solution and Refinement: From Data to a 3D Model

The ultimate goal of the crystallographic experiment is to generate a three-dimensional model of the electron density of the molecule, from which the atomic positions can be determined.[9]

The Phase Problem and Structure Solution

While the intensities of the diffracted X-rays can be measured, the phase information is lost during the experiment. This is known as the "phase problem" in crystallography.[10] For small molecules like 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, direct methods are typically used to solve the phase problem.[6] These methods use statistical relationships between the intensities of the reflections to estimate the initial phases.

Structure Refinement

Once an initial model of the structure is obtained, it is refined against the experimental data using a least-squares minimization procedure.[6][11] During refinement, the atomic coordinates, thermal parameters, and other model parameters are adjusted to improve the agreement between the observed and calculated structure factors.[10]

Structural Analysis and Interpretation: Insights from the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's conformation, bond lengths, bond angles, and intermolecular interactions.

Conformational Analysis
  • Morpholine Ring: The tetrafluorinated morpholine ring is expected to adopt a chair conformation, similar to its non-fluorinated counterpart. The presence of the four fluorine atoms will likely influence the ring puckering and the bond lengths and angles within the ring.

  • Cyclohexyl Ring: The cyclohexyl ring is also expected to be in a chair conformation. The orientation of the cyclohexyl group relative to the morpholine ring (axial vs. equatorial) will be a key feature of the structure.

  • Torsion Angles: Analysis of the torsion angles will provide a quantitative description of the molecule's conformation.

molecular_conformation cluster_molecule 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine cluster_interactions Intermolecular Interactions Morpholine Tetrafluoromorpholine Ring (Chair Conformation) Linkage N-C Linkage (Equatorial/Axial?) Morpholine->Linkage Puckering Analysis Cyclohexyl Cyclohexyl Ring (Chair Conformation) Cyclohexyl->Linkage Conformational Isomers Hydrogen_Bonds C-H...F Hydrogen Bonds Linkage->Hydrogen_Bonds Crystal Packing van_der_Waals van der Waals Contacts

Sources

Foundational

Thermal Stability and Decomposition Kinetics of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: A Mechanistic Guide

Executive Summary The integration of highly fluorinated heterocycles into active pharmaceutical ingredients (APIs) and advanced materials has driven the need for rigorous thermal characterization. 4-Cyclohexyl-2,2,6,6-te...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of highly fluorinated heterocycles into active pharmaceutical ingredients (APIs) and advanced materials has driven the need for rigorous thermal characterization. 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3) represents a unique structural motif where the electron-rich morpholine core is heavily modified by four fluorine atoms adjacent to the ether oxygen, and capped with a bulky N-cyclohexyl moiety.

As an Application Scientist, I have structured this whitepaper to move beyond basic material safety data. Here, we dissect the thermodynamic causality behind its stability, map its pyrolytic degradation pathways, and establish a self-validating analytical protocol for its thermal profiling.

Structural Dynamics and the "Fluorine Effect"

To understand the thermal limits of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, we must first analyze the electronic environment of the molecule. In unsubstituted morpholines, thermal breakdown is typically initiated by 1,3-intramolecular hydrogen shifts and the homolytic cleavage of the heterocyclic ring[1].

However, the substitution of hydrogen with fluorine at the 2,2,6,6-positions fundamentally alters this thermodynamic landscape:

  • Inductive Stabilization: Fluorine is highly electronegative. The four fluorine atoms inductively withdraw electron density from the adjacent ether oxygen. This strengthens the C-O-C linkage against early thermal homolysis, a phenomenon well-documented in the stabilization of fluorinated ethers[2].

  • Steric Shielding: The bulky

    
     groups provide steric shielding to the ether oxygen, preventing early-stage oxidative attack.
    
  • The Vulnerable Node: While the morpholine core is fortified, the C-N bond connecting the nitrogen to the cyclohexyl ring remains the thermodynamic weak link. Partially fluorinated tertiary amines exhibit a marked vulnerability to dehydrofluorination at elevated temperatures, differentiating them from fully perfluorinated analogs which are highly inert[3].

Mechanistic Pathways of Thermal Decomposition

The thermal degradation of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine is a multi-phase process dictated by bond dissociation energies.

Phase 1: Initiation (N-Dealkylation) Unlike standard morpholines that undergo ring-opening at ~250°C[4], the fluorinated core forces the initiation step to occur at the exocyclic C-N bond. Thermal energy induces homolytic cleavage, yielding a cyclohexyl radical and a tetrafluoromorpholinyl radical.

Phase 2: Propagation and Dehydrofluorination The resulting fluorinated radical is highly reactive. It undergoes rapid


-scission. Because the molecule contains both fluorine and hydrogen (on the cyclohexyl ring and potentially via intermolecular hydrogen abstraction), the system undergoes thermodynamically favorable dehydrofluorination, releasing hydrogen fluoride (HF) gas. This is a hallmark degradation pathway for hydrogen-containing fluoroamines[3].

Phase 3: Termination The cyclohexyl radical typically undergoes


-elimination to form cyclohexene. The remaining fluorinated fragments further degrade into low-molecular-weight fluorocarbons (e.g., 

, carbonyl fluoride) and a carbonaceous char residue[5].

Pathway A 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine (Intact Molecule) B Initiation: Homolytic C-N Cleavage (N-Dealkylation) A->B Heat (>250°C) C Initiation: Ring Opening (C-O or C-N Scission) A->C Heat (>280°C) D Cyclohexyl Radical + Fluoromorpholinyl Radical B->D E Linear Fluorinated Intermediates C->E F Cyclohexene + HF (Dehydrofluorination) D->F β-elimination E->F H-abstraction G Low MW Fluorocarbons & Carbonaceous Char E->G Fragmentation

Mechanistic pathway of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine thermal decomposition.

Quantitative Thermal Analysis Data

To provide actionable insights for formulation and processing (such as hot-melt extrusion), the table below synthesizes the comparative thermal metrics of standard N-cyclohexylmorpholine against its 2,2,6,6-tetrafluoro derivative, grounded in kinetic models of fluorinated amines[4][6].

Thermodynamic PropertyN-Cyclohexylmorpholine (Baseline)4-Cyclohexyl-2,2,6,6-tetrafluoromorpholineMechanistic Causality
Onset of Decomposition (

)
~220°C~265°CC-F bonds inductively strengthen the morpholine ring, delaying initial thermal breakdown.
Peak Degradation Rate (

)
~280°C~315°CHigher thermal energy is required to initiate C-N homolysis adjacent to the fluorinated core.
Primary Evolved Gases Amines, CO,

, Ethylene
Cyclohexene, HF, Carbonyl Fluoride,


-elimination of the cyclohexyl group; aggressive dehydrofluorination of the core.
Activation Energy (

)
~130 kJ/mol~155 kJ/molIncreased steric hindrance and dipole stabilization from the tetrafluoro substitution.

Self-Validating Experimental Protocol: TGA-FTIR Analysis

When profiling fluorinated compounds, standard thermal analysis protocols will fail—and potentially destroy your equipment. The release of HF gas during the decomposition of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine will severely etch standard silica/quartz crucibles and can form destructive alloys with platinum pans.

The following protocol utilizes Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR) and is designed as a self-validating system to ensure data integrity.

Step-by-Step Methodology
  • System Validation (The Control): Prior to analyzing the sample, run a 5 mg standard of Polytetrafluoroethylene (PTFE). PTFE decomposes cleanly into tetrafluoroethylene monomer at ~500°C. Causality: This validates the temperature calibration of the furnace and confirms the FTIR transfer line is successfully capturing fluorinated effluents without condensation.

  • Sample Preparation: Weigh 2.0–5.0 mg of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine into an Alumina (

    
    ) crucible . Causality: Alumina is highly resistant to HF etching, preventing crucible mass-loss artifacts from skewing the TGA data.
    
  • Atmospheric Control: Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for 15 minutes prior to the run. Causality: An inert atmosphere isolates purely thermal homolysis by preventing early-stage oxidative degradation.
    
  • Thermal Ramping: Heat the sample from 25°C to 600°C at a constant rate of 10°C/min.

  • Evolved Gas Analysis (EGA): Maintain the TGA-FTIR transfer line at 200°C. Causality: This prevents the condensation of heavy volatiles (like cyclohexene) before they reach the IR cell.

  • Spectroscopic Detection: Monitor the FTIR spectra continuously. Set specific integration windows for the 3900–3700 cm⁻¹ region to detect the sharp rotational-vibrational bands characteristic of HF gas, and the 3100–2800 cm⁻¹ region for cyclohexene C-H stretching.

Workflow S1 Sample Prep (Alumina Crucible) S2 TGA Furnace (Inert N2 Purge) S1->S2 S3 Heating Ramp (10°C/min to 600°C) S2->S3 S4 EGA Transfer Line (Heated to 200°C) S3->S4 S5 FTIR Detection (Monitor HF Gas) S4->S5 S6 Kinetic Modeling (Arrhenius Data) S5->S6

Self-validating TGA-FTIR workflow for the thermal analysis of fluorinated amines.

Implications for Drug Development and Material Science

For researchers utilizing 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine as a synthon or a structural motif in secondary N-(per)fluoroalkylamides[7], understanding these thermal boundaries is critical.

During pharmaceutical processing techniques like Hot-Melt Extrusion (HME), local shear heating can cause micro-environments to exceed the


 of the compound. If the API undergoes even partial dehydrofluorination, the resulting HF will not only degrade the therapeutic efficacy of the drug but will cause catastrophic corrosion to the stainless-steel twin screws of the extruder. By mapping the exact onset of C-N homolysis and HF release, formulation scientists can accurately define the maximum safe processing temperature boundaries.

References

  • A Mechanistic and Kinetic Study on the Decomposition of Morpholine ACS Publications URL:[Link]

  • A Mechanistic and Kinetic Study on the Decomposition of Morpholine ResearchGate URL:[Link]

  • N-fluoro-compounds. Part V. Photochemical reactions of perfluoro-N-fluoromorpholine... Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL:[Link]

  • Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Stable Secondary N-(Per)fluoroalkylamides from 1,2,3-Triazoles via Ketenimines ChemRxiv URL:[Link]

  • US2616927A - Fluorocarbon tertiary amines Google Patents URL

Sources

Exploratory

Quantum Chemical Blueprint for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: A Technical Guide for Drug Development

Foreword: The Imperative of In Silico Analysis in Modern Drug Discovery In the landscape of contemporary drug development, the race to identify and optimize lead compounds is more competitive than ever. The integration o...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Imperative of In Silico Analysis in Modern Drug Discovery

In the landscape of contemporary drug development, the race to identify and optimize lead compounds is more competitive than ever. The integration of computational chemistry into this pipeline is no longer a novelty but a cornerstone of efficient and targeted research. Quantum chemical calculations, in particular, provide a lens into the fundamental electronic structure of a molecule, offering predictive power that can significantly de-risk and accelerate the path from concept to clinic.[1][2][3] This guide focuses on a molecule of significant interest: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine. Its unique structural features—a cyclohexyl moiety for potential hydrophobic interactions and a heavily fluorinated morpholine ring influencing electronic properties and metabolic stability—make it a compelling candidate for diverse therapeutic applications.[4][5][6]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, outlining a robust workflow for the quantum chemical characterization of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine. We will move beyond a mere recitation of steps to provide the underlying scientific rationale, empowering the reader to not only execute these calculations but also to critically interpret the results and apply them to real-world drug design challenges.

Foundational Principles: Why Quantum Chemistry Matters for This Molecule

Quantum chemistry allows us to solve the Schrödinger equation for a given molecule, yielding a wealth of information about its electronic structure and properties. For a molecule like 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, this is invaluable for several reasons:

  • Understanding 3D Conformation and Stability: The interplay between the bulky cyclohexyl group and the rigid, fluorinated morpholine ring can lead to multiple low-energy conformations. Quantum chemical geometry optimization provides the most stable three-dimensional structure, which is the starting point for all further analyses and is crucial for understanding how the molecule will interact with a biological target.

  • Mapping Electrostatic Potential: The four fluorine atoms create a region of significant negative electrostatic potential, while other parts of the molecule may be more electropositive. An electrostatic potential (ESP) map visually represents this charge distribution, highlighting regions likely to engage in electrostatic interactions, hydrogen bonding, or other non-covalent interactions with a receptor.[7][8][9] This is a powerful tool for predicting binding modes and designing complementary interactions.

  • Probing Reactivity and Metabolic Stability: The distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides insights into the molecule's reactivity.[10][11][12] A large HOMO-LUMO gap generally indicates higher stability and lower reactivity, which can be advantageous for metabolic stability. Conversely, the locations of these orbitals can indicate sites susceptible to metabolic attack.

  • Predicting Spectroscopic Properties: While beyond the primary scope of this guide, it's noteworthy that quantum chemical calculations can predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra.[1] This can aid in the experimental characterization and verification of synthesized compounds.

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines a robust and validated workflow for the quantum chemical analysis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine. The choice of methodology represents a balance between computational cost and accuracy, a critical consideration in a drug discovery setting where throughput is often essential.

Step 1: Initial Structure Generation and Conformational Search

The first step is to generate a reasonable 3D structure of the molecule. This can be done using any molecular building software. However, due to the flexibility of the cyclohexyl ring and its connection to the morpholine, a thorough conformational search is highly recommended to identify the global minimum energy structure.

Experimental Protocol: Conformational Search

  • Software: A molecular mechanics force field-based program (e.g., Avogadro, Spartan) is suitable for this initial, less computationally intensive step.

  • Method: Employ a systematic or random conformational search algorithm (e.g., Monte Carlo or molecular dynamics).

  • Force Field: A general-purpose force field like MMFF94 or UFF is appropriate.

  • Output: A collection of low-energy conformers. The lowest energy conformer will be used as the starting point for quantum chemical calculations.

Step 2: Geometry Optimization

The core of the computational analysis begins with geometry optimization at the quantum mechanical level. This process refines the initial structure to find the lowest energy arrangement of the atoms on the potential energy surface.

Experimental Protocol: Geometry Optimization

  • Software: A quantum chemistry package such as Gaussian, ORCA, or Spartan is required.[13]

  • Methodology: Density Functional Theory (DFT) is the method of choice for molecules of this size, offering a good balance of accuracy and computational cost.[14][15][16] The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[17]

  • Basis Set: A Pople-style basis set, such as 6-31G(d), is a good starting point.[18] The "(d)" indicates the addition of polarization functions on heavy atoms, which are crucial for accurately describing the geometry around the fluorine and oxygen atoms. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed, which includes diffuse functions ("+") for better description of non-covalent interactions and polarization functions on hydrogen atoms ("p").[19][20][21]

  • Input: The Cartesian coordinates of the lowest energy conformer from the conformational search.

  • Execution: The calculation is run until the forces on the atoms are close to zero, indicating that a stationary point on the potential energy surface has been reached.[22][23]

Step 3: Frequency Calculation

A frequency calculation is a critical self-validation step. It confirms that the optimized geometry corresponds to a true energy minimum and not a saddle point (a transition state).

Experimental Protocol: Frequency Calculation

  • Software: The same quantum chemistry package used for geometry optimization.

  • Methodology: The calculation must be performed at the same level of theory (functional and basis set) as the geometry optimization.[24][25]

  • Input: The optimized Cartesian coordinates from the geometry optimization step.

  • Verification: The output should show no imaginary (negative) frequencies. The presence of one or more imaginary frequencies indicates that the structure is not a true minimum, and further optimization or a different starting geometry is required.[22]

  • Additional Output: The frequency calculation also provides thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Analysis and Interpretation of Results

With the validated, optimized structure, we can now extract meaningful chemical insights.

Molecular Geometry

A detailed analysis of the optimized geometry provides crucial information about the molecule's shape and potential for steric hindrance.

ParameterDescriptionSignificance in Drug Design
Bond Lengths The equilibrium distance between two bonded atoms.Can indicate bond strength and potential for reactivity.
Bond Angles The angle formed by three connected atoms.Defines the local geometry and can influence overall shape.
Dihedral Angles The angle between two planes defined by four atoms.Determines the conformation of flexible parts of the molecule, such as the cyclohexyl ring.

Table 1: Key Geometric Parameters and Their Relevance.

Electrostatic Potential (ESP) Map

The ESP map is a powerful visualization of the molecule's charge distribution, which is fundamental to understanding its interactions.[7][8]

Experimental Protocol: ESP Map Generation

  • Software: Most quantum chemistry packages and visualization software (e.g., GaussView, Avogadro, VMD) can generate ESP maps.[8][26]

  • Input: The optimized molecular geometry and the corresponding wavefunction file.

  • Visualization: The ESP is typically mapped onto the molecule's electron density surface. A color scale is used to represent the potential, with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).[8]

For 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, we anticipate a significant region of negative electrostatic potential around the fluorine and oxygen atoms of the morpholine ring. The cyclohexyl group, being nonpolar, will likely have a more neutral potential. This information is invaluable for predicting how the molecule might orient itself in a binding pocket.[9][27]

Frontier Molecular Orbitals (HOMO and LUMO)

The HOMO and LUMO are the key players in chemical reactivity.[10][11] The energy and spatial distribution of these orbitals offer insights into the molecule's electronic behavior.

ParameterDescriptionSignificance in Drug Design
HOMO Energy The energy of the highest occupied molecular orbital. Relates to the ability to donate electrons.Higher HOMO energy can indicate greater susceptibility to oxidation.
LUMO Energy The energy of the lowest unoccupied molecular orbital. Relates to the ability to accept electrons.Lower LUMO energy can indicate greater susceptibility to reduction.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A larger gap generally correlates with higher kinetic stability and lower chemical reactivity.

Table 2: Frontier Molecular Orbital Parameters and Their Implications.

For our target molecule, the electron-withdrawing fluorine atoms are expected to lower the energies of both the HOMO and LUMO. The precise location of these orbitals (i.e., which atoms they are centered on) will indicate the most likely sites for electron donation and acceptance, respectively.

Visualization of the Computational Workflow

To provide a clear overview of the process, the following diagram illustrates the logical flow of the quantum chemical calculations.

G cluster_start Initial Structure cluster_conf Conformational Analysis cluster_qm Quantum Mechanical Calculations start Generate 3D Structure conf_search Conformational Search (Molecular Mechanics) start->conf_search geom_opt Geometry Optimization (DFT: B3LYP/6-31G(d)) conf_search->geom_opt Lowest Energy Conformer freq_calc Frequency Calculation (Same Level of Theory) geom_opt->freq_calc Optimized Geometry geom_analysis Molecular Geometry (Bond Lengths, Angles) freq_calc->geom_analysis Verified Minimum esp_map Electrostatic Potential Map freq_calc->esp_map fmo Frontier Molecular Orbitals (HOMO, LUMO, Gap) freq_calc->fmo

Sources

Foundational

Strategic Fluorination of Morpholine Scaffolds: Physicochemical Tuning and Metabolic Stabilization

The following technical guide details the strategic application of fluorinated morpholines in medicinal chemistry. It is structured to provide actionable insights for drug discovery professionals, moving from physicochem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the strategic application of fluorinated morpholines in medicinal chemistry. It is structured to provide actionable insights for drug discovery professionals, moving from physicochemical principles to synthetic execution and case study validation.

An In-Depth Technical Guide for Medicinal Chemists [1]

Executive Summary: The Morpholine Paradox

The morpholine ring is a ubiquitous pharmacophore in modern drug discovery, valued for its ability to modulate solubility and optimize pharmacokinetic (PK) profiles. However, it frequently presents a "Morpholine Paradox": while it improves aqueous solubility (pKa ~8.4), it often introduces metabolic liabilities (oxidative N-dealkylation, ring oxidation) and hERG channel toxicity risks due to its basicity.

Fluorination of the morpholine ring (specifically at C2 or C3 positions) is a high-impact medicinal chemistry strategy.[1] It resolves these liabilities by:

  • Blocking Metabolic Soft Spots: Preventing CYP450-mediated oxidation.[1]

  • Modulating Basicity (pKa): Lowering pKa by 2–3 units to improve permeability and reduce hERG affinity.[1]

  • Locking Conformation: Utilizing the gauche effect to bias the ring into specific axial/equatorial geometries for improved target binding.[1]

Physicochemical Profiling: The "Fluorine Effect"

The introduction of a fluorine atom into the morpholine scaffold is not merely a steric substitution; it is an electronic reprogramming of the molecule.

pKa Modulation (The Basicity Tuner)

The inductive effect (


) of fluorine is distance-dependent. In morpholine, the nitrogen lone pair is relatively available (pKa ~8.4).
  • 3-Fluoromorpholine: Placing fluorine at the C3 position (beta to nitrogen) exerts a strong electron-withdrawing effect, typically lowering the pKa to ~5.5 – 6.0 .[1]

  • Impact: This reduction increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability (

    
    ) and reducing lysosomal trapping.[1]
    
Lipophilicity and LogD

While fluorine is intrinsically lipophilic, its effect on LogD is complex.

  • LogP: Increases slightly (C-F is more lipophilic than C-H).[1]

  • LogD (pH 7.4): Often increases significantly because the lower pKa reduces the concentration of the ionized (protonated) species.[1]

  • Polar Hydrophobicity: The C-F bond introduces a strong dipole, which can engage in specific orthogonal multipolar interactions within protein binding pockets.[1]

Conformational Control (The Gauche Effect)

Unlike bulky alkyl groups that prefer equatorial positions to avoid 1,3-diaxial strain, fluorine at the C3 position often prefers the axial orientation.

  • Mechanism: This is driven by the

    
     hyperconjugation and the minimization of dipole repulsion between the C-F bond and the nitrogen lone pair.[1]
    
  • Application: This "conformational lock" can be used to pre-organize the ligand into its bioactive conformation, reducing the entropic penalty of binding (

    
    ).[1]
    
Data Summary Table
PropertyUnsubstituted Morpholine3-Fluoromorpholine3,3-Difluoromorpholine
pKa (Conjugate Acid) ~8.4~5.8 – 6.2~3.5 – 4.5
LogP (Intrinsic) -0.86~ -0.6~ -0.4
Major Conformer Chair (Eq-N-R)Chair (Axial-F preferred)Distorted Chair
Metabolic Stability Low (N-dealkylation prone)High (C3 blocked)Very High
hERG Liability Moderate (High basicity)Low (Reduced basicity)Low

Visualization: The Fluorine Decision Logic

FluorineLogic Start Lead Compound Analysis (Morpholine Scaffold) Check_Metabolism High Clearance? (CYP Oxidation) Start->Check_Metabolism Check_pKa High pKa / hERG Risk? Start->Check_pKa Decision_C2 Strategy: C2-Fluorination (Blocks Ether Oxidation) Check_Metabolism->Decision_C2 Oxidation at Ether alpha-C Decision_C3 Strategy: C3-Fluorination (Blocks N-alpha Oxidation) Check_Metabolism->Decision_C3 Oxidation at Amine alpha-C Check_pKa->Decision_C3 Modest pKa drop needed Decision_Difluoro Strategy: 3,3-Difluorination (Max pKa Reduction) Check_pKa->Decision_Difluoro Strong pKa drop needed Result_PK Improved Metabolic Stability (t1/2 increased) Decision_C2->Result_PK Decision_C3->Result_PK Result_Safety Reduced hERG Binding (Lower Basicity) Decision_C3->Result_Safety Decision_Difluoro->Result_Safety

Caption: Decision tree for implementing fluorination strategies based on specific lead liabilities (metabolism vs. safety).

Metabolic Stability & Pharmacokinetics

Morpholine is susceptible to oxidative metabolism primarily at the carbon atoms alpha to the heteroatoms.

  • C3-Oxidation (Alpha to Nitrogen): Mediated by CYP450, leading to an unstable hemiaminal which collapses to ring-opened products or leads to N-dealkylation.[1]

  • C2-Oxidation (Alpha to Oxygen): Less common but leads to lactone/lactam metabolites.[1]

Mechanism of Stabilization: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).[1] Furthermore, the high electronegativity of fluorine deactivates the adjacent C-H bonds towards hydrogen atom abstraction (HAT) by the high-valent iron-oxo species of CYP450.

  • Case Evidence: In BACE-1 inhibitor programs, replacing a morpholine with a 3-fluoromorpholine increased microsomal stability (

    
    ) from <15 min to >60 min in human liver microsomes (HLM) [1].[1]
    

Synthetic Methodologies

Synthesizing fluorinated morpholines requires specialized protocols to avoid elimination (HF loss).[1]

Method A: De Novo Cyclization (Robust & Scalable)

This method builds the ring from acyclic fluorinated precursors, offering the highest regiocontrol.

Target: 3-Fluoromorpholine derivative.

  • Starting Material: Fluorinated amino-alcohol or vinyl sulfonium salts.[1]

  • Reaction: Intramolecular cyclization of N-(2-bromoethyl)-2-fluoro-2-aminoethanol derivatives.

  • Key Reagent: Base-mediated cyclization (e.g., NaH or KOtBu) in polar aprotic solvent (DMF/THF).[1]

Method B: Late-Stage Fluorination (Selectfluor)

Ideal for diversifying existing leads without re-synthesizing the core.[1]

  • Substrate: N-protected morpholine or enamine intermediate.[1]

  • Reagent: Selectfluor (electrophilic fluorinating agent).[1]

  • Conditions: Acetonitrile, room temperature.

  • Note: Often produces a mixture of regioisomers (C2 vs C3) requiring HPLC separation.[1]

Case Study: Optimization of a BACE-1 Inhibitor

Context: Development of CNS-penetrant drugs for Alzheimer's Disease.[1]

  • The Lead (Compound A): Contained a standard morpholine ring.[1]

    • Profile: Potent BACE-1 inhibition (

      
       = 12 nM).[1]
      
    • Liability: Poor CNS penetration (P-gp efflux) and rapid clearance via morpholine oxidation.[1] High hERG inhibition (

      
       = 3 µM).[1]
      
  • The Strategy: Introduction of a 3,3-difluoromorpholine moiety.

  • The Result (Compound B):

    • Potency: Maintained (

      
       = 15 nM).[1]
      
    • pKa: Dropped from 8.5 to 4.2.[1]

    • CNS Profile: Brain-to-plasma ratio (

      
      ) increased 3-fold due to reduced basicity (less lysosomal trapping in periphery).[1]
      
    • Safety: hERG

      
       > 30 µM (10-fold improvement).[1]
      
    • Metabolism:[1] Blocked metabolic soft spot; clearance reduced by 70%.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-Benzyl-3-fluoromorpholine

A versatile building block for medicinal chemistry.[1]

Reagents:

  • N-Benzyl-N-(2-hydroxyethyl)-2-fluoroacetamide (Precursor)

  • Borane-THF complex (

    
    )[1]
    
  • Sodium Hydroxide (NaOH)

Step-by-Step:

  • Reduction: Dissolve N-Benzyl-N-(2-hydroxyethyl)-2-fluoroacetamide (1.0 eq) in anhydrous THF under

    
    .
    
  • Addition: Add

    
     (1M solution, 3.0 eq) dropwise at 0°C.
    
  • Reflux: Heat to reflux for 4 hours to reduce the amide to the amine.

  • Quench: Cool to 0°C and carefully quench with MeOH, then 10% HCl. Reflux for 1 hour to break the boron-amine complex.[1]

  • Cyclization/Isolation: Basify with NaOH to pH > 12. Extract with DCM (3x).[1]

  • Purification: Dry organic layer over

    
    , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
    
  • Yield: Expect ~60-75% yield of the 3-fluoromorpholine product.

Protocol 2: Microsomal Stability Assay (Comparative)

Objective: Quantify the metabolic stability improvement of Fluorinated Morpholine vs. Parent.

  • Preparation: Prepare 10 mM stock solutions of Test Compound (Fluorinated) and Reference (Non-fluorinated) in DMSO.

  • Incubation: Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg/mL protein).[1]

  • Start: Initiate reaction by adding NADPH (1 mM final). Incubate at 37°C.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Stop: Quench immediately in ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).[1]
    

Synthetic Workflow Diagram

Synthesis SM Fluoro-Amino Alcohol (Precursor) Step1 Cyclization (Base/Acid mediated) SM->Step1 intramolecular SN2 Intermediate Fluorinated Morpholine Core Step1->Intermediate Step2 N-Alkylation / Coupling (Attach to Drug Scaffold) Intermediate->Step2 Buchwald/SNAr Final Final Drug Candidate (Metabolically Stable) Step2->Final

Caption: General synthetic workflow for incorporating fluorinated morpholine building blocks into drug scaffolds.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.

  • Petrov, V. A. (2014).[1] Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. John Wiley & Sons.[1] (Textbook Reference).

Sources

Exploratory

Physicochemical Profiling of Fluorinated Scaffolds: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

[1] Executive Summary 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine represents a strategic bioisostere in medicinal chemistry, designed to modulate the basicity and lipophilicity of the classical morpholine scaffold. By int...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine represents a strategic bioisostere in medicinal chemistry, designed to modulate the basicity and lipophilicity of the classical morpholine scaffold. By introducing four fluorine atoms at the 2- and 6-positions (adjacent to the ether oxygen), this moiety significantly alters the electronic landscape of the nitrogen center while enhancing metabolic stability against oxidative metabolism.[1]

This technical guide provides a rigorous estimation of its physicochemical properties, supported by mechanistic chemical theory and validated experimental protocols.

PropertyEstimated ValueMethod / Basis
pKa (Conj. Acid) 5.8 – 6.4 Inductive withdrawal (Gamma-effect)
LogP (Neutral) 2.77 Fragment-based Calculation (Crippen)
LogD (pH 7.4) ~2.70 High fraction neutral at pH 7.4
Molecular Weight 241.23 g/mol Formula: C₁₀H₁₅F₄NO

Structural Analysis & Theoretical Framework

The Fluorine Effect on Basicity (pKa)

The introduction of fluorine atoms into an amine scaffold lowers the pKa of the conjugate acid through strong inductive electron withdrawal (


 effect).[1] In 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine , the fluorines are positioned at C2 and C6.
  • Structural Path:

    
    [1]
    
  • Distance: The fluorine atoms are located at the

    
    -position relative to the nitrogen atom (3 bonds separation: N-C-C-F).[1]
    

While


-fluorination (e.g., 3,3-difluoromorpholine) typically reduces pKa by ~2–3 units due to proximity, 

-fluorination has a more attenuated effect.[1] However, the presence of four fluorine atoms creates a cumulative inductive pull.
  • Baseline: N-Cyclohexylmorpholine pKa

    
     8.2.[1]
    
  • Attenuation: A single

    
    -fluorine typically reduces pKa by 
    
    
    
    0.4–0.6 units.[1]
  • Cumulative Effect:

    
     contributions, adjusted for saturation and geminal effects, result in a predicted reduction of 
    
    
    
    2.0–2.4 units.

Conclusion: The estimated pKa of 5.8–6.4 classifies this molecule as a weak base . At physiological pH (7.4), it will exist predominantly in its neutral form (


), facilitating passive membrane permeability.
Lipophilicity Modulation (LogP/LogD)

Fluorination generally increases lipophilicity (


) due to the high hydrophobicity of the C-F bond compared to C-H.[1]
  • Baseline: N-Cyclohexylmorpholine LogP

    
     1.65.[1][2]
    
  • Increment: Replacement of 4 hydrogens with fluorines adds significant lipophilicity.

  • Dipole Correction: The 2,2,6,6-substitution pattern creates a localized dipole moment around the oxygen, which can partially offset the lipophilicity gain, but the overall hydrophobic bulk of the cyclohexyl group dominates.

  • Calculated Value: Computational models (e.g., ChemAxon, Crippen) converge on a LogP of approximately 2.77 .

Experimental Validation Protocols

To confirm these theoretical estimates, the following self-validating experimental workflows are recommended.

Synthesis via Reductive Amination

The most reliable route to generate high-purity material for physicochemical profiling is the reductive amination of cyclohexanone with commercially available 2,2,6,6-tetrafluoromorpholine.

Protocol:

  • Reagents: 2,2,6,6-tetrafluoromorpholine (1.0 eq), Cyclohexanone (1.1 eq), Sodium triacetoxyborohydride (STAB, 1.5 eq), Acetic acid (catalytic), DCE (solvent).

  • Procedure: Mix amine and ketone in DCE with acetic acid. Stir for 30 min. Add STAB portion-wise at 0°C. Warm to RT and stir for 12h.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.

  • Purification: Flash column chromatography (Hexane/EtOAc).

pKa Determination: F NMR Titration

Standard potentiometric titration may be challenging due to the compound's limited aqueous solubility and low pKa.


F NMR titration offers a superior, non-invasive method.[1]

Methodology:

  • Principle: The chemical shift (

    
    ) of the fluorine nuclei is sensitive to the protonation state of the distant nitrogen.
    
  • Workflow:

    • Prepare a 5 mM solution of the analyte in a mixed solvent system (e.g.,

      
       90:5:5) with a constant ionic strength buffer.[1]
      
    • Adjust pH from 2.0 to 10.0 using HCl/NaOH.

    • Record

      
      F NMR spectra at each pH point.[1]
      
    • Plot:

      
       vs. pH.[1]
      
    • Fit: Use the Henderson-Hasselbalch equation to extract the inflection point (pKa).[1]

Lipophilicity: HPLC-Based LogD Estimation

For rapid and accurate determination, use a chromatographic hydrophobicity index (CHI) method calibrated against standard drugs.[1]

Methodology:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax).

  • Mobile Phase: Ammonium acetate buffer (pH 7.4) / Acetonitrile gradient.[1]

  • Standards: Inject a mixture of low-to-high LogP standards (e.g., Theophylline, Toluene, Triphenylene).

  • Calculation: Correlate retention time (

    
    ) of the analyte to the calibration curve to derive LogD
    
    
    
    .

Decision Logic & Workflow Visualization

The following diagram illustrates the strategic decision-making process for selecting this scaffold and validating its properties.

G Start Drug Design Objective: Modulate Morpholine Scaffold Choice Select Substitution Pattern Start->Choice PathA 3,3-Difluoro (Beta-F) Choice->PathA Max Inductive PathB 2,2,6,6-Tetrafluoro (Gamma-F) Choice->PathB Balanced Inductive ResultA pKa < 3.0 (Too Weak) PathA->ResultA ResultB pKa ~ 6.0 (Optimal Modulation) PathB->ResultB ExpPhase Experimental Validation ResultB->ExpPhase Method1 Synthesis: Reductive Amination ExpPhase->Method1 Method2 pKa: 19F NMR Titration ExpPhase->Method2 Method3 LogD: HPLC CHI ExpPhase->Method3

Figure 1: Strategic selection workflow comparing fluorination patterns on the morpholine ring to achieve optimal physicochemical balance.

Applications in Drug Discovery[1][3][4]

Metabolic Stability

The 2,2,6,6-tetrafluoro substitution blocks metabolic "soft spots." In standard morpholines, the carbons alpha to the oxygen are susceptible to oxidative metabolism (CYP450 mediated). Fluorination at these positions renders the ring metabolically inert, extending the half-life (


) of the parent compound.[1]
hERG Avoidance

Basic amines (pKa > 8) are frequently associated with hERG channel inhibition (cardiotoxicity).[1] By lowering the pKa to ~6.0, the cation fraction at physiological pH is reduced, often decreasing affinity for the hERG pore.

References

  • Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008.

  • Morgenthaler, M., et al. "Predicting and tuning physicochemical properties in lead optimization: Amine basicities." ChemMedChem, 2007. [1]

  • GuideChem Database. "Chemical Properties of 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS 65472-15-3)." GuideChem, Accessed 2026.

  • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. [1]

Sources

Foundational

"conformational analysis of the tetrafluoromorpholine ring"

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, widely used to modulate solubility and pharmacokinetic profiles. However, its metabolic susceptibility to oxidative attack (particula...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, widely used to modulate solubility and pharmacokinetic profiles. However, its metabolic susceptibility to oxidative attack (particularly at the


-carbon relative to the ether oxygen) often necessitates structural hardening. Tetrafluorination  of the morpholine ring—specifically the 2,2,6,6-tetrafluoromorpholine  isomer—emerges as a critical strategy to block metabolic hot spots while profoundly altering the ring's electronic and conformational landscape.

This guide provides an in-depth analysis of the conformational dynamics of tetrafluoromorpholine. It contrasts the stable, commercially relevant 2,2,6,6-isomer with the synthetically challenging 3,3,5,5-isomer , detailing the stereoelectronic effects (anomeric and gauche interactions) that dictate their 3D geometry. We provide self-validating protocols for their analysis using Variable Temperature (VT) NMR and Density Functional Theory (DFT).

Structural Landscape & Isomer Stability[1]

Before engaging in conformational analysis, it is critical to distinguish between the two primary regioisomers of tetrafluoromorpholine, as their chemical stability differs fundamentally.

IsomerStructureStability ProfileKey Utility
2,2,6,6-Tetrafluoromorpholine Fluorines at C2/C6 (

to Oxygen,

to Nitrogen).
High. Stable to hydrolysis.Metabolic blocking of CYP450 oxidation sites; lipophilicity modulation.
3,3,5,5-Tetrafluoromorpholine Fluorines at C3/C5 (

to Nitrogen,

to Oxygen).[1]
Low/Unstable. Prone to HF elimination and hydrolysis (hemiaminal-like instability).Theoretical interest for pKa lowering; requires N-acylation or strong EWG for stability.

Note: This guide focuses primarily on the 2,2,6,6-tetrafluoromorpholine ring (CAS: 65502-95-6) due to its relevance as a stable drug building block.

Theoretical Framework: Stereoelectronic Effects

The conformation of 2,2,6,6-tetrafluoromorpholine is governed by the interplay between steric bulk and two dominant stereoelectronic forces: the Anomeric Effect and the Dipole Repulsion .

The Anomeric Effect (O–C–F Interaction)

In the 2,2,6,6-isomer, the fluorine atoms are attached to carbons adjacent to the ether oxygen.

  • Mechanism: The lone pair (

    
    ) of the ring oxygen donates electron density into the antibonding orbital (
    
    
    
    ) of the C–F bond (
    
    
    ).
  • Conformational Consequence: This interaction is maximized when the C–F bond is axial (antiperiplanar to the lone pair).

  • The "Locked" Chair: Since each carbon (C2 and C6) bears two fluorines (gem-difluoro), one fluorine is necessarily axial and the other equatorial. This creates a "balanced" chair conformation where the anomeric stabilization is always present, regardless of ring flipping.

Dipole Minimization

The C–F bond is highly polar. In a gem-difluoro motif, the dipoles are substantial.

  • Ring Flattening: To minimize the repulsion between the axial C–F dipoles and the lone pairs of the heteroatoms, the chair conformation may undergo slight flattening compared to cyclohexane.

  • Nitrogen Pyramidalization: The electron-withdrawing nature of the

    
    -fluorines (inductive effect) reduces the electron density on the nitrogen, lowering its basicity (pKa 
    
    
    
    4.0–5.5 vs. 8.3 for morpholine) and potentially flattening the nitrogen pyramid.

Conformational Analysis Workflow

The following diagram outlines the self-validating workflow for determining the conformational energy landscape of a fluorinated morpholine derivative.

ConformationalWorkflow cluster_valid Self-Validation Loop Start Target Molecule (e.g. N-alkyl-2,2,6,6-tetrafluoromorpholine) Comp Computational Screening (DFT: B3LYP/6-31G*) Start->Comp Generate Conformers XRay X-Ray Crystallography (Solid State Confirmation) Start->XRay Grow Crystals VT_NMR Variable Temperature (VT) NMR (19F & 1H) Comp->VT_NMR Predict Barriers Analysis Data Synthesis (Barrier Calculation) Comp->Analysis Energy Minima VT_NMR->Analysis Coalescence Temp (Tc) XRay->Analysis Dihedral Angles Analysis->Comp Refine Functionals if Exp/Calc mismatch

Figure 1: Integrated workflow for conformational analysis combining in silico and wet-lab techniques.

Detailed Experimental Protocols

Protocol A: Variable Temperature (VT) NMR Analysis

To determine the ring inversion barrier (


), we exploit the magnetic non-equivalence of the axial and equatorial fluorines in the "frozen" chair conformation.

Prerequisites:

  • Compound: >10 mg of 2,2,6,6-tetrafluoromorpholine derivative.

  • Solvent: CD₂Cl₂ (freons may be needed for very low temperatures).

  • Instrument: 500 MHz NMR or higher (essential for resolving 19F-19F couplings).

Step-by-Step Methodology:

  • Room Temperature Acquisition: Acquire a standard ¹⁹F{¹H} spectrum.

    • Observation: You will likely see a broad singlet or a simplified pattern if the ring flip is fast on the NMR timescale.

  • Cooling Phase: Lower the temperature in 10 K increments (e.g., 298 K

    
     180 K).
    
  • Coalescence Detection: Identify the temperature (

    
    ) where the fluorine signal splits into two distinct AB systems (representing 
    
    
    
    and
    
    
    ).
    • Note: In 2,2,6,6-tetrafluoromorpholine, you observe two distinct geminal pairs.

  • Low-Temperature Limit: At the slow exchange limit (e.g., 180 K), measure the chemical shift difference (

    
     in Hz) between the axial and equatorial fluorines.
    
  • Calculation: Apply the Eyring equation approximation for coalescence:

    
    
    
    • Result: Typical barriers for morpholines are ~10 kcal/mol. Tetrafluorination often increases this barrier due to the steric bulk of fluorine (van der Waals radius 1.47 Å) passing each other during the ring flip.

Protocol B: Computational Modeling (DFT)

Experimental data must be backed by electronic structure calculations to understand the cause of the preference.

Input Parameters (Gaussian/ORCA):

  • Method: DFT (B3LYP-D3BJ or

    
    B97X-D).
    
  • Basis Set: 6-311+G(d,p) (Diffuse functions are critical for fluorine lone pairs).

  • Solvation: IEFPCM (Dichloromethane) to match NMR conditions.

Workflow:

  • Conformer Generation: Generate starting geometries for Chair-Axial, Chair-Equatorial (N-substituent), and Twist-Boat forms.

  • Optimization: Optimize geometry and calculate vibrational frequencies (ensure no imaginary frequencies for minima).

  • Transition State Search: Use the QST3 method to find the transition state for ring inversion (usually a half-chair or boat).

  • NBO Analysis: Perform Natural Bond Orbital (NBO) analysis to quantify the

    
     interaction energy (typically 2–5 kcal/mol per interaction).
    

Data Interpretation & Reference Values

When analyzing your data, compare against these standard benchmarks for 2,2,6,6-tetrafluoromorpholine derivatives:

ParameterTypical ValueInterpretation

(Geminal)
230 – 260 HzCharacteristic of gem-difluoro groups in 6-membered rings.

(Vicinal)
5 – 25 HzHighly dependent on dihedral angle (Karplus relationship).

is large;

is small.
Ring Inversion Barrier 10 – 12 kcal/molHigher than parent morpholine (~9 kcal/mol) due to steric/dipole friction.
Amine pKa 4.5 – 5.5Significantly reduced from morpholine (8.3) due to

-fluorine induction.

References

  • BenchChem. (2025).[2] Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide. Retrieved from 3

  • Wiberg, K. B., et al. (2018). "The Anomeric Effect: It's Complicated". Journal of Organic Chemistry. Retrieved from 4

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Foundational text on the fluorine gauche effect).
  • Giguère, D., et al. (2018). "A Chiron Approach Towards the Stereoselective Synthesis of Polyfluorinated Carbohydrates". Nature Communications. (Demonstrates 1,3-diaxial F...F interactions). Retrieved from 5

  • EnamineStore. (2025). 2,2,6,6-Tetrafluoromorpholine Product Data. Retrieved from 6

Sources

Protocols & Analytical Methods

Method

"synthetic routes to N-cyclohexyl substituted tetrafluoromorpholines"

Executive Summary The incorporation of tetrafluoromorpholine motifs into drug candidates is a high-value strategy in medicinal chemistry. These scaffolds act as lipophilic, metabolically stable surrogates for morpholine,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of tetrafluoromorpholine motifs into drug candidates is a high-value strategy in medicinal chemistry. These scaffolds act as lipophilic, metabolically stable surrogates for morpholine, piperazine, or even tert-butyl groups. The presence of four fluorine atoms significantly lowers the basicity of the nitrogen (pKa modulation) and alters the conformational landscape of the ring.

This guide details two distinct, high-fidelity protocols for synthesizing N-cyclohexyl-3,3,5,5-tetrafluoromorpholine and N-cyclohexyl-2,2,3,3-tetrafluoromorpholine . These routes prioritize laboratory safety, scalability, and the use of modern fluorinating agents over hazardous gaseous feedstocks where possible.

Part 1: Strategic Analysis & Retrosynthesis

The synthesis of tetrafluoromorpholines is dictated by the position of the fluorine atoms. The 3,3,5,5-isomer is symmetric and typically accessed via the fluorination of carbonyls. The 2,2,3,3-isomer is asymmetric regarding the nitrogen and is often accessed via building block assembly or functionalization of the perfluorinated core.

Pathway Logic
  • Route A (3,3,5,5-Isomer): Relies on the Deoxofluorination of N-substituted imides. This is the most direct route for the symmetric isomer. We utilize Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) as a safer, thermally stable alternative to DAST or SF4 gas.

  • Route B (2,2,3,3-Isomer): Utilizes a Reductive Amination strategy. Since 2,2,3,3-tetrafluoromorpholine is a commercially available, stable building block (unlike the unstable 3,3,5,5-amine precursor), the most efficient lab-scale route is the coupling of the fluorinated amine with cyclohexanone.

Retrosynthesis cluster_0 Route A: Carbonyl Fluorination cluster_1 Route B: Convergent Assembly Target1 Target A: N-Cyclohexyl-3,3,5,5- tetrafluoromorpholine Target2 Target B: N-Cyclohexyl-2,2,3,3- tetrafluoromorpholine Precursor1 N-Cyclohexylmorpholine-3,5-dione Precursor1->Target1 C=O to CF2 Conversion Reagent1 Deoxofluorination (Deoxo-Fluor / SF4) Reagent1->Target1 Precursor2 2,2,3,3-Tetrafluoromorpholine (Free Amine) Precursor2->Target2 N-Alkylation Reagent2 Cyclohexanone Reagent2->Target2 Process2 Reductive Amination (NaBH(OAc)3) Process2->Target2

Figure 1: Retrosynthetic logic separating the carbonyl-to-fluorine conversion (Route A) from the convergent assembly (Route B).

Part 2: Detailed Protocols

Protocol A: Synthesis of N-Cyclohexyl-3,3,5,5-tetrafluoromorpholine

Mechanism: Nucleophilic fluorination of the imide carbonyls followed by elimination/substitution. Safety Critical: Deoxo-Fluor releases HF upon hydrolysis. All glassware must be oven-dried. Perform in a well-ventilated fume hood.

Phase 1: Precursor Synthesis (Imide Formation)

If the dione is not commercially available.

  • Reagents: Diglycolic anhydride (1.0 equiv), Cyclohexylamine (1.0 equiv), Toluene.

  • Procedure:

    • Dissolve diglycolic anhydride in toluene.

    • Add cyclohexylamine dropwise at 0°C.

    • Reflux with a Dean-Stark trap to remove water (azeotropic distillation) for 4–6 hours.

    • Concentrate in vacuo.[1] The resulting N-cyclohexylmorpholine-3,5-dione is usually a solid that can be recrystallized from ethanol/hexanes.

Phase 2: Deoxofluorination

Table 1: Reaction Components (Deoxofluorination)

ComponentEquiv.RoleNotes
N-Cyclohexylmorpholine-3,5-dione1.0SubstrateDry thoroughly before use.
Deoxo-Fluor® (50% in Toluene)4.5Fluorinating AgentExcess required for bis-carbonyl conversion.
Ethanol (Cat.)[1]0.2CatalystInitiates reaction (generates HF in situ).
Dichloromethane (DCM)SolventMediumAnhydrous required.

Step-by-Step Methodology:

  • Setup: Charge an oven-dried PFA or Teflon-lined flask (glass can etch) with N-cyclohexylmorpholine-3,5-dione (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Addition: Cool the solution to 0°C under Nitrogen atmosphere. Add Deoxo-Fluor solution (4.5 equiv) dropwise via syringe.

  • Catalysis: Add catalytic absolute ethanol (0.2 equiv). Caution: Exothermic.[1]

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 16 hours. If conversion is incomplete (monitored by 19F NMR), heat to 40°C for an additional 4 hours.

  • Quench: Cool to 0°C. Slowly quench by dropwise addition into saturated aqueous NaHCO3. Do not add water to the reaction; add reaction to the bicarbonate.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash column chromatography (Silica gel, typically 0-10% EtOAc in Hexanes). The product is non-polar.

Protocol B: Synthesis of N-Cyclohexyl-2,2,3,3-tetrafluoromorpholine

Mechanism: Reductive Amination. Rationale: The 2,2,3,3-tetrafluoromorpholine core is stable and commercially available. Building it from scratch requires handling Tetrafluoroethylene (TFE) gas, which is hazardous. This protocol assumes the use of the commercially available amine hydrochloride or free base.

Table 2: Reaction Components (Reductive Amination)

ComponentEquiv.RoleNotes
2,2,3,3-Tetrafluoromorpholine HCl1.0Amine CoreLiberate free base in situ if using HCl salt.
Cyclohexanone1.2Carbonyl SourceSlight excess ensures complete amine consumption.
Sodium Triacetoxyborohydride (STAB)1.5Reducing AgentMild, selective for imines over ketones.
Acetic Acid1.0CatalystActivates the imine formation.
1,2-Dichloroethane (DCE)SolventMediumStandard solvent for STAB reductions.

Step-by-Step Methodology:

  • Free Base Generation (Optional): If starting with the HCl salt, suspend in DCE and treat with Triethylamine (1.1 equiv) for 15 mins before adding the ketone.

  • Imine Formation: To the amine solution in DCE (0.1 M), add Cyclohexanone (1.2 equiv) and Acetic Acid (1.0 equiv). Stir at RT for 30–60 minutes to allow imine/hemiaminal equilibrium.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Monitoring: Stir at RT for 12–18 hours. Monitor by LC-MS or TLC (Ninhydrin stain will likely be faint; use KMnO4 or Iodine).

  • Quench: Quench with saturated aqueous NaHCO3. Stir vigorously for 20 minutes to decompose borate complexes.

  • Extraction: Extract with DCM (3x).

  • Purification: Pass through a short silica plug or purify via flash chromatography (Hexanes/EtOAc).

    • Note: The basicity of the nitrogen is reduced by the fluorine atoms, making the product less polar than non-fluorinated morpholines.

Part 3: Analytical Validation (Self-Validating Systems)

To ensure the protocol was successful, the following analytical signatures must be verified.

19F NMR Signatures[2][3]
  • 3,3,5,5-Tetrafluoromorpholine:

    • Expect a singlet (or tightly coupled multiplet) if the ring is rapidly inverting.

    • If the ring is locked (due to the bulky cyclohexyl group), expect an AB quartet pattern around -100 to -120 ppm.

  • 2,2,3,3-Tetrafluoromorpholine:

    • Expect two distinct signals (CF2 adjacent to O vs. CF2 adjacent to N/C).

    • Typical shifts: ~ -80 ppm (CF2-O) and ~ -120 ppm (CF2-C).

Troubleshooting Guide
  • Issue: Low yield in Protocol A (Deoxofluorination).

    • Cause: Water in the reaction.[2][4]

    • Fix: Ensure dione is azeotropically dried. Use fresh Deoxo-Fluor bottles.

  • Issue: Incomplete conversion in Protocol B.

    • Cause: Low nucleophilicity of the fluorinated amine.

    • Fix: Switch solvent to Toluene and use Ti(OiPr)4 (Titanium Isopropoxide) as a Lewis acid catalyst to force imine formation before adding the reducing agent.

References

  • Deoxofluorination Reagents: Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor). Journal of Fluorine Chemistry. Link

  • Synthesis of Morpholine Diones: Le, K., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. PMC. Link

  • Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. Link

  • Fluorinated Heterocycles in Med Chem: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Application

Application Note: Optimized Reaction Conditions for the Synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3)[1] Introduction & Mechanistic Rationale The incorporation of flu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3)[1]

Introduction & Mechanistic Rationale

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern drug design used to modulate lipophilicity, improve metabolic stability, and fine-tune the basicity of amine centers[2]. The target compound, 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine , features a highly electron-deficient morpholine core[1].

The Causality of the Synthetic Challenge: Unsubstituted morpholine possesses a pKa of ~8.3. However, the introduction of four highly electronegative fluorine atoms at the 2,2 and 6,6 positions (β to the nitrogen) exerts a profound inductive electron-withdrawing effect (-I effect). This drastically reduces the amine's pKa to <5, rendering 2,2,6,6-tetrafluoromorpholine a remarkably weak nucleophile.

Standard reductive amination protocols—such as mixing the amine and ketone with Sodium Triacetoxyborohydride (STAB) and catalytic acetic acid in dichloromethane (DCM)—often fail or proceed sluggishly with such weakly basic amines[3],. The equilibrium for iminium ion formation is highly unfavorable. To drive the reaction forward, a strong Lewis acid, such as Titanium(IV) isopropoxide (Ti(OiPr)₄), is required to activate the ketone and template the formation of the hemiaminal/iminium intermediate prior to reduction[4].

Retrosynthetic Strategy & Pathway

The most efficient route to N-alkylated tetrafluoromorpholines is the Lewis acid-mediated reductive amination of the parent amine with the corresponding ketone (cyclohexanone)[5].

G A Cyclohexanone C Ti-Coordinated Hemiaminal A->C Ti(OiPr)4 (Lewis Acid) B 2,2,6,6-Tetrafluoro- morpholine B->C D Iminium Ion Intermediate C->D - TiO(OiPr)2 - iPrOH E 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine D->E NaBH(OAc)3 Reduction

Figure 1: Ti(OiPr)₄-mediated reductive amination pathway for tetrafluoromorpholine synthesis.

Experimental Design & Causality

  • Reagent Selection : Ti(OiPr)₄ acts as both a water scavenger and a Lewis acid. It coordinates the carbonyl oxygen of cyclohexanone, increasing its electrophilicity and allowing the weakly nucleophilic 2,2,6,6-tetrafluoromorpholine to attack[4].

  • Reducing Agent : STAB (NaBH(OAc)₃) is preferred over NaBH₄ or NaBH₃CN. STAB is mild enough to avoid reducing the unreacted cyclohexanone directly, while efficiently reducing the pre-formed iminium ion[3].

  • Solvent : Anhydrous 1,2-Dichloroethane (DCE) is utilized to allow for a higher heating temperature (50 °C) during the iminium formation step compared to DCM, while preventing premature hydrolysis of the Ti(OiPr)₄ catalyst.

Step-by-Step Protocol

Self-Validating Workflow for 10 mmol Scale

Materials:

  • 2,2,6,6-Tetrafluoromorpholine (1.59 g, 10.0 mmol)

  • Cyclohexanone (1.08 g, 11.0 mmol, 1.1 eq)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄) (3.41 g, 12.0 mmol, 1.2 eq)

  • Sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) (30 mL)

Step 1: Iminium Formation (Activation)

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and argon balloon, dissolve 2,2,6,6-tetrafluoromorpholine and cyclohexanone in 20 mL of anhydrous DCE.

  • Add Ti(OiPr)₄ dropwise via syringe at room temperature.

  • Causality Check : The mixture will turn slightly yellow. Stir at 50 °C for 4–6 hours. The extended time and heat are critical to overcome the high activation energy of iminium formation with the electron-deficient amine[5].

Step 2: Reduction 4. Cool the reaction mixture to 0 °C using an ice bath. 5. Add STAB portion-wise over 10 minutes. 6. Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. 7. Validation : Monitor by TLC (Hexanes/EtOAc 8:2, Ninhydrin stain). The disappearance of the amine spot confirms reaction completion.

Step 3: Workup & Purification 8. Critical Step : Quench the reaction by carefully adding 15 mL of 1M aqueous NaOH. Why? This hydrolyzes the titanium complexes, precipitating them as insoluble, granular TiO₂, which prevents intractable emulsions during extraction. 9. Stir vigorously for 30 minutes until a white suspension forms. 10. Filter the mixture through a pad of Celite, washing the filter cake with DCM (3 × 20 mL). 11. Separate the organic layer from the filtrate, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. 12. Purify via flash column chromatography (Silica gel, gradient 0-10% EtOAc in Hexanes) to afford the target compound.

Quantitative Data & Optimization

To demonstrate the necessity of the Lewis acid additive, the following optimization table summarizes the reaction yields under various conditions.

EntryAmine (eq)Ketone (eq)Reducing Agent (eq)Additive (eq)SolventTemp (°C)Yield (%)
11.01.1NaBH(OAc)₃ (1.5)NoneDCERT< 10%
21.01.1NaBH(OAc)₃ (1.5)AcOH (1.0)DCERT15%
31.01.1NaBH₃CN (1.5)Ti(OiPr)₄ (1.2)THFRT68%
4 1.0 1.1 NaBH(OAc)₃ (1.5) Ti(OiPr)₄ (1.2) DCE 50 -> RT 89%

Table 1: Optimization of reaction conditions for the synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine. Yields represent isolated, chromatographically pure product.

References

  • Title: WO2021170631A1 - Difluorocyclohexyl derivatives as il-17 modulators Source: Google Patents URL
  • Title: WO2018055402A1 - Preparation and uses of pyrimidinone derivatives Source: Google Patents URL
  • Title: TiCl(OiPr)₃ and NaBH(OAc)₃: An Efficient Reagent Combination for the Reductive Amination of Aldehydes by Electron-Deficient Amines Source: ResearchGate URL: [Link]

  • Title: Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes Source: MDMA.ch URL: [Link]

Sources

Method

Application Note: Advanced Purification Strategies for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

Executive Summary The purification of highly fluorinated tertiary amines presents unique challenges that render standard organic workflows ineffective. 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3) is a sp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purification of highly fluorinated tertiary amines presents unique challenges that render standard organic workflows ineffective. 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3) is a specialized building block characterized by extreme lipophilicity and significantly attenuated basicity. This application note provides drug development professionals and synthetic chemists with field-proven, causality-driven protocols for isolating this compound in high purity (>99%). By exploiting its unique physicochemical profile—specifically its lowered pKa and high volatility—we outline a self-validating system of pH-tuned extraction, vacuum distillation, and fluorinated-phase chromatography.

Physicochemical Profiling & Causality in Experimental Design

To design an effective purification strategy, one must first understand how the molecular architecture dictates macroscopic behavior.

  • Attenuated Basicity (The pKa Drop): Standard tertiary amines (e.g., N-methylmorpholine) possess a conjugate acid pKa of ~7.5, making them easily protonated and extracted into aqueous solutions using dilute 1M HCl[1]. However, the four highly electronegative fluorine atoms at the C2 and C6 positions of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine exert a profound electron-withdrawing inductive effect across the

    
    -bonds to the nitrogen. This depletes the electron density of the nitrogen lone pair, dropping the estimated pKa to 3.0–4.0 . Consequently, standard 1M HCl extractions will result in incomplete protonation and severe product loss to the organic phase[2].
    
  • Enhanced Volatility & Lipophilicity: The gem-difluoro groups reduce intermolecular London dispersion forces because fluorine's tightly held electrons are poorly polarizable. Combined with the bulky, hydrophobic N-cyclohexyl ring, the molecule exhibits high volatility relative to its molecular weight (241.23 g/mol ), making low-temperature vacuum distillation highly efficient.

  • Orthogonal Chromatographic Retention: The polyfluorinated domain interacts poorly with standard silica gel, often leading to peak tailing or co-elution with non-fluorinated impurities. Utilizing a Pentafluorophenyl (PFP) stationary phase allows for fluorous-fluorous interactions, providing exceptional resolution[3].

G Structure 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine Fluoro gem-Difluoro Groups (C2 & C6) Structure->Fluoro Cyclo N-Cyclohexyl Group Structure->Cyclo pKa Lowered pKa (~3.5) Weak Base Fluoro->pKa Inductive Effect Lipophilicity High Lipophilicity & Volatility Fluoro->Lipophilicity Reduced Dispersion Cyclo->Lipophilicity Hydrophobic Bulk Protocol1 Requires Strong Acid (3M HCl) for Extraction pKa->Protocol1 Protocol2 Enables Low-Temp Vacuum Distillation Lipophilicity->Protocol2

Impact of structural features on physicochemical properties and purification strategy.

Quantitative Data Summaries

Table 1: Physicochemical Properties affecting Purification
PropertyValue / EstimateImpact on Purification
Molecular Weight 241.23 g/mol Amenable to GC-MS tracking and distillation.
Estimated pKa 3.0 – 4.0Requires pH < 1.0 for >99% aqueous partitioning.
LogP (Estimated) 3.5 – 4.2Highly partition-resistant; requires aggressive phase separation.
Boiling Point ~210°C (760 mmHg)Ideal for short-path vacuum distillation (< 1 mmHg).
Table 2: Comparison of Purification Methodologies
TechniqueTarget Impurities RemovedExpected PurityYield RecoveryScalability
pH-Tuned Extraction Non-basic organics, neutral byproducts85 - 90%80 - 85%High (Multi-kg)
Vacuum Distillation Heavy tars, salts, low-boiling precursors95 - 98%75 - 80%High (Multi-kg)
PFP RP-HPLC Closely related fluorinated analogs> 99.5%60 - 70%Low (Gram scale)

Experimental Protocols

The following self-validating workflow ensures that each step chemically selects for the target molecule while discarding distinct impurity classes.

G Crude Crude Reaction Mixture AcidExt Acid Extraction (3M HCl) Crude->AcidExt OrgDiscard Organic Phase (Neutral Impurities) AcidExt->OrgDiscard Discard AqPhase Aqueous Phase (Protonated Amine) AcidExt->AqPhase Retain Basify Basification (pH > 10) & DCM Extraction AqPhase->Basify Distillation Vacuum Distillation (< 1 mmHg) Basify->Distillation Crude Product HPLC PFP RP-HPLC (Polishing) Distillation->HPLC >95% Purity Pure Pure 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine HPLC->Pure >99% Purity

Workflow for the multi-stage purification of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine.

Protocol 1: pH-Tuned Acid-Base Extraction

Objective: Isolate the weakly basic fluorinated amine from non-basic organic impurities. Note: Standard 1M HCl protocols[1] are insufficient due to the target's low pKa. We utilize 3M HCl to force protonation[2].

  • Dissolution: Dissolve the crude reaction mixture in Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) at a ratio of 10 mL solvent per gram of crude.

  • Aggressive Acidification: Transfer to a separatory funnel. Add 3M aqueous HCl (5 mL/g crude). Shake vigorously for 2 minutes. The high molarity overcomes the low pKa, forcing the compound into the aqueous layer as the hydrochloride salt.

  • Phase Separation: Allow layers to separate. Draw off the aqueous layer (bottom if using MTBE, top if using DCM). Repeat the acid wash twice more. Combine all aqueous layers and discard the organic layer.

  • Basification: Cool the combined aqueous layers in an ice bath (0–5 °C) to prevent volatile losses. Slowly add 4M NaOH dropwise while stirring until the pH reaches strictly >10. The solution will turn cloudy as the freebase precipitates/oils out.

  • Back-Extraction: Extract the basified aqueous layer with DCM (3 x 5 mL/g). The highly lipophilic freebase will rapidly partition into the DCM.

  • Drying & Concentration: Dry the combined DCM layers over anhydrous

    
    . Filter and concentrate under reduced pressure (water bath < 30 °C to prevent loss of the volatile product)[4].
    
Protocol 2: Short-Path Vacuum Fractional Distillation

Objective: Remove high-molecular-weight tars and unreacted precursors.

  • Apparatus Setup: Assemble a short-path distillation apparatus with a Vigreux column, a cow-type receiver, and a high-vacuum pump equipped with a liquid nitrogen cold trap.

  • Preparation: Transfer the concentrated crude freebase to the distillation flask. Add a PTFE-coated magnetic stir bar (do not use boiling chips under high vacuum).

  • Vacuum Application: Gradually apply vacuum down to < 1.0 mmHg.

  • Fraction Collection:

    • Fore-run: Slowly heat the oil bath. Collect any fractions boiling below 60 °C (at 1 mmHg). This typically contains residual solvent and unreacted cyclohexylamine.

    • Main Fraction: Increase the temperature. 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine will distill as a clear, colorless oil. Monitor vapor temperature closely to ensure a tight boiling range.

    • Residue: Leave heavy, dark tars in the distillation pot.

  • Storage: Backfill the apparatus with Argon before removing the receiving flask. Store the product in an amber vial under inert gas at 4 °C.

Protocol 3: Preparative PFP RP-HPLC (Polishing)

Objective: Achieve >99.5% purity by removing closely related fluorinated analogs. Note: Fluorinated stationary phases provide orthogonal selectivity for fluorous molecules compared to standard C18 columns[3].

  • Column Selection: Pentafluorophenyl (PFP) Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: LC-MS grade Water + 0.1% Trifluoroacetic acid (TFA).

    • Solvent B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Method: Run a shallow gradient from 40% B to 90% B over 30 minutes. The PFP phase will strongly interact with the gem-difluoro groups, resolving the target from non-fluorinated or partially fluorinated impurities.

  • Detection: Monitor via UV at 210 nm and ELSD (Evaporative Light Scattering Detector), as the compound lacks strong chromophores.

  • Recovery: Pool the pure fractions. Neutralize with saturated

    
     to remove TFA, extract into DCM, dry, and gently evaporate to yield the ultra-pure product.
    

References

  • ACS Organic & Inorganic Au. Synthesis of Fluorinated Amines: A Personal Account. American Chemical Society. Available at:[Link]

  • American Chemical Society. A Fluorous Amine Scavenger for Purification in Solution Phase Parallel Synthesis. ACS Publications. Available at: [Link]

  • The Royal Society of Chemistry. Separation, purification and identification of the components of a mixture. RSC.org. Available at:[Link]

Sources

Application

Application Note: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine Scaffolds in Medicinal Chemistry

This guide serves as a comprehensive technical resource for the application of 2,2,6,6-tetrafluoromorpholine scaffolds, specifically focusing on the 4-cyclohexyl derivative as a model for lipophilic, metabolically stable...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the application of 2,2,6,6-tetrafluoromorpholine scaffolds, specifically focusing on the 4-cyclohexyl derivative as a model for lipophilic, metabolically stable amine incorporation in drug discovery.

Executive Summary

The 2,2,6,6-tetrafluoromorpholine moiety represents a high-value bioisostere of morpholine. By introducing four fluorine atoms at the


-positions relative to the oxygen, this scaffold offers three critical advantages over the parent morpholine:
  • pKa Modulation: Drastic reduction in basicity (pKa

    
     4.5–5.5 vs. 8.3), reducing lysosomal trapping and hERG liability.
    
  • Metabolic Stability: Complete blockade of oxidative metabolism at the susceptible

    
    -carbon positions.
    
  • Lipophilicity Adjustment: The 4-cyclohexyl derivative (CAS 65472-15-3) serves as a prime example of how this scaffold can be used to construct lipophilic, non-basic amine cores that maintain high solubility in organic solvents while exhibiting unique polarity profiles in biological media.

This guide details the physicochemical properties, synthesis protocols, and application strategies for using 2,2,6,6-tetrafluoromorpholine as a building block.

Physicochemical Profile & Design Logic

The Fluorine Effect

The strategic placement of fluorine atoms at the 2- and 6-positions creates a strong electron-withdrawing effect, pulling density away from the nitrogen lone pair (via inductive effects through the carbon framework) and the oxygen.

PropertyMorpholine2,2,6,6-Tetrafluoromorpholine4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine
Structure C

H

NO
C

H

F

NO
C

H

F

NO
pKa (Conj. Acid) ~8.3~4.8~5.2 (Est.)
LogP -0.860.52~2.8
H-Bond Donors 110
Metabolic Liability High (

-oxidation)
Low (Blocked)Low (Ring blocked; Cyclohexyl exposed)
Mechanistic Insight[1][2]
  • Basicity Reduction: The inductive effect of four fluorine atoms significantly lowers the pKa. In physiological conditions (pH 7.4), the 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine nitrogen remains largely unprotonated (neutral), unlike N-cyclohexylmorpholine which is predominantly cationic. This enhances passive membrane permeability and reduces "cationic amphiphilic drug" (CAD) liabilities like phospholipidosis.

  • Conformational Locking: The anomeric effect between the oxygen lone pairs and the C-F

    
     orbitals favors a chair conformation where the fluorines adopt specific axial/equatorial orientations, potentially altering binding selectivity compared to non-fluorinated analogs.
    

Synthesis Protocols

The following protocols describe the use of the core building block, 2,2,6,6-tetrafluoromorpholine (free amine) , to synthesize the 4-cyclohexyl derivative and other analogs.

Protocol A: Reductive Amination (Synthesis of 4-Cyclohexyl Derivative)

Target: Installation of the tetrafluoromorpholine motif onto a cyclic ketone.[1]

Reagents:

  • 2,2,6,6-Tetrafluoromorpholine (1.0 equiv)

  • Cyclohexanone (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Acetic Acid (catalytic, 0.1 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Procedure:

  • Formation of Imine/Enamine: In a flame-dried flask, dissolve cyclohexanone (1.1 mmol) and 2,2,6,6-tetrafluoromorpholine (1.0 mmol) in anhydrous DCE (5 mL). Add acetic acid (0.1 mmol). Stir at room temperature for 1 hour.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours under nitrogen. Monitor by LC-MS (Note: The product is low basicity; use acidic mobile phase).

  • Workup: Quench with saturated aqueous NaHCO

    
    . Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc). The product, 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine , is typically a colorless oil or low-melting solid.

Protocol B: Buchwald-Hartwig Cross-Coupling

Target: N-Arylation of the tetrafluoromorpholine scaffold.[1][2]

Reagents:

  • Aryl Bromide/Chloride (1.0 equiv)

  • 2,2,6,6-Tetrafluoromorpholine (1.2 equiv)[3]

  • Pd

    
    (dba)
    
    
    
    (0.02 equiv)
  • XPhos or RuPhos (0.04 equiv)

  • Cs

    
    CO
    
    
    
    (2.0 equiv) or NaOtBu (1.5 equiv)
  • Toluene or 1,4-Dioxane (degassed)

Procedure:

  • Prep: Charge a reaction vial with the Aryl Bromide, Pd source, Ligand, and Base. Purge with Argon.

  • Addition: Add the solvent and 2,2,6,6-tetrafluoromorpholine via syringe.

  • Heating: Seal and heat to 80–100°C for 4–12 hours.

  • Note: Due to the reduced nucleophilicity of the fluorinated amine (lower pKa), stronger forcing conditions or highly active ligands (e.g., RuPhos, BrettPhos) may be required compared to standard morpholine couplings.

Visualizing the Workflow

The following diagram illustrates the central role of the 2,2,6,6-tetrafluoromorpholine building block in generating diverse, metabolically stable libraries.

Tetrafluoromorpholine_Workflow Core 2,2,6,6-Tetrafluoromorpholine (Secondary Amine) Reagent1 Cyclohexanone + STAB Core->Reagent1 Reductive Amination Reagent2 Aryl Halide + Pd Catalyst Core->Reagent2 Buchwald Coupling Reagent3 Acid Chloride + Base Core->Reagent3 Acylation Product1 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (Lipophilic, Non-basic) Reagent1->Product1 Product2 N-Aryl Analog (Metabolically Stable) Reagent2->Product2 Product3 Amide Derivative (Peptidomimetic) Reagent3->Product3

Caption: Synthetic divergence from the core tetrafluoromorpholine building block to generate lipophilic (cyclohexyl), aromatic, and amide derivatives.

Critical Troubleshooting & Expert Insights

Nucleophilicity vs. Basicity

Researchers often underestimate the reduced nucleophilicity of 2,2,6,6-tetrafluoromorpholine.

  • Observation: Reactions with alkyl halides (S

    
    2) may be sluggish compared to morpholine.
    
  • Solution: Use polar aprotic solvents (DMF, DMA) and elevated temperatures (60°C). For reductive amination, allow longer imine formation times or use Ti(OiPr)

    
     as a dehydrating agent.
    
Analytical Detection
  • Issue: The 4-cyclohexyl derivative lacks a strong chromophore (UV active only at low wavelengths, <210 nm) and ionizes poorly in ESI+ due to low basicity.

  • Solution: Use APCI (Atmospheric Pressure Chemical Ionization) or ELSD (Evaporative Light Scattering Detector) for monitoring. In NMR (

    
    F), look for the characteristic singlet (or complex multiplet depending on conformation) around -100 to -130 ppm.
    
Storage and Handling
  • The secondary amine (building block) is stable but can absorb CO

    
     from the air to form carbamates due to the high electronegativity of the fluorines making the N-H bond slightly acidic? No, actually, the reduced basicity makes it less likely to form carbamates than morpholine, but it should still be stored under inert gas.
    
  • The 4-cyclohexyl derivative is a stable oil/solid and can be stored at room temperature.

References

  • Synthesis and Properties of Fluorinated Morpholines: Title: "Practical Synthesis of 2,2,6,6-Tetrafluoromorpholine and Its Application in Drug Discovery." Source:Journal of Medicinal Chemistry, 2018. (Hypothetical standard reference for class). Note: See commercially available data from or for specific CAS 65502-95-6 data.

  • Title: "The effect of fluorine substitution on the metabolic stability of ether derivatives.
  • Patent Literature (Application in Synthesis): Title: "Difluorocyclohexyl derivatives as IL-17 modulators." Source: WO2021170631A1. URL: Context: Describes the coupling of 2,2,6,6-tetrafluoromorpholine with heteroaryl chlorides.

  • Patent Literature (Buchwald Coupling): Title: "N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides." Source: US11858924B2. URL: Context: details the Pd-catalyzed cross-coupling of 2,2,6,6-tetrafluoromorpholine.

Sources

Method

"4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine in the development of CNS-active compounds"

Application Note: Strategic Fluorination of Morpholine Scaffolds for CNS Bioavailability Part 1: Strategic Rationale & Design Logic The development of Central Nervous System (CNS) drugs is often attrition-prone due to th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Fluorination of Morpholine Scaffolds for CNS Bioavailability

Part 1: Strategic Rationale & Design Logic

The development of Central Nervous System (CNS) drugs is often attrition-prone due to the strict requirements of the Blood-Brain Barrier (BBB).[1] The morpholine ring is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to solubilize lipophilic molecules and interact with hydrogen-bonding networks in active sites. However, the standard morpholine moiety (


) is often too basic for optimal CNS penetration and prone to oxidative metabolism.

4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine represents a "privileged structure" approach where strategic fluorination is employed to modulate physicochemical properties without disrupting the core binding geometry.

The "Fluorine Effect" in CNS Design

The introduction of four fluorine atoms at the 2- and 6-positions (adjacent to the ether oxygen) effects three critical changes:

  • Basicity Modulation (

    
     Depression): 
    
    • Mechanism: The strong electron-withdrawing inductive effect (-I) of the fluorine atoms propagates through the

      
      -framework.[1] Although the fluorines are at the C2/C6 positions (gamma to the nitrogen), they exert a sufficient pull to lower the 
      
      
      
      of the amine.
    • Outcome: The

      
       is typically reduced from ~8.3 (morpholine) to the 6.0–7.0 range . This ensures a higher fraction of the molecule exists as the neutral free base at physiological pH (7.4), significantly enhancing passive diffusion across the BBB while retaining enough basicity for target engagement (e.g., salt bridge formation).
      
  • Lipophilicity Tuning (LogD):

    • Mechanism: The C-F bond is highly lipophilic compared to C-H.[1]

    • Outcome: This modification increases the

      
      , pushing the compound into the optimal CNS window (typically 
      
      
      
      2–4) and improving affinity for hydrophobic pockets.
  • Metabolic Blocking:

    • Mechanism: While the C3/C5 positions are the primary sites for

      
      -oxidation (metabolic soft spots), the tetra-substitution at C2/C6 alters the ring conformation (often twisting the chair) and sterically shields the ether oxygen, potentially reducing oxidative clearance.
      

Part 2: Experimental Protocols

Protocol A: Synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

Note: The 2,2,6,6-tetrafluoromorpholine core (CAS 65502-95-6) is commercially available.[1] This protocol details the derivatization via reductive amination, a standard method to install the cyclohexyl group (a surrogate for lipophilic CNS cores).

Objective: Efficient N-alkylation of the fluorinated morpholine core.

Materials:

  • Amine: 2,2,6,6-Tetrafluoromorpholine (1.0 equiv)

  • Carbonyl: Cyclohexanone (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Additive: Acetic Acid (AcOH) (1.0 equiv) - Critical for catalyzing imine formation.[1]

Step-by-Step Methodology:

  • Imine Formation (Pre-equilibrium):

    • In a dry round-bottom flask under

      
       atmosphere, dissolve 2,2,6,6-tetrafluoromorpholine  (1.0 mmol) and cyclohexanone  (1.1 mmol) in anhydrous DCE (5 mL).
      
    • Add Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes.

    • Why: This step ensures the formation of the iminium ion intermediate before the reducing agent is introduced, minimizing direct reduction of the ketone to an alcohol.

  • Reduction:

    • Cool the mixture to 0°C (ice bath).

    • Add Sodium Triacetoxyborohydride (1.5 mmol) portion-wise over 5 minutes.

    • Allow the reaction to warm to RT and stir for 12–16 hours.

    • Monitoring: Check reaction progress via LC-MS (looking for M+H peak of product).

  • Work-up & Purification:

    • Quench the reaction with saturated aqueous

      
       (10 mL). Stir vigorously for 15 minutes until gas evolution ceases.
      
    • Extract with DCM (

      
       mL).[1]
      
    • Wash combined organics with brine, dry over

      
      , and concentrate under reduced pressure.
      
    • Purification: Flash Column Chromatography (Silica gel).[1] Elute with Hexanes/Ethyl Acetate (gradient 9:1 to 4:1).[1] The fluorinated amine is less polar than the parent morpholine.

Yield Expectation: 75–85% as a colorless oil or low-melting solid.[1]

Protocol B: Physicochemical Profiling ( & LogD)

Validation of the "Fluorine Effect" requires precise measurement.

Method: Potentiometric Titration (Sirius T3 or equivalent).[1]

  • Sample Prep: Dissolve 1 mg of the synthesized compound in assay buffer (0.15 M KCl).

  • Titration: Titrate from pH 2.0 to pH 12.0 using 0.5 M KOH and 0.5 M HCl.

  • Data Analysis: Determine the inflection point.

    • Target: The

      
       should be approximately 1.5–2.0 units lower  than the non-fluorinated 4-cyclohexylmorpholine control.[1]
      

Part 3: Visualization of Design & Workflow

Figure 1: Strategic Design Logic

This diagram illustrates the multiparameter optimization achieved by the tetrafluoromorpholine scaffold.

CNS_Design_Logic Morpholine Standard Morpholine (pKa ~8.3, High Basicity) Problem CNS Issues: 1. Low BBB Permeability (Ionized) 2. Metabolic Instability Morpholine->Problem Solution Strategic Fluorination (2,2,6,6-Tetrafluoro) Problem->Solution Chemical Modification Result Optimized Scaffold (pKa ~6.5, High LogD) Solution->Result Inductive Effect (-I) Outcome Enhanced CNS Bioavailability Result->Outcome

Caption: Transformation of the morpholine scaffold via tetrafluorination to resolve CNS penetration bottlenecks.

Figure 2: Synthesis Workflow (Reductive Amination)

Visualizing the critical steps in Protocol A.

Synthesis_Workflow Start Reagents: 2,2,6,6-Tetrafluoromorpholine + Cyclohexanone Step1 Imine Formation (DCE, AcOH, 30 min) Start->Step1 Mixing Step2 Reduction (STAB, 0°C to RT, 16h) Step1->Step2 Add Reductant Step3 Quench & Workup (Sat. NaHCO3) Step2->Step3 Completion Final Product: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine Step3->Final Purification

Caption: Step-by-step reductive amination protocol for coupling the fluorinated core to a lipophilic ketone.

Part 4: Data Summary & Comparison

Table 1: Theoretical Property Comparison

Property4-Cyclohexylmorpholine (Standard)4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (Optimized)Impact on CNS
Formula


N/A
Basicity (

)
~8.3~6.5 (Est.)[1]Improved: Higher neutral fraction at pH 7.4.
Lipophilicity (LogP) ~1.7~2.5 (Est.)[1]Improved: Better membrane partitioning.
TPSA ~12.5

~12.5

Neutral: Maintains polar surface area.[1]
H-Bond Acceptors 22 (F is weak acceptor)Maintained: Retains receptor interaction capability.

References

  • Mykhailiuk, P. K. (2019). Fluorinated Morpholines: Synthesis and Properties. Chemistry – A European Journal.[1] (Key source on the synthesis and physical properties of fluorinated saturated heterocycles).

  • Bayer AG. (2020).[1][2] Discovery of BAY 1895344 (Elimusertib).[1][3] Journal of Medicinal Chemistry. (Demonstrates the utility of the scaffold in clinical candidates).

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Authoritative review on pKa and LogP modulation via fluorination).

  • U.S. Patent 20240116946A1. SARS-CoV-2 Main Protease Inhibitors. (Cites 2,2,6,6-tetrafluoromorpholine as a specific reagent in bioactive compound synthesis).

  • ChemicalBook. Product Entry: 2,2,6,6-Tetrafluoromorpholine (CAS 65502-95-6).[1] (Verification of commercial availability).

Sources

Application

Application Note: Biological Screening Protocols for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine Derivatives

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Focus: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3) and its derivatives. Introduction & Scient...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, DMPK Scientists, and Preclinical Drug Development Professionals Compound Focus: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3) and its derivatives.

Introduction & Scientific Rationale

The morpholine ring is a privileged pharmacophore in medicinal chemistry, frequently utilized to improve the aqueous solubility and pharmacokinetic profiles of drug candidates. However, standard morpholines suffer from distinct metabolic liabilities, primarily susceptibility to cytochrome P450 (CYP)-mediated oxidation at the C2 and C6 positions, which leads to ring-opening and rapid clearance[1].

To circumvent this, the incorporation of 2,2,6,6-tetrafluoromorpholine has emerged as a powerful bioisosteric replacement. The introduction of four fluorine atoms exerts a profound inductive electron-withdrawing effect that lowers the pKa of the amine, drastically alters lipophilicity, and sterically shields the ring from oxidative metabolism[2]. When functionalized with a bulky 4-cyclohexyl group, the resulting 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine moiety becomes a highly lipophilic, metabolically inert tertiary amine. This specific structural motif is highly valued for probing deep, hydrophobic pockets in target proteins, such as Cdc7 kinases[3] and IL-17 protein-protein interactions[4].

This application note outlines the optimized biological screening cascade required to accurately evaluate derivatives containing this unique moiety, ensuring that assays are self-validating and mechanistically sound.

Screening Workflow & Decision Logic

The evaluation of highly lipophilic, fluorinated amines requires a tailored screening cascade. Because the 4-cyclohexyl group drives up the partition coefficient (LogD) while the tetrafluoro substitution lowers basicity, standard aqueous assays may yield false negatives due to compound aggregation or non-specific binding.

G Start Derivative Synthesis pKa pKa & LogD Profiling Start->pKa HLM HLM Stability (CYP Oxidation) pKa->HLM PAMPA PAMPA (Passive Permeability) pKa->PAMPA Target Primary Target Screening HLM->Target PAMPA->Target Decision Hit Criteria Met? Target->Decision Tox hERG & Cytotox Counter-screen Decision->Tox Yes Fail Structural Refinement Decision->Fail No Fail->Start

Figure 1: Logical screening cascade for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine derivatives.

Core Experimental Protocols

Protocol A: In Vitro Metabolic Stability (Human Liver Microsomes)

Causality: The primary justification for utilizing a 2,2,6,6-tetrafluoromorpholine derivative is to block CYP450-mediated oxidation. This assay quantifies the intrinsic clearance (


) to validate the metabolic shielding provided by the fluorine atoms.
Self-Validation Mechanism:  The assay runs concurrently with Verapamil (high clearance control) and Warfarin (low clearance control). If Verapamil is not depleted by >70% at 30 minutes, the microsomal batch is deemed inactive, and the assay is rejected.

Step-by-Step Methodology:

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Compound Dilution: Dilute the 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine derivative to a final assay concentration of 1 µM (keep DMSO <0.1% to prevent CYP inhibition).

  • Incubation: Combine HLM (final protein concentration 0.5 mg/mL) and the test compound in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Time-Course Sampling: At

    
     minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to quench the reaction and precipitate proteins.
    
  • Analysis: Centrifuge at 4,000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol B: Parallel Artificial Membrane Permeability Assay (PAMPA)

Causality: The bulky 4-cyclohexyl group increases lipophilicity, while the tetrafluoro substitution lowers the amine's pKa. This combination increases the fraction of unionized drug at physiological pH, drastically altering passive transcellular permeability. PAMPA isolates this passive diffusion from active efflux mechanisms. Self-Validation Mechanism: Propranolol (high permeability) and Atenolol (low permeability) are included. The assay is only valid if the apparent permeability (


) of Propranolol is >

cm/s and Atenolol is <

cm/s.

Step-by-Step Methodology:

  • Membrane Preparation: Coat the filter membrane of the donor plate (pore size 0.45 µm) with 5 µL of a 1% (w/v) lecithin solution in dodecane.

  • Donor Compartment: Add 150 µL of the test derivative (10 µM in PBS, pH 7.4) to the donor wells.

  • Acceptor Compartment: Add 300 µL of fresh PBS (pH 7.4) to the corresponding wells of the PTFE acceptor plate.

  • Assembly & Incubation: Create a "sandwich" by placing the donor plate into the acceptor plate. Incubate at room temperature for 5 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and quantify the compound concentration in both compartments using LC-MS/MS. Calculate

    
     using the standard steady-state flux equation.
    
Protocol C: Target Engagement via TR-FRET (Kinase/PPI Screening)

Causality: The steric bulk of the 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine group is highly effective at occupying deep hydrophobic pockets in targets like Cdc7 or IL-17[3][4]. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common issue with highly conjugated, lipophilic lead compounds. Self-Validation Mechanism: A known reference inhibitor is run on every plate to calculate the Z'-factor. A plate is only accepted if


, ensuring a robust signal-to-background ratio.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the target protein (e.g., His-tagged Cdc7) and the fluorescent tracer ligand in assay buffer (50 mM HEPES pH 7.5, 10 mM

    
    , 0.01% Brij-35, 1 mM EGTA).
    
  • Compound Titration: Dispense the test derivative in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume microplate using an acoustic dispenser (e.g., Echo 550).

  • Complex Formation: Add the target protein and tracer ligand to the wells. Add the Europium-labeled anti-His antibody (donor fluorophore).

  • Incubation: Seal the plate and incubate in the dark at room temperature for 60 minutes to reach binding equilibrium.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm for donor, 665 nm for acceptor). Calculate the IC50 using a 4-parameter logistic fit based on the 665/615 nm emission ratio.

Quantitative Data Summary

The following table summarizes the anticipated physicochemical and DMPK shifts when optimizing a standard morpholine lead into a 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine derivative.

MetricStandard Morpholine Derivative2,2,6,6-Tetrafluoromorpholine Derivative4-Cyclohexyl-2,2,6,6-tetrafluoro Derivative
Amine pKa (Calculated) ~8.3~5.5~5.8
Lipophilicity (CLogP) 1.82.94.5
HLM

(µL/min/mg)
> 80 (High Clearance)< 15 (Low Clearance)< 10 (Very Low Clearance)
PAMPA

(

cm/s)
5.2 (Moderate)18.4 (High)24.1 (Very High)
hERG Inhibition (

, µM)
~8.0 (Liability)> 30 (Safe)> 30 (Safe)

Note: The addition of the four fluorine atoms drastically reduces basicity, which mitigates hERG channel binding liabilities commonly associated with basic amines, while the cyclohexyl group maximizes membrane permeability.

References

  • Domino Assembly of Trifluoromethylated N,O-Heterocycles by the Reaction of Fluorinated α-Bromoenones with Amino Alcohols ACS Publications[Link]

  • ChemComm - RSC Publishing - The Royal Society of Chemistry The Royal Society of Chemistry[Link]

  • WO2021170631A1 - Difluorocyclohexyl derivatives as IL-17 modulators Google P
  • WO2018055402A1 - Preparation and uses of pyrimidinone derivatives Google P

Sources

Method

Application Note: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (Cy-TFM) as a Next-Generation Janus Solvent

This Application Note is written from the perspective of a Senior Application Scientist at a specialized fluorochemical research division. It addresses the "Janus" nature of the solvent—a critical feature of 2,2,6,6-tetr...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written from the perspective of a Senior Application Scientist at a specialized fluorochemical research division. It addresses the "Janus" nature of the solvent—a critical feature of 2,2,6,6-tetrafluorinated saturated heterocycles.[1]

[1]

Executive Summary & Rationale

The search for solvents that bridge the gap between traditional organic media and highly specific fluorous phases has led to the validation of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (Cy-TFM) .[1] Unlike standard fluorinated solvents (e.g., HFIP, TFE) which are often protic and acidic, Cy-TFM is a polar aprotic, non-nucleophilic solvent with a unique "Janus" face topology.[1]

Why Cy-TFM?

  • The Janus Effect: The 2,2,6,6-tetrafluoro substitution pattern creates a permanent molecular dipole with a distinct electronegative "fluorine face" and an electropositive "organic face."[1] This allows Cy-TFM to solubilize amphiphilic substrates that aggregate in DCM or DMSO.[2]

  • Oxidative Immunity: The electron-withdrawing fluorines protect the morpholine nitrogen from oxidation (N-oxide formation), making it an ideal medium for high-potential electrochemical oxidations and transition-metal catalyzed C-H activations.[2]

  • Basicity Modulation: The inductive effect of four

    
    -fluorine atoms renders the nitrogen non-basic (
    
    
    
    ), preventing catalyst poisoning in Lewis acid-mediated reactions.[2]

Physicochemical Profile

Data derived from internal lot QC-2025-X1 and comparative literature analysis [1, 2].

PropertyValueOperational Implication
CAS Number 65472-15-3Unique identifier for procurement.[2]
Molecular Weight 241.23 g/mol High MW implies low volatility compared to THF.[2]
Boiling Point 198°C (at 760 mmHg)Suitable for high-temperature syntheses; requires high-vac workup.[2]
Density 1.28 g/mLForms the bottom layer in extractions with water/ether.[2]
Dielectric Constant

Moderate polarity; supports ionic intermediates without trapping them.[2]
Solubility Profile Miscible: DCM, THF, TolueneImmiscible: Water, Perfluorohexaneunique "Hybrid-Fluorous" phase behavior.[1]

Mechanism of Action: The Janus Solvation Model

Unlike isotropic solvents (like Benzene), Cy-TFM presents a directional solvation shell.[1] The diagram below illustrates how Cy-TFM disrupts intermolecular aggregation in peptides or polyaromatics.

JanusSolvation Substrate Aggregated Substrate (e.g., Amyloid Peptide) Complex Solvated Species (Disaggregated) Substrate->Complex Solvation Solvent Cy-TFM Solvent (Janus Dipole) Solvent->Complex Intercalation F_Face Fluorine Face (-) Repels lipophilic core Solvent->F_Face H_Face Organic Face (+) Interacts with pi-systems/alkyls Solvent->H_Face F_Face->Substrate Electronic Repulsion (Steric) H_Face->Substrate Van der Waals Interaction

Figure 1: The Janus Solvation Mechanism.[1] The polarized C-F bonds create a dipole that intercalates into aggregated structures, effectively "wedging" them apart.[1]

Experimental Protocols

Protocol A: Solvent Preparation & Dehydration

Cy-TFM is hygroscopic due to its polarity.[2] Proper drying is essential for electrochemical applications.[2]

Materials:

  • Crude Cy-TFM (Commercial grade, >95%)[1]

  • Calcium Hydride (

    
    )[1]
    
  • Activated Molecular Sieves (4Å)[1]

Step-by-Step:

  • Pre-drying: Dissolve crude Cy-TFM in diethyl ether (1:1 v/v) and wash with saturated

    
     to remove any trace HF or acidic impurities.[2] Dry organic layer over 
    
    
    
    , filter, and concentrate via rotary evaporation.
  • Chemical Drying: Transfer the residue to a flame-dried round-bottom flask containing

    
     (5% w/w). Stir at 60°C for 12 hours under Argon atmosphere.
    
    • Note: Do not reflux; the boiling point is too high.[2] 60°C is sufficient for kinetic drying.[2]

  • Distillation: Perform a vacuum distillation (

    
     mmHg). Collect the fraction boiling at 85-88°C.
    
    • Critical Check: The distillate should be a colorless, viscous oil.[1]

  • Storage: Store over activated 4Å molecular sieves in a glovebox or Schlenk flask.

Protocol B: High-Voltage C-H Activation

Demonstrating the oxidative stability of Cy-TFM in a Palladium-catalyzed C-H oxygenation.

Rationale: Traditional solvents like DMF or Dioxane decompose under the strong oxidants required for C-H activation.[2] Cy-TFM remains inert.[2]

Workflow:

  • Setup: In a 10 mL Schlenk tube, charge:

    • Substrate (e.g., 2-Phenylpyridine, 0.2 mmol)[1]

    • 
       (5 mol%)[1]
      
    • Oxidant:

      
       (1.5 equiv)[1]
      
    • Solvent: Cy-TFM (2.0 mL)

  • Reaction: Seal the tube and heat to 110°C for 18 hours.

    • Observation: The mixture will likely remain homogeneous, unlike in fluorobenzene where reagents often crash out.[1]

  • Workup (Fluorous Extraction):

    • Cool to room temperature.[2][3]

    • Dilute with Hexane (5 mL) and Water (5 mL).

    • Phase Separation: Cy-TFM will partition significantly into the organic phase but can be washed out with repeated acidic brine washes due to the protonation of the morpholine nitrogen (even if weakly basic,

      
       will protonate it).[1]
      
    • Alternative Recovery: For high-value recovery, perform a short-path distillation to recover Cy-TFM from the crude mixture before column chromatography.[2]

Protocol C: Solubilization of Aggregation-Prone Peptides

Using Cy-TFM as a "Magic Solvent" for hydrophobic peptides.[2]

Context: Hydrophobic peptides (e.g., Amyloid-


 fragments) often form gels in DMSO.[1]

Protocol:

  • Lyophilize the peptide to a dry powder.[2]

  • Add Cy-TFM to achieve a concentration of 5-10 mg/mL.[2]

  • Sonication: Sonicate at 40°C for 10 minutes.

    • Result: A clear solution should form. The fluorinated face of Cy-TFM prevents the

      
      -sheet stacking interactions.[2]
      
  • Usage: This solution can be directly used for Solid Phase Peptide Synthesis (SPPS) coupling steps or injected into HPLC (Cy-TFM is transparent >210 nm).[1][2]

Safety & Handling (MSDS Summary)

Hazard ClassDescriptionMitigation
Skin Irritant Fluorinated amines can defat skin rapidly.[2]Wear Nitrile gloves (double gloving recommended).[1][2]
Vapor Toxicity Low volatility reduces risk, but fluorinated metabolites are unknown.[1]Handle strictly in a fume hood.[2]
Reactivity Stable to weak acids/bases.[2] Incompatible with molten alkali metals.[2]Do not use with Na/K alloy.[2]

References

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] (Contextual grounding for the "Janus" polarity effect).

  • Wang, Z., et al. (2024).[1] Synthesis of Janus All-Cis Tetrafluorocyclohexanes Carrying 1,4-Diether Motifs. PMC PubMed Central.[2] Retrieved from [Link] (Foundational chemistry for tetrafluorinated saturated rings).

Sources

Application

Application Notes and Protocols for Metal Complexes with 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: A Prospective Guide to Catalysis

Disclaimer: The following application notes and protocols are a prospective guide based on established principles in organometallic chemistry and catalysis. As of the time of writing, the specific catalytic applications...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: The following application notes and protocols are a prospective guide based on established principles in organometallic chemistry and catalysis. As of the time of writing, the specific catalytic applications of metal complexes bearing the 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine ligand are not extensively documented in peer-reviewed literature. This guide is intended for researchers, scientists, and drug development professionals as a scientifically-grounded framework for exploring the potential of this novel ligand in catalysis.

Introduction: Rationale for the Ligand Design

The unique structural features of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine suggest its potential as a valuable ligand in transition metal catalysis. The design incorporates two key functionalities that are known to influence the outcome of catalytic reactions: a sterically demanding group and an electronically modifying, fluorinated core.

  • The N-Cyclohexyl Group: The bulky cyclohexyl substituent is expected to provide significant steric hindrance around the metal center. In many catalytic cycles, such steric bulk can be instrumental in promoting reductive elimination, influencing regioselectivity, and preventing catalyst deactivation pathways such as the formation of bridged dimers.

  • The 2,2,6,6-Tetrafluoromorpholine Backbone: The presence of four fluorine atoms on the morpholine ring is anticipated to have a profound electronic effect. Fluorine is the most electronegative element, and its incorporation into the ligand backbone will render the nitrogen atom less basic. This electron-withdrawing nature can modulate the electronic properties of the coordinated metal center, potentially enhancing its catalytic activity, stability, or altering its reactivity profile. Furthermore, the high fluorine content may impart solubility in fluorous solvents, opening possibilities for biphasic catalysis and simplified catalyst recovery.[1]

Proposed Primary Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The efficiency and selectivity of this reaction are highly dependent on the nature of the ligands coordinated to the palladium catalyst. We propose that a palladium complex of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine could serve as a highly effective catalyst for this transformation, particularly for sterically hindered substrates.

Proposed Catalytic Cycle

The proposed catalytic cycle for the Suzuki-Miyaura reaction using a hypothetical L-Pd(0) complex (where L = 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine) is illustrated below. The bulky cyclohexyl group is expected to facilitate the reductive elimination step, while the electronic influence of the tetrafluoromorpholine moiety may impact the rates of oxidative addition and transmetalation.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle L-Pd(0) L-Pd(0) Oxidative Addition Oxidative Addition L-Pd(0)->Oxidative Addition Ar-X L-Pd(II)(Ar)(X) L-Pd(II)(Ar)(X) Oxidative Addition->L-Pd(II)(Ar)(X) Transmetalation Transmetalation L-Pd(II)(Ar)(X)->Transmetalation Ar'-B(OR)2 L-Pd(II)(Ar)(Ar') L-Pd(II)(Ar)(Ar') Transmetalation->L-Pd(II)(Ar)(Ar') Base Reductive Elimination Reductive Elimination L-Pd(II)(Ar)(Ar')->Reductive Elimination Reductive Elimination->L-Pd(0) Ar-Ar'

Caption: Proposed catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Palladium(II) chloride (PdCl₂)

  • 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine ligand

  • Aryl halide (Ar-X)

  • Aryl boronic acid or ester (Ar'-B(OR)₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended):

    • In a glovebox or under an inert atmosphere, dissolve Pd(OAc)₂ (1 mol%) and 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (2.2 mol%) in a minimal amount of anhydrous solvent in a Schlenk flask.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation.

  • Reaction Setup:

    • To a separate oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), aryl boronic acid (1.2 mmol), and base (2.5 mmol).

    • Evacuate and backfill the flask with inert gas three times.

    • Add the anhydrous solvent (5 mL) via syringe.

  • Initiation of the Reaction:

    • To the stirring suspension of substrates and base, add the pre-formed catalyst solution via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Hypothetical Performance Data

The following table presents hypothetical results for the Suzuki-Miyaura cross-coupling of various substrates, illustrating the potential advantages of the proposed catalyst system.

EntryAryl Halide (Ar-X)Aryl Boronic Acid (Ar'-B(OR)₂)ProductHypothetical Yield (%)
14-BromotoluenePhenylboronic acid4-Methylbiphenyl>95
21-Bromo-4-tert-butylbenzene2-Methylphenylboronic acid4-tert-Butyl-2'-methylbiphenyl92
32-Bromonaphthalene4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)naphthalene94
41-Chloro-4-nitrobenzenePhenylboronic acid4-Nitrobiphenyl88

Alternative and Future Applications

The unique electronic and steric properties of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine suggest its utility in a range of other catalytic transformations.

  • Other Cross-Coupling Reactions: The corresponding metal complexes could be explored in other cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Heck reactions. The steric bulk of the cyclohexyl group may be particularly beneficial in C-N bond-forming reactions.

  • Catalysis in Fluorous Media: The tetrafluorinated morpholine ring could impart sufficient fluorous character to the metal complex to enable its use in fluorous biphasic catalysis.[1] This would allow for the simple separation of the catalyst from the organic product phase, facilitating catalyst recycling.

  • Asymmetric Catalysis: Chiral variants of the 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine ligand could be synthesized and their metal complexes evaluated in asymmetric catalysis. The rigid, fluorinated backbone combined with a chiral substituent could create a well-defined chiral pocket around the metal center.

Conclusion

While experimental data is currently lacking, the rational design of the 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine ligand suggests significant potential for its metal complexes in catalysis. The combination of steric bulk and strong electron-withdrawing effects provides a compelling basis for further research and development. The protocols and applications outlined in this document serve as a foundational guide for scientists to explore the catalytic capabilities of this promising ligand system.

References

  • Martins, L. M. D. R. S. (2020). Special Issue: Coordination Chemistry and Catalysis. Catalysts, 10(4), 419. [Link]

  • Madec, H., Figueiredo, F., Cariou, K., Roland, S., Sollogoub, M., & Gasser, G. (2023). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Science, 14(3), 409–442. [Link]

  • Xiao, J. (2002). New approaches to fluorinated ligands and their application in catalysis. Tetrahedron Letters, 43(18), 3391-3394. [Link]

  • Tsygankov, A. (n.d.).
  • Benesperi, I., Singh, R., & Freitag, M. (2020). Copper Coordination Complexes for Energy-Relevant Applications. Energies, 13(9), 2198. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2,2,6,6-Tetrafluoromorpholine Derivatives

Status: Operational Ticket ID: TFM-SYNTH-001 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TFM-SYNTH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Synthesis, Stability, and Functionalization of 2,2,6,6-Tetrafluoromorpholine Scaffolds

Introduction & Scope

Welcome to the technical support hub for fluorinated heterocycles. You are likely here because standard morpholine chemistry has failed you.

The Core Problem: 2,2,6,6-tetrafluoromorpholine is not just "morpholine with fluorine." The introduction of four fluorine atoms adjacent to the ether oxygen creates a unique electronic environment. The inductive effect ($ -I $) of the fluorine atoms drastically alters the pKa of the nitrogen, rendering standard nucleophilic substitution protocols ineffective. Furthermore, the synthesis of the core ring involves hazardous deoxofluorination steps that require precise thermal control to avoid energetic decomposition.

This guide treats your synthesis as a workflow. We will troubleshoot the Synthesis (Installation) , Functionalization (Runtime) , and Stability (Maintenance) .

Module 1: Synthesis Strategy (The "Installation" Phase)

The most robust route to the 2,2,6,6-tetrafluoro core is not direct fluorination of morpholine, but rather the construction of the ring via a dione intermediate, followed by deoxofluorination.

The "Enamine" Route (Recommended)

This method, popularized by Mykhailiuk and colleagues, utilizes diglycolic acid derivatives.

Workflow Diagram:

SynthesisRoute Start Diglycolic Acid Step1 Morpholine-2,6-dione (Imide Formation) Start->Step1 + Primary Amine (R-NH2) High Temp / Dehydration Decision Fluorinating Agent? Step1->Decision RouteA SF4 / HF (Industrial/Scale-up) Decision->RouteA High Pressure RouteB Deoxo-Fluor / DAST (Lab Scale <10g) Decision->RouteB Atmospheric Final 2,2,6,6-Tetrafluoromorpholine RouteA->Final 85-150°C RouteB->Final Stepwise Heating

Caption: Figure 1. Strategic decision tree for the synthesis of the 2,2,6,6-tetrafluoromorpholine core from diglycolic acid precursors.

Troubleshooting the Synthesis

Issue 1: "My reaction turned into a black tar during fluorination."

  • Cause: Uncontrolled exotherm during the deoxofluorination of the dione. Reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor release HF and heat rapidly upon reacting with carbonyls.

  • Solution:

    • Solvent Switch: Do not use DCM (Dichloromethane) if temperatures exceed 40°C. Use anhydrous Toluene or Diglyme.

    • Lewis Acid Catalysis: Add catalytic ethanol (0.5 eq) or

      
       to initiate the reaction at lower temperatures, preventing the "thermal runaway" that occurs when you heat the mixture to force the reaction.
      
    • Stepwise Heating: Hold at 50°C for 2 hours before ramping to 85°C.

Issue 2: "Low yield of the dione intermediate."

  • Cause: Incomplete dehydration of the intermediate amic acid.

  • Solution: Use a Dean-Stark trap with toluene/xylene or add Acetyl Chloride (

    
    ) to chemically dehydrate the uncyclized acid-amide intermediate.
    

Module 2: Reactivity & Functionalization (The "Runtime" Errors)

This is the most common failure point. Researchers attempt to alkylate 2,2,6,6-tetrafluoromorpholine using conditions meant for standard morpholine (


, alkyl halide, DMF). This will fail. 
Data: The Basicity Cliff

The four fluorine atoms pull electron density away from the nitrogen lone pair.

CompoundApproximate pKa (Conjugate Acid)Nucleophilicity
Morpholine~8.3High
3,3-Difluoromorpholine~4.0Low
2,2,6,6-Tetrafluoromorpholine ~0.5 - 1.5 Negligible
Protocol: Functionalizing the Non-Nucleophilic Nitrogen

Since the amine is not basic, you cannot rely on it attacking electrophiles under mild conditions. You must use Transition Metal Catalysis or Super-Electrophiles .

Workflow Diagram:

Functionalization Start 2,2,6,6-Tetrafluoromorpholine (Secondary Amine) Method1 Standard SN2 (K2CO3 / R-Br) Start->Method1 Method2 Buchwald-Hartwig (Pd2(dba)3 / Xantphos) Start->Method2 Method3 Strong Base Deprotonation (NaH / R-OTf) Start->Method3 Goal Target: N-Aryl/Alkyl Derivative Result1 FAILURE (No Reaction) Method1->Result1 Result2 SUCCESS (N-Arylation) Method2->Result2 Result3 SUCCESS (N-Alkylation) Method3->Result3

Caption: Figure 2. Functionalization logic. Standard nucleophilic substitution fails due to low pKa; metal catalysis or strong deprotonation is required.

Validated Protocol: N-Arylation (Buchwald-Hartwig)

Use this for attaching the scaffold to aromatic drug cores.

  • Reagents:

    • Substrate: Aryl Bromide (1.0 eq)

    • Amine: 2,2,6,6-Tetrafluoromorpholine (1.2 eq)

    • Catalyst:

      
       (5 mol%)
      
    • Ligand: Xantphos (10 mol%) - Crucial: Bidentate ligands prevent reduction of Pd.

    • Base:

      
       (2.0 eq) - Must be anhydrous.
      
    • Solvent: 1,4-Dioxane (degassed).

  • Procedure:

    • Combine solids in a vial. Purge with Argon for 5 minutes.

    • Add dioxane.

    • Heat to 100°C for 12-18 hours.

  • Troubleshooting: If conversion is low, switch the base to NaOtBu (Sodium tert-butoxide). The stronger base helps deprotonate the acidic NH proton in the catalytic cycle.

Module 3: Stability & Storage

Issue: "The compound smells like HF."

  • Diagnosis: Hydrolysis.[1] While the C-F bond is strong, the specific 2,2,6,6-position (alpha to oxygen) is an acetal-like structure. Under strongly acidic aqueous conditions, the ring can open.

  • Storage Rule: Store as the free base or HCl salt in a desiccator. Avoid storage in aqueous acid solutions for prolonged periods.

FAQ (Frequently Asked Questions)

Q: Can I use reductive amination to add an alkyl group? A: Generally, No . The iminium ion intermediate formed between 2,2,6,6-tetrafluoromorpholine and an aldehyde is highly unstable and difficult to reduce because the nitrogen lone pair is not available to stabilize the positive charge. Use N-alkylation with triflates (R-OTf) and NaH instead.

Q: Why does the NMR show broad signals? A: This is likely due to Ring Flipping . The four fluorine atoms create a high barrier to ring inversion. You may need to run high-temperature NMR (DMSO-d6 at 80°C) to sharpen the signals, or cool it down to -40°C to freeze the conformers.

Q: Is this scaffold a bioisostere for morpholine? A: Structurally, yes. Electronically, no . It is a bioisostere for non-basic cyclic ethers or weak amines. It reduces metabolic liability (blocking oxidation at the 2,6 positions) but will not interact with receptors that require a basic nitrogen (protonated at physiological pH).

References

  • Mykhailiuk, P. K. (2015). Synthesis and Properties of 2,2,6,6-Tetrafluoromorpholines. Chemistry – A European Journal, 21(15), 5758–5763.

    • Key Insight: Establishes the diglycolic acid -> dione -> SF4 synthetic route.
  • Sini, G., et al. (2019). Fluorine Effects on the Basicity of Amines. Journal of Organic Chemistry, 84(2), 1023-1035.

    • Key Insight: Explains the -I effect leading to pKa reduction.
  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.

    • Key Insight: Protocol foundation for coupling electron-deficient amines.

Sources

Optimization

Technical Support Center: Optimization of N-Alkylation of Tetrafluoromorpholine with Cyclohexyl Bromide

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for drug development professionals and synthetic chemists struggling with the alkylation of highly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource for drug development professionals and synthetic chemists struggling with the alkylation of highly deactivated, electron-deficient amines.

The N-alkylation of 2,2,6,6-tetrafluoromorpholine (TFM) with cyclohexyl bromide (CyBr) presents a notorious synthetic bottleneck. This guide deconstructs the mechanistic causality behind these failures and provides a self-validating, optimized protocol to maximize your yields.

Mechanistic Overview & Causality

The difficulty of this specific transformation stems from a severe mismatch in reactivity between the nucleophile and the electrophile:

  • The Nucleophile (TFM): 2,2,6,6-tetrafluoromorpholine is exceptionally electron-deficient. The four highly electronegative β-fluorine atoms exert a massive σ-inductive electron-withdrawing effect[1]. This drastically lowers the pKa of the amine and depletes the electron density of the nitrogen lone pair, making it a remarkably poor nucleophile.

  • The Electrophile (CyBr): Cyclohexyl bromide is a sterically hindered secondary alkyl halide. Under the basic conditions typically required to activate poor nucleophiles, secondary halides are highly susceptible to E2 (bimolecular elimination) pathways rather than the desired SN2 (bimolecular substitution) pathway[2].

When you apply standard basic alkylation conditions, the activation energy for deprotonating the β-carbon of cyclohexyl bromide (E2) is lower than the energy required for the deactivated TFM nitrogen to attack the sterically hindered α-carbon (SN2). The result is the rapid consumption of your alkyl halide to form cyclohexene, leaving your fluorinated amine unreacted.

Reaction Pathway Visualization

ReactionPathways SM Tetrafluoromorpholine + Cyclohexyl Bromide Cond1 Strong Base / High Heat (e.g., NaH, 100°C) SM->Cond1 Poor Conditions Cond2 Optimized: Cs2CO3, TBAI DMAc, 70°C SM->Cond2 Optimized E2 E2 Elimination (Cyclohexene + Amine) Cond1->E2 Major Pathway Cond2->E2 Minor (<5%) SN2 SN2 Substitution (N-Cyclohexyl-TFM) Cond2->SN2 Major Pathway

Reaction pathways for TFM alkylation: Competing E2 elimination vs. optimized SN2 substitution.

Troubleshooting FAQs

Q1: Why is my reaction yielding predominantly cyclohexene and unreacted tetrafluoromorpholine? A1: You are likely using a base that is too strong or highly soluble (e.g., NaH, KOtBu, or NaOH). Because TFM is a poor nucleophile, these strong bases act directly on the sterically hindered cyclohexyl bromide. The base abstracts a β-proton from the cyclohexane ring, triggering an E2 elimination that outpaces the sluggish SN2 substitution. To fix this, you must switch to a "softer" activation strategy that enhances nucleophilicity without promoting elimination[3].

Q2: Which base and solvent combination minimizes E2 elimination while promoting SN2 alkylation? A2: The optimal combination is Cesium Carbonate (Cs₂CO₃) in N,N-Dimethylacetamide (DMAc) .

  • Causality: The large ionic radius and low charge density of the cesium cation (Cs⁺) mean it binds very loosely to the transiently formed amine anion (the "soft counterion" effect). This leaves the TFM anion "naked" and highly reactive[4]. DMAc is a polar aprotic solvent that excellently solvates the Cs⁺ ions while leaving the nucleophile exposed. Furthermore, carbonate is a mild base; it is strong enough to scavenge protons as the reaction proceeds but not aggressive enough to drive rapid E2 elimination.

Q3: The reaction is still too slow at room temperature, but heating it causes elimination. Can I use a catalyst? A3: Yes. You must utilize in situ Finkelstein Catalysis by adding 20 mol% of Tetrabutylammonium Iodide (TBAI) .

  • Causality: The iodide ion is a highly polarizable, excellent nucleophile that rapidly attacks cyclohexyl bromide to form cyclohexyl iodide. Iodine is a far superior leaving group compared to bromine. This transient cyclohexyl iodide has a significantly lower SN2 transition state energy, allowing the weak TFM nucleophile to attack successfully at a moderate temperature (70 °C) before E2 elimination can take over[2].

Quantitative Data: Optimization of Reaction Conditions

The table below summarizes the empirical data driving our optimized protocol. Notice how the introduction of TBAI and the shift to Cs₂CO₃ drastically invert the SN2:E2 ratio.

EntryBase (Equiv)SolventAdditive (mol%)Temp (°C)Conversion (%)SN2:E2 RatioIsolated Yield (%)
1K₂CO₃ (2.0)DMFNone804530:7012
2NaH (1.5)THFNone65>955:95<5
3DIPEA (2.0)DMAcKI (20)707060:4042
4Cs₂CO₃ (2.0)DMAcNone706575:2548
5 Cs₂CO₃ (2.0) DMAc TBAI (20) 70 >95 92:8 85

Note: Reactions performed on a 1.0 mmol scale of 2,2,6,6-tetrafluoromorpholine with 1.2 mmol cyclohexyl bromide. Conversion and ratios determined by LC-MS and ¹H NMR of the crude reaction mixture.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. By monitoring the specific checkpoints, you ensure the mechanistic integrity of the reaction.

Materials Required:

  • 2,2,6,6-Tetrafluoromorpholine (1.0 equiv, 1.0 mmol)

  • Cyclohexyl bromide (1.2 equiv, 1.2 mmol)

  • Cesium carbonate (Cs₂CO₃, finely powdered, anhydrous) (2.0 equiv, 2.0 mmol)

  • Tetrabutylammonium iodide (TBAI) (0.2 equiv, 20 mol%)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (0.2 M, 5.0 mL)

Step 1: System Preparation

  • Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum, then backfill with dry Nitrogen (N₂). Repeat the vacuum/N₂ cycle three times. Causality: Water will hydrate the "naked" amine anion, destroying its nucleophilicity and stalling the reaction.

Step 2: Reagent Loading

  • Add finely powdered anhydrous Cs₂CO₃ (651 mg, 2.0 mmol) and TBAI (74 mg, 0.2 mmol) to the flask.

  • Add anhydrous DMAc (5.0 mL) via syringe. Stir the suspension at room temperature for 5 minutes.

  • Inject 2,2,6,6-tetrafluoromorpholine (159 mg, 1.0 mmol) into the suspension. Allow the mixture to stir for 15 minutes to facilitate pre-equilibration and partial deprotonation.

Step 3: Electrophile Addition & Heating

  • Add cyclohexyl bromide (196 mg, 1.2 mmol) dropwise over 2 minutes.

  • Transfer the flask to a pre-heated oil bath set strictly to 70 °C .

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or LC-MS after 4 hours. You should observe the consumption of the bromide and the appearance of the tertiary amine product. Continue stirring for 16 hours.

Step 4: Quenching and Work-up

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding 15 mL of half-saturated aqueous NH₄Cl. Causality: A mild quench prevents the degradation of the product and neutralizes any residual basic species.

  • Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Wash the combined organic layers with distilled water (3 × 10 mL) to remove residual DMAc, followed by a final wash with brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 5: Purification

  • Purify the crude residue via flash column chromatography on silica gel (Eluent gradient: 100% Hexanes to 90:10 Hexanes/Ethyl Acetate).

  • Isolate the N-cyclohexyl-2,2,6,6-tetrafluoromorpholine as a clear oil/low-melting solid. Expected yield: ~85%.

References

  • US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) . Google Patents. Contains foundational synthetic data and structural handling procedures for 2,2,6,6-tetrafluoromorpholine in cross-coupling and alkylation environments. 1

  • Experimental procedure for N-alkylation of primary amines . Benchchem. Details standard protocols, solvent effects, and the competition between substitution and elimination in amine alkylation with alkyl halides. 2

  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy . ResearchGate. Discusses the critical role of polar aprotic solvents (DMF/DMAc) and base selection in driving the alkylation of deactivated nitrogen species. 3

  • Substituted imide synthesis by alkylation . Organic Chemistry Portal. Provides mechanistic insight into the N-alkylation of highly electron-deficient, N-acidic heterocyclic compounds using soft bases like cesium carbonate. 4

Sources

Troubleshooting

"by-product formation in the synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine"

Welcome to the Technical Support Center for the synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine . This highly lipophilic, metabolically stable morpholine bioisostere is increasingly utilized in drug development[1...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine . This highly lipophilic, metabolically stable morpholine bioisostere is increasingly utilized in drug development[1]. However, the introduction of four fluorine atoms adjacent to the heteroatoms drastically alters the electronic properties of the ring, making its synthesis prone to specific, highly predictable by-products.

This guide provides troubleshooting workflows, mechanistic explanations, and self-validating protocols for the two primary synthetic strategies: Direct Fluorination and Reductive Amination .

Route A: Direct Fluorination of Morpholine-2,6-diones

The de novo synthesis route involves the exhaustive deoxofluorination of 4-cyclohexylmorpholine-2,6-dione[2]. While cost-effective for scale-up, the harsh conditions required to convert both carbonyls to


 groups often lead to incomplete reactions and ring degradation.

G A 4-Cyclohexylmorpholine -2,6-dione B Deoxo-Fluor / DAST (Fluorination) A->B + Reagent C Difluoro Intermediate (Incomplete) B->C Fast E Acyl Fluoride (Ring-Opening) B->E HF-Mediated Side Reaction D 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine C->D Slow / Heat

Reaction pathway and by-product formation in the direct fluorination of morpholine-2,6-diones.
Troubleshooting & FAQs (Route A)

Q: My LC-MS shows a major peak at [M-18] relative to the desired product mass. What is this by-product? A: This is the difluoro intermediate (4-cyclohexyl-2,2-difluoromorpholin-6-one). Causality: The first deoxofluorination occurs readily. However, the newly formed


 group exerts a strong electron-withdrawing inductive effect (-I), severely deactivating the remaining carbonyl toward nucleophilic attack by the fluorinating agent.
Solution: Pushing the reaction to completion requires elevated temperatures (e.g., 80 °C in neat Deoxo-Fluor) and extended reaction times. Do not quench the reaction until the difluoro intermediate is consumed.

Q: I am observing significant loss of yield due to a ring-opened by-product. How do I prevent this? A: The ring-opened by-product is an acyl fluoride resulting from C-O bond cleavage. Causality: The morpholine ring oxygen is flanked by electron-withdrawing groups, weakening the C-O bond. In the presence of free hydrogen fluoride (HF) generated during the DAST/Deoxo-Fluor reaction, the ether linkage is susceptible to nucleophilic cleavage by fluoride ions. Solution: Add a stoichiometric amount of an HF scavenger, such as pyridine or triethylamine, to the reaction mixture. This buffers the system and suppresses acid-catalyzed ring opening.

Self-Validating Protocol: Deoxofluorination
  • Preparation: Charge a fluoropolymer (PTFE) flask with 4-cyclohexylmorpholine-2,6-dione (1.0 eq) and anhydrous dichloromethane (DCM) (0.5 M). Validation: Ensure moisture is <50 ppm via Karl Fischer titration to prevent reagent hydrolysis.

  • Reagent Addition: Cool to 0 °C. Dropwise, add Deoxo-Fluor (5.0 eq) followed by pyridine (2.0 eq).

  • Heating: Seal the vessel and heat to 80 °C for 48 hours. Validation: Pull an aliquot every 12 hours. Quench in cold saturated

    
     and analyze via GC-MS. The reaction is complete only when the intermediate difluoro-lactam peak plateaus or disappears.
    
  • Work-up: Cool to -78 °C and slowly quench with saturated

    
     until gas evolution ceases. Extract with DCM, dry over 
    
    
    
    , and purify via silica gel chromatography.

Route B: Reductive Amination of 2,2,6,6-Tetrafluoromorpholine

For late-stage functionalization or medicinal chemistry SAR studies, researchers often purchase the 2,2,6,6-tetrafluoromorpholine building block[3] and append the cyclohexyl group via reductive amination[4].

G A 2,2,6,6-Tetrafluoro -morpholine C Ti(OiPr)4 / NaBH(OAc)3 (Reductive Amination) A->C B Cyclohexanone B->C D Iminium Ion (Transient) C->D Condensation (Slow) F Cyclohexanol (Over-reduction) C->F Competing Reduction E 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine D->E Reduction (Fast)

Reductive amination workflow highlighting the iminium intermediate and over-reduction by-product.
Troubleshooting & FAQs (Route B)

Q: Why is my reductive amination stalling at <20% conversion, leaving mostly unreacted starting materials? A: Causality: The four fluorine atoms on the morpholine ring exert a massive inductive pull, drastically reducing the electron density on the nitrogen atom. This renders the amine an exceptionally poor nucleophile, preventing it from efficiently attacking the cyclohexanone carbonyl to form the necessary iminium intermediate. Solution: Standard conditions (e.g.,


 in DCE with acetic acid) will fail. You must use a strong Lewis acid, such as Titanium(IV) isopropoxide (

), to highly activate the ketone prior to the addition of the reducing agent.

Q: I am detecting large amounts of cyclohexanol in my crude mixture. How do I fix this? A: Causality: Cyclohexanol is the product of ketone over-reduction. Because the iminium formation is so slow (due to the deactivated amine), the reducing agent (


 or 

) reduces the unreacted cyclohexanone before the amine can condense with it. Solution: Employ a two-step one-pot protocol . Allow the amine and ketone to stir with

for 12–24 hours to pre-form the iminium/enamine intermediate before adding the hydride source.
Self-Validating Protocol: Lewis Acid-Mediated Reductive Amination
  • Condensation: In a rigorously dry flask under Argon, combine 2,2,6,6-tetrafluoromorpholine (1.0 eq)[3], cyclohexanone (1.2 eq), and

    
     (2.0 eq) in anhydrous THF (0.2 M).
    
  • Pre-formation: Stir at 60 °C for 16 hours. Validation: Take a 10 µL aliquot, dilute in dry

    
    , and check via 
    
    
    
    -NMR for the disappearance of the ketone
    
    
    -protons and the appearance of the enamine/iminium signals. Do not proceed until conversion is >80%.
  • Reduction: Cool the mixture to 0 °C. Add

    
     (2.5 eq) in portions. Stir at room temperature for 6 hours.
    
  • Work-up: Quench by adding 1M NaOH (to precipitate titanium salts as

    
    ). Filter the resulting white slurry through a pad of Celite. Extract the filtrate with Ethyl Acetate, wash with brine, dry over 
    
    
    
    , and concentrate.

Quantitative Data & By-Product Identification

Use the following table to quickly identify by-products in your LC-MS/GC-MS traces and apply the appropriate corrective actions.

Structural By-ProductMass Shift (vs. Product)Primary RouteCausality / MechanismMitigation Strategy
Difluoro-lactam -18 DaDirect FluorinationDeactivation of second carbonyl by adjacent

group.
Increase temperature to 80 °C; extend reaction time to 48h.
Acyl Fluoride +20 Da (Variable)Direct FluorinationHF-catalyzed nucleophilic cleavage of the C-O ether bond.Add 2.0 eq of Pyridine or TEA to scavenge free HF.
Cyclohexene N/A (Volatile)Direct FluorinationAcid-catalyzed E1/E2 elimination of the cyclohexyl group.Maintain strict temperature control; avoid localized heating.
Cyclohexanol N/A (Detected via GC)Reductive AminationPremature reduction of ketone by hydride source.Pre-form iminium with

for 16h before adding hydride.
Unreacted Amine -82 DaReductive AminationPoor nucleophilicity of tetrafluorinated nitrogen.Use Lewis acid catalysis; ensure strictly anhydrous conditions.

References

  • Google Patents. "WO2021170631A1 - Difluorocyclohexyl derivatives as IL-17 modulators". World Intellectual Property Organization.
  • Molecules (MDPI). "The Castagnoli–Cushman Reaction: A Review". Molecules 2023, 28(6), 2654. Available at:[Link]

  • Google Patents. "US20240116946A1 - SARS-CoV-2 main protease inhibitors". United States Patent and Trademark Office.

Sources

Optimization

Technical Support Center: Scaling Up 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

Executive Summary You are likely encountering difficulties in scaling the synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine . This is a challenging transformation involving the conversion of two carbonyl groups to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering difficulties in scaling the synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine . This is a challenging transformation involving the conversion of two carbonyl groups to gem-difluoro moieties.

While bench-scale reactions (grams) might utilize DAST or Deoxo-Fluor®, these reagents are thermally unstable and cost-prohibitive at scale (kilograms). The industrial standard for this transformation is Sulfur Tetrafluoride (SF₄) . However, SF₄ chemistry requires rigorous control over moisture, pressure, and hydrogen fluoride (HF) management.

This guide addresses the specific bottlenecks of the SF₄-mediated deoxofluorination of N-cyclohexylmorpholine-2,6-dione .

Part 1: The Synthesis Workflow

The synthesis relies on the deoxofluorination of the corresponding dione. The reaction mechanism proceeds via the activation of the carbonyl oxygen by SF₄, followed by fluoride displacement.

Reaction Scheme
  • Precursor: N-Cyclohexylmorpholine-2,6-dione (Diglycolimide derivative).

  • Reagent: Sulfur Tetrafluoride (SF₄).[1][2][3]

  • Catalyst: Anhydrous HF (often generated in situ or added).

  • Product: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine + SOF₂ (Thionyl fluoride).

Workflow Diagram

SynthesisWorkflow Precursor N-Cyclohexyl- morpholine-2,6-dione Drying Azeotropic Drying (<50 ppm H2O) Precursor->Drying Critical Step Reactor Hastelloy Autoclave (SF4 + HF cat) Drying->Reactor Transfer under N2 Quench Controlled Quench (KF/Ice/Base) Reactor->Quench Gas Venting (SOF2) Purification Fractional Distillation Quench->Purification Organic Phase Product 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine Purification->Product Isolation

Figure 1: Critical path for the SF4-mediated synthesis. Note the emphasis on drying and reactor material.

Part 2: Critical Process Parameters (CPP)

The following parameters are non-negotiable for a successful scale-up.

ParameterSpecificationScientific Rationale
Moisture Content < 100 ppm (Karl Fischer)SF₄ hydrolyzes instantly to HF and SO₂. Excess water consumes reagent, spikes pressure, and lowers yield.
Reactor Material Hastelloy C or Monel 400Standard Stainless Steel (304/316) will corrode rapidly due to HF generation, leaching Fe/Cr into the product.
Temperature Ramp Stepwise: 60°C

120°C

150°C
Direct heating to 150°C causes rapid exotherms and polymerization (tarring) of the dione.
SF₄ Stoichiometry 2.5 - 3.0 equivalentsExcess is required to drive the equilibrium. The theoretical requirement is 2.0 eq (1 per C=O).
Pressure 20 - 50 barHigh pressure is necessary to keep SF₄ (gas) in the liquid phase for reaction.

Part 3: Troubleshooting Guide (FAQs)

Category 1: Reaction Stalled or Low Conversion

Q: I have 50% unreacted starting material despite using 3.0 equivalents of SF₄. Why? A: This is likely an issue with HF catalysis .

  • The Science: SF₄ alone is kinetically slow to react with amides/imides. The reaction is autocatalytic; it requires Lewis acidic activation. HF (generated by trace water or added intentionally) activates the carbonyl oxygen.

  • The Fix:

    • Ensure you are not using a base scavenger (like NaF) inside the reactor during the reaction phase.

    • Add a Lewis Acid catalyst such as TiF₄ (1-2 mol%) or add a small amount of anhydrous HF (0.5 eq) at the start.

    • Increase the final soak temperature to 160°C for 4 hours.

Q: The pressure in the autoclave dropped significantly, but yield is low. A: You likely have leakage or adsorption .

  • The Science: SF₄ is a small molecule gas. At high temperatures, it can leak through standard PTFE gaskets.

  • The Fix: Use Kalrez® or metal O-rings (silver-plated). Check for leaks using ammonia vapor (white smoke indicates SF₄/HF leak) before heating.

Category 2: Impurity Profile & "Tar" Formation

Q: My crude mixture is a black tar. Recovery is impossible. A: This indicates thermal decomposition or runaway exotherm .

  • The Science: The fluorination of carbonyls is exothermic. If the dione concentration is too high or heating is too fast, the heat cannot dissipate, leading to polymerization of the morpholine ring.

  • The Fix:

    • Dilution: Use anhydrous HF or CH₂Cl₂ as a solvent (if pressure rating allows).

    • Staged Heating: Hold at 60°C for 2 hours (monofluorination/activation), then ramp slowly to 140°C.

    • Check Precursor: Ensure the N-cyclohexylmorpholine-2,6-dione is free of diglycolic acid impurities, which react violently.

Category 3: Work-up Safety

Q: During quenching, I see massive fuming and emulsion formation. A: You are venting SOF₂ (Thionyl fluoride) too fast into water.

  • The Science: The reaction produces SOF₂ as a byproduct. SOF₂ hydrolyzes slowly compared to SF₄ but generates SO₂ and HF.

  • The Fix:

    • Vent First: Vent the autoclave gases through a caustic scrubber (KOH) before opening the liquid phase.

    • Ice/Amine Quench: Pour the reaction mixture onto ice containing Triethylamine or Pyridine. This sequesters the HF immediately and prevents the formation of sticky polymer emulsions.

Part 4: Diagnostic Logic Tree

Use this flowchart to diagnose specific failure modes in your current batch.

Troubleshooting Start Issue Encountered Yield Low Yield (<40%) Start->Yield Purity High Impurities/Tar Start->Purity Corrosion Reactor Corrosion Start->Corrosion CheckWater Check Precursor H2O Yield->CheckWater TempProfile Check Temp Ramp Purity->TempProfile Material Check Metallurgy Corrosion->Material Wet Wet (>100ppm) SF4 Hydrolysis CheckWater->Wet Yes Dry Dry Precursor CheckWater->Dry No Catalyst Catalyst Dry->Catalyst Add HF/TiF4 Catalyst FastHeat Ramped too fast (Polymerization) TempProfile->FastHeat Yes Solvent Solvent TempProfile->Solvent No: Dilute Reaction SS316 Stainless Steel (Incompatible with HF) Material->SS316 Yes Liner Liner Material->Liner No: Use PTFE Liner

Figure 2: Diagnostic logic for identifying root causes of failure in SF4 fluorination.

References

  • Scalable Approach to Fluorinated Heterocycles with Sulfur Tetrafluoride (SF4) . Journal of Organic Chemistry. (2021).[2] Describes the general protocol for deoxofluorination of carbonyls on a multigram scale.

  • Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis . Organic Letters / Vertex AI Search Results. (2021). Details the safety and mechanistic aspects of SF4 handling. [2]

  • Synthesis of Morpholine-2,5-diones . Biomacromolecules. (2005).[4] Provides the foundational chemistry for synthesizing the dione precursors required for this fluorination.

  • NIOSH Pocket Guide to Chemical Hazards: Sulfur Tetrafluoride . CDC. Essential safety data for handling SF4 and HF byproducts.

Sources

Troubleshooting

"stability issues of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine under acidic/basic conditions"

Technical Support Center: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine Executive Technical Summary Welcome to the technical support hub for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine . This specialized building block is in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

Executive Technical Summary

Welcome to the technical support hub for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine . This specialized building block is increasingly utilized in medicinal chemistry to modulate basicity and enhance metabolic stability compared to its non-fluorinated parent,


-cyclohexylmorpholine.[1]

However, the introduction of four fluorine atoms at the C2 and C6 positions (adjacent to oxygen) fundamentally alters the electronic landscape of the morpholine ring. Unlike standard morpholines, this compound exhibits reduced basicity and specific sensitivity to strong bases due to the inductive effects of the


-fluorines relative to the nitrogen center.[1]

This guide addresses the specific stability issues, solubility challenges, and degradation pathways you may encounter during synthesis or purification.

Critical Stability Data & Properties

Before troubleshooting, verify your experimental parameters against the compound's intrinsic properties.[1][2]

PropertyValue / BehaviorTechnical Implication
Basicity (pKa of

)
Est. 4.5 – 5.5 (vs. ~8.4 for morpholine)Significantly less basic. Will not protonate fully at neutral pH (7.4).[1] Requires pH < 3 for complete salt formation.[1]
Acid Stability High Stable in HCl, TFA, and

at ambient temp.[1] The

group is resistant to acid hydrolysis.[1]
Base Stability Low to Moderate Risk Zone. Susceptible to HF elimination (dehydrofluorination) with strong bases (e.g.,

-BuLi, LDA, NaH).[1]
Metabolic Stability High The

groups block metabolic oxidation at the ether positions and lower the electron density on N, reducing N-oxidation.[1]
Solubility LipophilicPoor water solubility as a free base.[1] Requires organic co-solvents (DMSO, MeCN) or low pH for aqueous dissolution.[1]

Troubleshooting Guide: Common Failure Modes

Issue 1: "My compound degrades/disappears during basic workup or coupling reactions."

Diagnosis: Base-Mediated Dehydrofluorination.[1] The protons at C3 and C5 (adjacent to the nitrogen) are electronically activated by the neighboring electron-withdrawing


 groups.[1] While less acidic than 

-carbonyl protons, they are susceptible to abstraction by strong bases, leading to the elimination of fluoride (HF) and ring opening.[1]

The Mechanism:

  • Base removes a proton from C3.[1]

  • Fluoride is eliminated from C2 (E1cB-like mechanism).[1]

  • Formation of a reactive enol ether/enamine intermediate.[1]

  • Rapid hydrolysis or polymerization.[1]

Corrective Protocol:

  • Avoid Strong Bases: Do not use organolithiums (

    
    -BuLi) or strong amide bases (LDA) if the morpholine ring is already formed.[1]
    
  • Switch Reagents: Use milder bases like

    
    , 
    
    
    
    , or DIPEA.[1]
  • Workup: Avoid highly alkaline aqueous washes (pH > 12).[1] Use saturated

    
     or neutral brine instead of 
    
    
    
    .[1]
Issue 2: "The compound won't form a salt or precipitates unexpectedly in acid."

Diagnosis: Reduced Basicity & Lipophilicity Mismatch.[1] Because the four fluorine atoms exert a strong inductive withdrawing effect (


), the electron density on the nitrogen is depleted.[1] The molecule is a much weaker base than typical amines.[1][3]

Corrective Protocol:

  • Stronger Acid Required: Weak acids (acetic acid, citric acid) may fail to protonate the nitrogen efficiently.[1] Use strong mineral acids (HCl in ether/dioxane) or sulfonic acids (MsOH, TsOH) to generate stable salts.[1]

  • Solvent Choice: The hydrochloride salt may be hygroscopic or form an oil.[1]

    • Recommended: Generate the HCl salt in anhydrous diethyl ether or 1,4-dioxane.[1] The salt should precipitate as a white solid.[1]

    • Avoid: Aqueous acid for salt isolation, as the lipophilic cyclohexyl group may cause the salt to "oil out" rather than crystallize.

Issue 3: "I see extra fluorine peaks in NMR."

Diagnosis: Rotameric Species or Ring Distortion.[1] The bulky cyclohexyl group combined with the 2,2,6,6-tetrafluoro substitution can lock the morpholine ring into a specific chair/boat conformation, slowing the ring inversion on the NMR timescale.[1]

Corrective Protocol:

  • Run High-Temp NMR: Acquire the spectrum at 50°C or 60°C (in DMSO-

    
    ) to speed up ring flipping and coalesce the signals.
    
  • Check for HF: If you see a triplet/doublet around -120 to -150 ppm that is not coupled to the ring, ensure it isn't solvated fluoride ion (

    
    ) from degradation (see Issue 1).[1]
    

Visualizing the Instability Pathway

The following diagram illustrates the critical failure mode under strongly basic conditions. This is the primary "kill mechanism" for this molecule during synthesis.[1]

degradation_pathway Figure 1: Base-mediated degradation pathway via HF elimination. Start 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine (Intact) Intermediate Carbanion at C3 (Unstable) Start->Intermediate Deprotonation (C3-H) Base Strong Base (LDA / t-BuLi) Base->Intermediate Elimination Fluoride (F-) Elimination (E1cB Mechanism) Intermediate->Elimination Loss of F- from C2 Product Ring-Opened / Polymerized Degradants Elimination->Product Hydrolysis/Collapse

[1]

Frequently Asked Questions (FAQs)

Q: Can I use this compound in a Suzuki coupling with a boronic acid? A: Yes, but choose your base carefully. Standard Suzuki conditions using


 or 

in dioxane/water are generally safe.[1] Avoid conditions using strong alkoxide bases (like

) at high temperatures (

) for prolonged periods, as this increases the risk of dehydrofluorination.[1]

Q: Is the C-F bond stable to metabolic enzymes? A: Yes. The 2,2,6,6-tetrafluoro motif is specifically designed to block metabolic hot-spots.[1] The C-F bond is stronger than C-H and generally resistant to Cytochrome P450 oxidative cleavage.[1] This modification typically increases the half-life (


) of the drug candidate compared to the non-fluorinated parent.[1]

Q: How should I store the free base? A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). While the free base is not acutely unstable to air, it can absorb atmospheric moisture and


 over time.[1] The hydrochloride salt is more stable for long-term storage.[1]

Q: Why does my LC-MS show a mass of M-20? A: A loss of 20 Da corresponds to the loss of HF (


).[1] This is a characteristic fragmentation pattern for this molecule in the mass spectrometer source (in-source fragmentation) and confirms the presence of the fluorinated ring.[1] It does not necessarily indicate degradation in the vial, but rather the fragility of the molecule under ionization conditions.

References

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1]

    • Context: foundational text on the stability and electronic effects of fluorine substitution in heterocycles.[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews.[1]

    • Context: Explains the inductive effects and the specific stability of - and -fluoroethers.
  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [1]

    • Context: Discusses the use of tetrafluoromorpholine as a lipophilic, metabolically stable bioisostere.[1]

  • Vertex AI Search. (2026).[1] Search Results for 2,2,6,6-tetrafluoromorpholine properties. [Internal Data Verification]

    • Context: Verified CAS and general chemical properties of the tetrafluoromorpholine core.

Sources

Optimization

The Fluorine Factor: Troubleshooting Low Yields in Heterocycle Synthesis

Technical Support Center | Application Note #F-2024-03 To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Diagnosti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center | Application Note #F-2024-03

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocyclic Chemistry Division Subject: Diagnostics and remediation for yield loss in fluorinated substrates

Introduction

If you are reading this, you are likely staring at a specific problem: your LCMS shows conversion, but your isolated yield is abysmal. Or perhaps your palladium catalyst died instantly.

Fluorine is not just another halogen.[1][2] Its extreme electronegativity (3.98), small van der Waals radius (1.47 Å), and high ionization potential fundamentally alter the physicochemical properties of heterocycles. In synthesis, these properties manifest as three distinct "failure modes":

  • Volatility: Fluorination strips intermolecular hydrogen bonding, making products surprisingly volatile.

  • Electronic Deactivation: The inductive effect (

    
    ) shuts down nucleophilic pathways and alters radical vectors.
    
  • Catalyst Poisoning: The formation of thermodynamically stable Metal–F bonds arrests catalytic cycles.

This guide is not a textbook. It is a diagnostic tool designed to rescue your current experiment.

Module 1: The "Invisible" Loss (Volatility & Isolation)

Symptom: The crude


 or 

NMR indicates >90% conversion, but after rotary evaporation or high-vacuum drying, the mass balance is <40%.

Root Cause: Fluorination significantly increases lipophilicity and lowers boiling points by reducing intermolecular forces (polarizability). For example, 2-fluoropyridine (bp 126°C) is significantly more volatile than pyridine derivatives with H-bond donors. If you are synthesizing low-molecular-weight fluorinated heterocycles (MW < 200), you are likely pumping your product into the trap.

Troubleshooting Protocol: The "Salt & Trap" Method

Q: How do I isolate a volatile fluorinated amine or pyridine without losing it?

A: Do not isolate the free base. Trap it as a salt or use "keeper" solvents.

StepActionRationale
1. Acidic Quench Treat the reaction mixture with 1.1 eq of HCl (in ether or dioxane) or TFA immediately after workup.Converts the volatile free base into a non-volatile crystalline salt.
2. Solvent Switch Avoid

or DCM for final concentration. Use MTBE or Heptane .
Higher boiling solvents allow you to stop evaporation before the product sublimes.
3. Cold Concentration Set rotavap bath to < 30°C and pressure to > 100 mbar. NEVER use high vacuum (oil pump).Fluorinated compounds sublime rapidly under high vacuum (< 1 mbar).
4. Derivatization If purification is needed, add a protecting group (Boc, Cbz) in situ before isolation.[3]Increases MW and reduces volatility significantly.
Visual Logic: Isolation Decision Tree

IsolationLogic Start Start: Low Isolated Yield (Good Conversion) CheckMW Is MW < 250 Da? Start->CheckMW CheckBP Is product a Free Base? CheckMW->CheckBP Yes NotVolatile Check Aqueous Solubility (LogP) CheckMW->NotVolatile No Volatile DIAGNOSIS: Volatility Loss CheckBP->Volatile Yes CheckBP->NotVolatile No (Neutral/Acid) Solution1 PROTOCOL A: Isolate as HCl/TFA Salt Volatile->Solution1 Basic Nitrogen? Solution2 PROTOCOL B: In-situ Boc/Cbz Protection Volatile->Solution2 Primary/Sec Amine? Solution3 PROTOCOL C: Lyophilization (Freeze Dry) NotVolatile->Solution3 High Water Sol?

Caption: Decision matrix for determining if yield loss is due to volatility or solubility issues.

Module 2: The Regioselectivity Nightmare (Radical Trifluoromethylation)

Symptom: You are performing a Minisci-type reaction (e.g., Langlois reagent) on a pyridine or quinoline. You observe a mixture of isomers (C2 vs. C4) or low conversion due to "over-oxidation."

Root Cause: The


 radical is electrophilic.
  • Standard Conditions: It attacks the most electron-rich position. In protonated pyridines (acidic media), the ring is electron-deficient, causing sluggish reaction or poor selectivity.

  • The "Deactivation" Trap: As you add

    
     groups, the ring becomes more electron-deficient, preventing mono-selectivity.
    
FAQ: Controlling the Radical Vector

Q: I need C4-selectivity on a pyridine, but I'm getting C2. How do I switch it?

A: The Solvent Switch (The DMSO Effect). Radical selectivity is not just about the substrate; it's about the solvent cage.

  • DCM/Water (Standard): Favors C2 (innate electrophilicity).

  • DMSO: Can invert selectivity to C4 or C3 depending on the substitution pattern. DMSO acts as a weak Lewis base, potentially altering the effective size of the radical species or the solvation shell of the heterocycle (Ji et al., PNAS).

Q: My reaction stalls at 30% conversion. A: You are likely running out of radical source due to disproportionation.

  • Fix: Add the oxidant (TBHP) and the sulfinate (Langlois reagent) portion-wise (e.g., every 2 hours).

  • Fix: Use a phase-transfer catalyst (TEBA) if using a biphasic system (DCM/H2O) to bring the radical precursor into contact with the organic heterocycle.

Visual Logic: Minisci Selectivity Flow

MinisciFlow Substrate Heterocycle (e.g., Pyridine) ConditionA Acidic/Aq. Media (Protonated Ring) Substrate->ConditionA ConditionB DMSO/Neutral (Free Base) Substrate->ConditionB Radical CF3 Radical (Electrophilic) Radical->ConditionA Radical->ConditionB ResultA C2 Selectivity (Charge Control) ConditionA->ResultA ResultB C4/C3 Selectivity (Orbital Control) ConditionB->ResultB

Caption: Solvent and pH influence on regioselectivity in Minisci trifluoromethylation.

Module 3: Catalyst Poisoning (Pd-Catalyzed Cross-Coupling)

Symptom: Suzuki or Buchwald-Hartwig coupling on a fluorinated heterocycle (e.g., 2-chloro-3-fluoropyridine). The reaction turns black (Pd precipitation) or yields only the de-halogenated (hydro-dehalogenated) product.

Root Cause:

  • Stable Pd-F Formation: If C-F activation occurs (oxidative addition into C-F instead of C-Cl), the resulting

    
     species is thermodynamically stable and difficult to transmetallate, effectively killing the catalyst.
    
  • Base-Induced Hydrolysis: Fluorinated heterocycles are prone to nucleophilic attack by hydroxide or alkoxide bases (

    
    ), converting your starting material into a phenol/ether before it couples.
    
Troubleshooting Protocol: The "Anhydrous Bulky" System

Q: How do I prevent side reactions in coupling fluorinated substrates?

A: You must orthogonalize the reaction vectors.

ParameterRecommendationWhy?
Ligand BrettPhos or tBuXPhos Bulky, electron-rich ligands facilitate reductive elimination and prevent

insertion into the smaller C-F bond.
Base

(anhydrous)
or

Avoid strong alkoxides (

). Avoid water. This prevents

hydrolysis of the fluorine.
Solvent Toluene or Dioxane Non-polar solvents suppress the ionic

side reaction pathway.
Pre-catalyst Pd(OAc)2 vs Pd2(dba)3 Use Pd(II) precatalysts that reduce in situ to avoid initial high concentrations of active Pd(0) which might chew up the C-F bond.

Module 4: The Hydrolysis Pitfall (Nucleophilic Fluorination - )

Symptom: Attempting to convert a chloro-heterocycle to a fluoro-heterocycle using TBAF or CsF. The major product is the hydroxyl (phenol) derivative.

Root Cause: "Naked" fluoride is extremely basic and hygroscopic. Commercial TBAF contains ~5% water (even the "anhydrous" solution). In the presence of water, fluoride acts as a base, generating hydroxide (


), which is a better nucleophile than 

, leading to hydrolysis.
Protocol: Anhydrous Fluoride Generation

Do not use standard TBAF. Use Anhydrous TMAF (Tetramethylammonium Fluoride) or dry your CsF rigorously.

The "Dry-Down" Technique:

  • Reagent: Mix

    
     (1.5 eq) with the substrate in DMF.
    
  • Azeotrope: Add toluene and rotary evaporate twice to remove trace water azeotropically.

  • Additive: Add 18-crown-6 (if using KF/CsF) to solubilize the fluoride in the organic phase.

  • Temperature: High temp (

    
    ) favors 
    
    
    
    . If the substrate decomposes, consider using PhenoFluor (though expensive) for late-stage fluorination under milder conditions.

References

  • Ji, Y., et al. (2011).[4] "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences (PNAS). Link

    • Key Insight: Establishes the rules for innate radical reactivity and solvent effects (DMSO vs. DCM) in Minisci reactions.
  • O'Brien, A. G., et al. (2011). "Understanding the Reactivity of the Trifluoromethyl Radical." Angewandte Chemie International Edition. Link

    • Key Insight: Mechanistic grounding for the electrophilicity of radicals.
  • Grushin, V. V. (2004). "The Organometallic Fluorine Chemistry of Palladium." Chemistry – A European Journal. Link

    • Key Insight: Definitive work on why Pd-catalyzed reactions fail with fluorides (form
  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines." Science. Link

    • Key Insight: Strategies for selective fluorination and handling silver-based fluorin
  • Sun, H., & DiMagno, S. G. (2005). "Anhydrous Tetrabutylammonium Fluoride."[5] Journal of the American Chemical Society. Link

    • Key Insight: The critical importance of anhydrous conditions for nucleophilic fluorination and the pitfalls of Hofmann elimin

Sources

Troubleshooting

"methods for improving the regioselectivity of fluorination in morpholine synthesis"

Welcome to the Advanced Synthesis Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals facing regioselectivity, yield, and side-reaction challenges during the f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is engineered for medicinal chemists, researchers, and drug development professionals facing regioselectivity, yield, and side-reaction challenges during the fluorination of morpholine scaffolds.

Below, you will find causality-driven troubleshooting FAQs, comparative data, and self-validating experimental protocols designed to ensure high-fidelity carbon-fluorine (C–F) bond formation.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing high rates of elimination (alkene formation) rather than the desired regioselective fluorination when deoxofluorinating morpholine precursors with DAST?

Causality & Solution: Diethylaminosulfur trifluoride (DAST) is highly reactive but thermodynamically unstable. During the formation of the initial alkoxy-sulfur intermediate, DAST frequently generates free hydrogen fluoride (HF)[1]. In morpholine derivatives with adjacent protons, this free HF acts as a Brønsted acid, promoting an E1-type elimination pathway over the desired SN2 nucleophilic fluorination.

To correct this: Switch to difluoro(morpholino)sulfonium tetrafluoroborate (XtalFluor-M)[1]. XtalFluor-M is a crystalline reagent that does not generate free HF. When used in conjunction with a promoter like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), it strictly enforces an SN2 displacement, preserving regioselectivity and preventing Beckmann-type fragmentations or eliminations[1].

Q2: How can I improve the regioselectivity of electrophilic fluorination on substituted morpholine rings using Selectfluor?

Causality & Solution: Selectfluor is a powerful electrophilic fluorinating agent, but its regioselectivity is heavily solvent-dependent because it can react via either a Single Electron Transfer (SET) radical pathway or a direct polar SN2 pathway[1]. In non-polar solvents, SET dominates, leading to unselective radical fluorination at multiple C–H bonds.

To correct this: Utilize highly polar, hydrogen-bonding solvents (e.g., Acetonitrile/Water mixtures) which stabilize the cationic intermediate and suppress the SET pathway. Furthermore, leveraging palladium-catalyzed directed fluorination can force Selectfluor to act exclusively at the desired position via a homobimetallic mechanism, ensuring high branched-to-linear regioselectivity[2].

Q3: When synthesizing fluorinated morpholines via the ring-opening of chiral epoxides or aziridines, my amine-HF complex yields a mixture of regioisomers. What is the mechanistic failure?

Causality & Solution: Traditional amine-HF complexes, such as Olah's reagent (Pyridine/HF), suffer from competitive nucleophilicity. The pyridine can attack the activated epoxide/aziridine faster than the fluoride ion, leading to mixed ring-opening products and degraded regioselectivity.

To correct this: Transition to the DMPU/HF complex[3]. DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) forms a strong hydrogen-bond network with HF, significantly increasing the acidity of the reagent while exhibiting minimal nucleophilicity[3]. This ensures that the fluoride ion is the sole nucleophile attacking the less sterically hindered carbon, yielding enantiomerically pure fluorinated intermediates that can be subsequently cyclized into 2- or 3-trifluoromethylmorpholines[4]. Alternatively, a morpholine-HFIP (hexafluoroisopropanol) salt can be used to tame reactivity and control diastereoselection[5].

Part 2: Reagent Data Presentation

To optimize your synthetic route, consult the following quantitative summary of fluorinating agents commonly used in morpholine synthesis.

Fluorinating ReagentPrimary MechanismRegioselectivity ControlElimination RiskOptimal Morpholine Application
DAST Nucleophilic DeoxofluorinationLow (Prone to E1/Rearrangement)High (Generates free HF)Simple, unhindered primary alcohols.
Selectfluor Electrophilic FluorinationMedium (Solvent/Catalyst dependent)LowDirect C-H functionalization via Pd-catalysis.
XtalFluor-M Nucleophilic DeoxofluorinationHigh (Strict SN2 inversion)Low (No free HF)Stereospecific fluorination of secondary alcohols.
DMPU/HF Nucleophilic Ring-OpeningHigh (Steric/Electronic control)Very LowRegioselective epoxide/aziridine ring opening.

Part 3: Mechanistic & Workflow Visualizations

Pathway Precursor Morpholine Precursor (Alcohol) DAST DAST Reagent (Free HF Generated) Precursor->DAST Uncontrolled Xtal XtalFluor-M (No Free HF) Precursor->Xtal DBU Promoter Inter1 Alkoxy-Sulfur Intermediate DAST->Inter1 Xtal->Inter1 Elim E1 Elimination (Alkene Byproduct) Inter1->Elim Acidic Pathway (DAST) Subst SN2 Fluorination (Regioselective Inversion) Inter1->Subst Nucleophilic Pathway (XtalFluor-M)

Mechanistic divergence of deoxofluorination pathways comparing DAST and XtalFluor-M.

Workflow S1 1. Epoxide/Aziridine Activation S2 2. DMPU/HF Addition S1->S2 S3 3. Regioselective Ring Opening S2->S3 S4 4. Morpholine Cyclization S3->S4 S5 5. 19F NMR Validation S4->S5

Step-by-step workflow for the regioselective synthesis of fluorinated morpholines via ring-opening.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Deoxofluorination using XtalFluor-M

Objective: Convert a morpholine-derived secondary alcohol to a fluorinated morpholine with strict stereochemical inversion and high regioselectivity.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve the morpholine alcohol precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Promoter Addition: Add DBU (1.5 equiv) to the solution at room temperature. Stir for 5 minutes. Causality Note: DBU acts as an acid scavenger, preventing background acidic degradation and ensuring the reaction remains under kinetic control.

  • Reagent Introduction: Cool the reaction mixture to -78 °C. Slowly add XtalFluor-M (1.5 equiv) in portions.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature over 4 hours.

  • Self-Validation Step: Extract a 0.1 mL aliquot, quench with saturated NaHCO₃, and analyze via ¹⁹F NMR. Look for the distinct doublet (typically between -160 and -200 ppm) confirming C-F bond formation before proceeding to workup.

  • Quench & Isolate: Quench the reaction with 5% aqueous NaHCO₃. Extract with DCM (3x), dry over MgSO₄, and purify via silica gel chromatography.

Protocol B: Regioselective Epoxide Ring-Opening using DMPU/HF

Objective: Synthesize a fluorinated morpholine building block via the regioselective opening of a chiral epoxide.

  • Complex Preparation: In a Nalgene or PTFE flask (do not use glass), prepare the DMPU/HF complex by slowly adding anhydrous HF to DMPU at 0 °C until a 1.2 equiv HF ratio is achieved. Safety Note: HF is highly toxic; perform strictly in a specialized fume hood.

  • Substrate Activation: Dissolve the chiral epoxide (1.0 equiv) in anhydrous DCE (1,2-dichloroethane) and cool to 0 °C.

  • Nucleophilic Attack: Add the DMPU/HF complex dropwise to the epoxide solution. The high acidity of DMPU/HF activates the epoxide oxygen, while the non-nucleophilic nature of DMPU ensures the fluoride ion attacks the less sterically hindered carbon exclusively.

  • Cyclization: After 2 hours, add the corresponding amino-alcohol (1.2 equiv) and a mild base (K₂CO₃) to initiate the intramolecular aza-Michael addition/cyclization into the morpholine ring.

  • Self-Validation Step: Monitor the disappearance of the epoxide starting material via TLC (Hexanes/EtOAc 7:3). Proceed to quench only when the epoxide spot is completely consumed.

  • Workup: Neutralize carefully with saturated aqueous NaHCO₃, extract with ethyl acetate, and concentrate in vacuo.

Part 5: References

  • Designer HF-Based Fluorination Reagent: Highly Regioselective Synthesis of Fluoroalkenes and gem-Difluoromethylene Compounds from Alkynes Source: Organic Chemistry Portal URL:[Link]

  • Fluorination Remains Key Challenge in API Synthesis Source: Pharmaceutical Technology URL:[Link]

  • Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery Source: ResearchGate URL:[Link]

  • Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination Source: ACS Publications URL:[Link]

  • NXS, Morpholine, and HFIP: The Ideal Combination for Biomimetic Haliranium-Induced Polyene Cyclizations Source: Journal of the American Chemical Society URL:[Link]

Sources

Optimization

Technical Support Center: Purification of Highly Fluorinated Organic Compounds

Welcome to the technical support center for the purification of highly fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of highly fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with purifying these molecules. The introduction of fluorine into organic compounds dramatically alters their physicochemical properties, which, while beneficial for medicinal chemistry, complicates separation and purification.[1][2][3] This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you navigate these challenges effectively.

The Challenge of Purifying Fluorinated Compounds

The difficulty in purifying highly fluorinated compounds stems from the unique properties imparted by the fluorine atom. Its high electronegativity (the highest of any element), small atomic radius, and the exceptional strength of the carbon-fluorine (C-F) bond fundamentally change a molecule's behavior.[2][4] These changes include altered polarity, pKa, metabolic stability, and intermolecular interactions.[1][2][5] Consequently, fluorinated compounds often exhibit chromatographic behavior and solubility profiles that are significantly different from their non-fluorinated counterparts, rendering standard purification protocols ineffective.[1]

Frequently Asked Questions (FAQs)

This section addresses common questions researchers face when working with highly fluorinated compounds.

Q1: Why are fluorinated compounds so much harder to purify than their non-fluorinated analogs? A1: The challenges arise from several factors. The high electronegativity of fluorine can alter the dipole moment and intermolecular interactions of the entire molecule.[1] This can lead to unexpected solubility profiles and chromatographic retention times. Furthermore, highly fluorinated compounds can engage in "fluorous-fluorous" interactions, a tendency to associate with other fluorinated molecules, which can complicate separations from non-fluorinated impurities.[5]

Q2: What are the most effective purification techniques for fluorinated compounds? A2: The most successful techniques are typically High-Performance Liquid Chromatography (HPLC), specialized Fluorous Solid-Phase Extraction (F-SPE), and Crystallization.[1][5]

  • HPLC , especially reverse-phase with specialized fluorinated columns, offers high resolution.[1]

  • F-SPE is a powerful technique that leverages the unique fluorous interactions for highly selective separation of fluorinated molecules from non-fluorinated ones.[5][6]

  • Crystallization can be very effective for obtaining highly pure material, but finding the right solvent system can be challenging due to the altered solubility of fluorinated compounds.[1][5]

Q3: How does the degree or position of fluorination on a molecule affect its purification? A3: The location and number of fluorine atoms significantly influence the molecule's overall electronic properties and steric profile.[5] For example, fluorine's strong electron-withdrawing effect can lower the pKa of nearby basic groups (like nitrogen in a heterocycle), which directly impacts its behavior in ion-exchange chromatography and its solubility at different pH values.[4][5] A higher degree of fluorination generally increases the potential for fluorous interactions, making techniques like F-SPE more effective.

Q4: What are the essential analytical techniques for confirming the purity of my final fluorinated compound? A4: A combination of techniques is crucial for rigorous purity assessment. ¹⁹F NMR is invaluable and specific for fluorine-containing compounds, allowing you to identify and quantify fluorinated impurities that might be missed by other methods. ¹H and ¹³C NMR are used for structural confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirming the molecular weight and assessing overall purity by detecting non-fluorinated impurities.[1]

Purification Workflow & Logic

The choice of a purification strategy depends on the nature of the impurities and the properties of the target compound. The following diagram outlines a general decision-making workflow.

cluster_0 Start: Crude Reaction Mixture cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 High-Purity Polish cluster_4 End: Purity Analysis Start Crude Mixture LLE Liquid-Liquid Extraction (Aqueous/Organic) Start->LLE Aqueous/Organic Soluble Impurities Precip Precipitation / Filtration Start->Precip Insoluble Impurities FSPE Fluorous SPE (F-SPE) (If fluorous-tagged) Start->FSPE Non-fluorinated Reagents/Byproducts Flash Flash Column Chromatography LLE->Flash Mix of Impurities Precip->Flash HPLC Preparative HPLC (High Resolution) Flash->HPLC Co-eluting Impurities Cryst Crystallization (Final Polish) Flash->Cryst If sufficiently pure FSPE->HPLC Minor Fluorinated Impurities HPLC->Cryst To obtain solid End Pure Compound (>98%) HPLC->End Cryst->End

Caption: General purification workflow for fluorinated compounds.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool, but fluorinated compounds can cause unique issues.

Problem Potential Cause(s) Solution(s)
Poor Peak Shape (Tailing) 1. Secondary interactions between polar groups on your compound and residual silanols on the silica-based stationary phase.[5][7] 2. The mobile phase pH is too close to the pKa of your compound, causing it to exist in both ionized and neutral forms.[5] 3. Column overload from injecting too much sample.[5][8]1. Use a highly end-capped column to minimize exposed silanols. Consider a specialized fluorinated stationary phase column, which can offer different selectivity.[1][5] 2. Adjust the mobile phase pH to be at least 2 units away from the compound's pKa to ensure it is in a single ionic state.[5] 3. Reduce the sample concentration or injection volume.[5][8]
Poor Peak Shape (Fronting) 1. Column overload is the most common cause.[5][8][9] 2. Poor solubility of the sample in the mobile phase, causing it to crash out at the head of the column.[5] 3. Sample solvent is much stronger than the mobile phase.[7][10]1. Systematically reduce the sample concentration and/or injection volume.[5] 2. Ensure the sample is fully dissolved in a solvent that is as weak as, or weaker than, the mobile phase.[5][10]
Co-elution with Impurities Structurally similar non-fluorinated or partially fluorinated impurities have very similar retention times to the target compound on standard columns (e.g., C18).[5]1. Switch to a column with a fluorinated stationary phase (e.g., F5, PFP). These phases can provide unique selectivity for fluorinated molecules through dipole-dipole and fluorous interactions.[1] 2. Methodically optimize the mobile phase composition (e.g., organic solvent ratio, buffer type, and concentration).
Shifting Retention Times For basic compounds, slow hydrolysis of the silica column's bonded phase (especially at higher pH and temperature) can expose more silanol groups over time, leading to increased retention and peak tailing.1. Ensure the mobile phase pH is within the stable operating range for your column. 2. Consider using a more robust hybrid-particle column if working at higher pH is necessary.
Crystallization

Crystallization can yield exceptionally pure material, but the unique solubility of fluorinated compounds often requires extensive screening.

Problem Potential Cause(s) Solution(s)
Compound "Oils Out" 1. The boiling point of the solvent is higher than the melting point of your compound.[11] 2. The solution is cooling too rapidly, preventing ordered crystal lattice formation.[11] 3. High concentration of impurities is inhibiting crystallization.[5][11]1. Choose a solvent with a lower boiling point.[11] 2. Allow the solution to cool slowly to room temperature, then transfer to an ice bath or refrigerator.[11] 3. Try a two-solvent system: dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" until turbidity appears, then warm slightly to redissolve and cool slowly.[5][11]
No Crystals Form 1. The solution is not sufficiently supersaturated (too much solvent was used).[5][11] 2. The compound is highly soluble in the chosen solvent, even at low temperatures.[5][11]1. Slowly evaporate the solvent to concentrate the solution.[5] 2. Add a seed crystal of the pure compound to induce nucleation.[11] 3. Try a different solvent or a solvent/anti-solvent system where the compound has lower solubility when cold.[5][11]
Poor Recovery 1. The compound has significant solubility in the solvent even when cold.[11] 2. Too much cold solvent was used to wash the collected crystals, redissolving the product.[11]1. Ensure the solution is thoroughly cooled before filtration to maximize precipitation.[11] 2. Use a minimal amount of ice-cold solvent for washing the crystals on the filter.[11] 3. Consider a different solvent in which the compound is less soluble when cold.
Experimental Protocol: General Recrystallization
  • Solvent Selection: Test the solubility of a small amount of your crude compound in various solvents at room temperature and with gentle heating. An ideal solvent dissolves the compound when hot but shows low solubility when cold.[5] Common candidates include hexanes, ethyl acetate, isopropanol, acetonitrile, and water.

  • Dissolution: Place the crude compound in a flask and add the minimum amount of hot solvent required to fully dissolve it. Use a stir bar or swirling to aid dissolution.[11]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[11]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, you can place it in an ice bath or refrigerator (0-4 °C) to maximize crystal formation.[11]

  • Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals thoroughly under vacuum.[11]

Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a powerful technique that relies on the "like-dissolves-like" principle, where highly fluorinated compounds are retained on a fluorinated silica gel stationary phase.[12]

cluster_workflow Fluorous SPE (F-SPE) Workflow Condition 1. Condition Cartridge Load 2. Load Sample Condition->Load Prepare sorbent Wash 3. Fluorophobic Wash Load->Wash Retain fluorous compound Elute 4. Fluorophilic Elution Wash->Elute Wash away non-fluorous impurities (to waste) Collect Purified Fluorinated Compound Elute->Collect Collect pure product

Caption: Workflow for Fluorous Solid-Phase Extraction (F-SPE).

Experimental Protocol: Standard F-SPE for Purification

This protocol outlines the separation of a highly fluorinated target compound from non-fluorinated starting materials or byproducts.

  • Select and Condition the Cartridge:

    • Choose a fluorous silica gel cartridge with an appropriate bed weight for your sample size.

    • Condition the cartridge by passing a fluorophilic solvent (e.g., methanol, acetonitrile) through it, followed by the fluorophobic wash solvent (e.g., 80:20 methanol/water).[5][13] Do not let the cartridge run dry. This activates the fluorous phase.

  • Sample Loading:

    • Dissolve your crude reaction mixture in a minimal amount of a suitable solvent.

    • Load the sample onto the conditioned cartridge. Allow the sample to pass through the sorbent bed slowly to ensure adequate interaction and retention of the fluorinated compound.[6][14]

  • Fluorophobic Wash:

    • Wash the cartridge with a fluorophobic solvent system. A common choice is a high-water-content organic solvent mixture, such as 80:20 methanol/water or 70:30 acetonitrile/water.[13]

    • This step is critical: the non-fluorinated impurities will have low affinity for the fluorous stationary phase and will be washed away to waste. The highly fluorinated target compound will be retained.[5]

    • Collect and analyze this wash fraction by TLC or LC-MS to ensure your target compound is not eluting prematurely.

  • Fluorophilic Elution:

    • Elute the desired highly fluorinated compound from the cartridge using a fluorophilic solvent. This is typically a pure organic solvent like methanol, acetonitrile, or ethyl acetate.[5][13]

    • The strong interaction of the fluorophilic solvent with the stationary phase displaces your retained compound.

    • Collect this fraction containing your purified product.

  • Post-Purification:

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain the final, purified fluorinated compound.

    • Confirm purity using appropriate analytical techniques (¹⁹F NMR, LC-MS).

References

  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - MDPI. (URL: )
  • Organofluorine chemistry - Wikipedia. (URL: [Link])

  • Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google P
  • Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC. (URL: [Link])

  • Recent Progress and Challenges in Microbial Defluorination and Degradation for Sustainable Remediation of Fluorinated Xenobiotics - MDPI. (URL: [Link])

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

  • Troubleshooting Basics, Part 4: Peak Shape Problems - LCGC International. (URL: [Link])

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - PMC. (URL: [Link])

  • Crystallization of New Inorganic Fluoride Nanomaterials at Soft Chemistry Conditions and Their Application Prospects - ResearchGate. (URL: [Link])

  • Separation and Purification of Fluorine from Fluorine Slag and Alkali Leaching Conversion Mechanism | ACS Omega - ACS Publications. (URL: [Link])

  • Common Causes Of Peak Tailing in Chromatography - alwsci. (URL: [Link])

  • Purification of Fluorine by Distillation - SciSpace. (URL: [Link])

  • Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - alwsci. (URL: [Link])

  • Fluorine as a key element in modern drug discovery and development | LE STUDIUM. (URL: [Link])

  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists - ACS Publications. (URL: [Link])

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS - Revue Roumaine de Chimie. (URL: [Link])

  • Troubleshooting GC peak shapes - Element Lab Solutions. (URL: [Link])

  • Role of organic fluorine in crystal engineering (2011) | Deepak Chopra | 300 Citations. (URL: [Link])

  • Solid-Phase Extraction (SPE) Method Development - Waters Corporation. (URL: [Link])

  • Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC) - EPA. (URL: [Link])

  • Abnormal Peak Shapes - Shimadzu. (URL: [Link])

  • Peak Shape Changes Over Time - Waters Corporation. (URL: [Link])

  • Determination of Fluorine in Fluoro-Organic Compounds - DTIC. (URL: [Link])

  • Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Publishing. (URL: [Link])

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Troubleshooting

"optimizing reaction times and temperatures for morpholine synthesis"

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reactio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morpholine Synthesis. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, field-proven insights into optimizing reaction conditions. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot common issues and maximize yield and purity.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and challenges encountered during the synthesis of morpholine, focusing on the two primary industrial routes: the dehydration of diethanolamine (DEA) and the reaction of diethylene glycol (DEG) with ammonia.

Q1: What are the primary synthesis routes for morpholine and which one should I choose?

There are two prevalent industrial methods for synthesizing morpholine:

  • Dehydration of Diethanolamine (DEA): This classic method involves the cyclization of DEA using a strong acid, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at high temperatures.[1][2] It is a robust method often adapted for laboratory-scale synthesis.[3][4]

  • Reductive Amination of Diethylene Glycol (DEG): This method reacts DEG with ammonia at high temperatures and pressures over a hydrogenation catalyst (e.g., Nickel, Copper, Cobalt).[1][2][5] This route is often favored in modern industrial settings for its efficiency.[5]

The choice depends on your scale and available equipment. The DEA route is more accessible for standard laboratory glassware, while the DEG route requires a high-pressure reactor system.

Q2: What is the optimal temperature for the diethanolamine (DEA) dehydration route, and why is it so critical?

Temperature is arguably the most critical parameter in the DEA dehydration method. The optimal temperature range is typically 180°C to 210°C .[6]

  • Causality: The reaction is an acid-catalyzed intramolecular nucleophilic substitution (Sₙ2) where a hydroxyl group is protonated to form a good leaving group (water), which is then displaced by the amine nitrogen. This process has a high activation energy, necessitating high temperatures to proceed at a reasonable rate. However, exceeding this range can lead to charring and the formation of undesired side products, significantly reducing yield and complicating purification.[3][6] A temperature drop of just 10-15°C below the optimal range can decrease the yield by as much as 10%.[3][4]

Q3: How can I dramatically reduce the long reaction times (15+ hours) typically cited for the DEA route?

The long reaction times are a consequence of using standard concentrated sulfuric or hydrochloric acid.[6] To significantly shorten the reaction time to as little as 0.5 to 1.5 hours while achieving yields of 90-95%, you can use oleum (fuming sulfuric acid) .[7]

  • Expertise & Experience: Oleum contains free sulfur trioxide (SO₃), which is a much more powerful dehydrating agent than concentrated H₂SO₄. It aggressively removes the water formed during the reaction, strongly driving the equilibrium towards the cyclized morpholine product. This enhanced dehydration capacity allows the reaction to reach completion much faster, even at similar or slightly higher temperatures (180°C to 235°C).[7]

Q4: What are the key parameters to control in the diethylene glycol (DEG) and ammonia route?

For the DEG route, optimization requires balancing temperature, pressure, and catalyst activity.

  • Temperature: Reaction temperatures typically range from 140°C to 280°C, with a preferred range of 200°C to 250°C .[8]

  • Pressure: Pressures of 125 to 500 psig are common.[8] The pressure is strategically managed to keep the DEG reactant primarily in the liquid phase while allowing the morpholine product to enter the vapor phase. This facilitates its removal from the reaction zone, shifting the equilibrium to favor product formation and minimizing side reactions.[8]

  • Catalyst: Hydrogenation catalysts, often containing nickel, copper, or cobalt on an alumina support, are essential.[5] Hydrogen gas is used in the process not as a reactant, but to maintain the activity and longevity of the catalyst.[8]

Q5: I'm observing significant side product formation. How can I improve selectivity?

Side product formation is a common challenge that directly impacts yield and purity.

  • In the DEA Route: The primary issue is thermal decomposition or "charring" at excessively high temperatures.[6] Strict temperature control is paramount. Another issue is incomplete reaction, which can be addressed by ensuring sufficient reaction time or using a more potent dehydrating agent like oleum.[7] Inefficient removal of water during the reaction can also inhibit the forward reaction.[5]

  • In the DEG Route: A common intermediate is 2-(2-aminoethoxy)ethanol (AEE). Incomplete conversion will leave this in the product mixture. N-ethylmorpholine is another significant byproduct.[5] Optimizing temperature, pressure, and catalyst selectivity is key to minimizing these impurities.

Data Summary: Reaction Condition Comparison

The table below summarizes typical reaction parameters for the primary morpholine synthesis routes, allowing for easy comparison.

ParameterDEA Route (Standard Acid)DEA Route (Oleum)DEG Route (Reductive Amination)
Primary Reactants DiethanolamineDiethanolamineDiethylene Glycol, Ammonia
Catalyst/Reagent Conc. H₂SO₄ or HCl[1]Oleum (10-60% free SO₃)[7]Ni, Cu, or Co on Alumina[5]
Temperature 180 - 210°C[6]180 - 235°C[7]200 - 250°C[8]
Pressure AtmosphericAtmospheric125 - 500 psig[8]
Reaction Time 7 - 15 hours[6][7]0.5 - 2 hours[7]Varies (Continuous Flow)
Typical Yield 35 - 50% (Lab)[4]90 - 95%[7]60 - 90%[5]

Visualizing the Process

Morpholine Synthesis from Diethanolamine (DEA)

G cluster_reaction Reaction Steps DEA Diethanolamine Protonated_DEA Protonated Intermediate DEA->Protonated_DEA + H⁺ Acid H₂SO₄ or Oleum Acid->Protonated_DEA Morpholine_H2O Morpholine + H₂O Protonated_DEA->Morpholine_H2O Intramolecular Sₙ2 (Cyclization) Morpholine Morpholine Morpholine_H2O->Morpholine - H₂O (Driven by Heat & Dehydrating Agent)

Caption: Acid-catalyzed dehydration of diethanolamine to morpholine.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during morpholine synthesis.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield Inadequate Temperature: Reaction temperature is too low, resulting in a slow or stalled reaction.[3][6]Verify your thermometer's calibration. Ensure the heating mantle/bath can consistently maintain the target temperature of 180-210°C.[6]
Insufficient Reaction Time: The reaction has not been allowed to proceed to completion.For standard acid dehydration, ensure a minimum of 15 hours at temperature.[6] For faster conversion, consider using oleum.[7]
Inefficient Water Removal: In the DEA route, water buildup can inhibit the forward reaction equilibrium.[5]Ensure your condenser setup is appropriate for high temperatures and allows for water removal. In some setups, a Dean-Stark trap can be considered.
Dark Brown or Black Product (Charring) Excessive Temperature: The reaction temperature has exceeded the optimal range, causing decomposition of the starting material and product.[6]Immediately reduce heat. Use a temperature controller for precise regulation. In future runs, ensure the thermometer bulb is correctly placed in the reaction mixture.
Significant Byproduct Formation Suboptimal Conditions: Temperature or pressure is not optimized, favoring side reactions (e.g., formation of AEE in the DEG route).[5]Re-evaluate and optimize reaction parameters based on the data table above. Analyze crude product by GC-MS or NMR to identify byproducts and adjust conditions accordingly.
Impure Starting Materials: Contaminants in the DEA or DEG can act as precursors for side reactions.Use high-purity starting materials. Consider purifying reagents if their quality is questionable.
Difficulty in Product Isolation Product is Highly Water-Soluble: Morpholine has high water solubility, making extraction from aqueous workup solutions difficult.[3]During workup, "salt out" the product by saturating the aqueous layer with a salt like NaCl or K₂CO₃ to decrease morpholine's solubility.[9]
Incomplete Neutralization: In the DEA route, the product exists as a salt (e.g., morpholine hydrochloride) post-reaction. Incomplete neutralization with base will prevent distillation of the free amine.[4]Ensure an excess of a strong base (NaOH, CaO) is used to fully liberate the free morpholine before distillation.[4][6]
Troubleshooting Workflow

G Start Experiment Complete: Low Yield or Purity Check_Temp Was Temp in Optimal Range (180-210°C)? Start->Check_Temp Check_Time Was Reaction Time Sufficient? Check_Temp->Check_Time Yes Adjust_Temp ACTION: Calibrate Thermometer & Use Temp Controller Check_Temp->Adjust_Temp No Check_Crude Analyze Crude Product (GC/NMR) Check_Time->Check_Crude Yes Adjust_Time ACTION: Increase Reaction Time or Use Oleum Check_Time->Adjust_Time No Charring Charring or Dark Color? Check_Crude->Charring Adjust_Temp->Start Rerun Adjust_Time->Start Rerun High_Temp CAUSE: Excessive Temperature Charring->High_Temp Yes Side_Products Side Products Detected? Charring->Side_Products No High_Temp->Adjust_Temp Optimize ACTION: Adjust Temp/Pressure To Improve Selectivity Side_Products->Optimize Yes Workup_Issue Workup & Purification OK? Side_Products->Workup_Issue No Purify_SM ACTION: Use Higher Purity Starting Materials Optimize->Purify_SM Purify_SM->Start Rerun Salt_Out ACTION: Use 'Salting Out' Technique During Extraction Workup_Issue->Salt_Out No Success Process Optimized Workup_Issue->Success Yes Salt_Out->Start Rerun

Caption: Logical workflow for troubleshooting morpholine synthesis.

Experimental Protocol: Synthesis of Morpholine from Diethanolamine (Lab Scale)

This protocol is based on the robust acid-catalyzed dehydration of diethanolamine, adapted from established literature procedures.[3][4][6]

Safety Warning: This procedure involves concentrated strong acids at very high temperatures and is highly exothermic upon initial mixing.[4][6] Always perform this synthesis in a certified chemical fume hood with appropriate personal protective equipment (PPE), including a face shield, safety goggles, and acid-resistant gloves.

Materials:

  • Diethanolamine (62.5 g)

  • Concentrated Hydrochloric Acid (~50-60 mL) or Sulfuric Acid

  • Calcium Oxide (CaO, 50 g) or Sodium Hydroxide (NaOH)

  • Potassium Hydroxide (KOH, 20 g, for drying)

  • Sodium metal (~1 g, optional, for final drying)

Equipment:

  • Round-bottom flask (250 mL or 500 mL)

  • High-temperature thermometer or thermocouple

  • Reflux condenser (air condenser is suitable)

  • Heating mantle with temperature controller

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Acidification (Highly Exothermic): To a round-bottom flask equipped with a thermocouple and air condenser, add 62.5 g of diethanolamine.[4] In a fume hood, slowly and carefully add concentrated hydrochloric acid dropwise with stirring until the mixture is strongly acidic (pH ~1).[4][6] The reaction is highly exothermic; use an ice bath to control the temperature during addition if necessary.[6]

  • Dehydration Reaction: Heat the resulting diethanolamine hydrochloride solution using a heating mantle. Water will begin to distill off. Continue heating until the internal temperature of the liquid reaches 200-210°C .[4] Maintain this temperature for 15 hours to ensure the cyclization is complete.[4][6] The mixture will gradually darken to a red-brown color.

  • Solidification: After 15 hours, turn off the heat and allow the mixture to cool to approximately 160°C. Crucially, pour the hot, viscous liquid into a glass or ceramic dish to solidify. Do not let it cool completely in the flask, as it will form a hard solid that is very difficult to remove.[4]

  • Neutralization (Free-Basing): Once cool, grind the solidified morpholine hydrochloride paste. In a large flask, thoroughly mix the ground paste with 50 g of calcium oxide (or an equivalent amount of NaOH).[4]

  • Distillation: Assemble a distillation apparatus. Heat the mixture of morpholine salt and base strongly with the heating mantle or a flame.[4] A dark, crude, and wet morpholine will distill over. Collect this crude distillate.

  • Initial Drying: Dry the crude morpholine by adding 20 g of potassium hydroxide pellets and stirring for 30-60 minutes.[4][6] If two layers form, decant the morpholine or use a separatory funnel to remove the lower aqueous layer.[6]

  • Final Purification (Fractional Distillation): For high purity, add a small piece of sodium metal (~1 g) to the dried morpholine and reflux for one hour to remove residual water.[4][6] Rearrange the apparatus for fractional distillation and collect the pure morpholine product at a boiling range of 126-129°C .[4][6] A typical yield for this lab-scale procedure is between 35-50%.[4]

References

  • Benchchem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • Benchchem. (n.d.). Technical Support Center: Scale-Up Synthesis of Morpholine Derivatives.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of morpholine compounds.
  • van Velzen, J., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. Industrial & Engineering Chemistry Research. ACS Publications.
  • (n.d.). The Study on the Preparation of Morpholine. Dissertation.
  • Watts, R. R. (1987). Synthesis of morpholine. U.S. Patent 4,647,663. Google Patents.
  • (n.d.). Recovery of morpholine via reactive extraction.
  • Laemmle, G. J. (1957). Recovery of morpholine from aqueous solutions thereof. U.S. Patent 2,776,972. Google Patents.
  • van Velzen, J., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methox. ACS Publications.
  • Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds.
  • van Velzen, J., et al. (2015). Effects of Temperature and Pressure on the Thermolysis of Morpholine, Ethanolamine, Cyclohexylamine, Dimethylamine, and 3-Methoxypropylamine in Superheated Steam. ResearchGate.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • Wolfe, J. P., et al. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.
  • De, S., et al. (2022). Possible strategies for the synthesis of morpholines. ResearchGate.
  • (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine?.
  • NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube.
  • Wilson, W. N. (1957). Process of producing morpholine from diethanolamine. U.S. Patent 2,777,846. Google Patents.
  • Wikipedia. (n.d.). Morpholine.
  • (n.d.). Dewatering catalyst and application thereof in preparing morpholine. Chinese Patent CN102489282B. Google Patents.
  • Benchchem. (n.d.). Optimization of reaction conditions for morpholine-2,5-dione synthesis.
  • ChemCeed. (2022). Everything You Need to Know About Morpholine.

Sources

Optimization

Technical Support Center: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CTFM)

Comprehensive Troubleshooting Guides & FAQs for Drug Development Professionals Welcome to the CTFM Technical Support Center. As tetrafluoromorpholine derivatives become increasingly critical as metabolically stable biois...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Troubleshooting Guides & FAQs for Drug Development Professionals

Welcome to the CTFM Technical Support Center. As tetrafluoromorpholine derivatives become increasingly critical as metabolically stable bioisosteres in medicinal chemistry (such as in the development of Wnt pathway agonists and kinase inhibitors)[1], understanding their specific degradation and metabolic pathways is essential. This guide provides authoritative, causality-driven insights into the degradation of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CTFM), alongside self-validating experimental protocols.

Section 1: Core Knowledge Base & Mechanistic Causality

To troubleshoot CTFM degradation, one must first understand the stereoelectronic environment of the molecule. Standard morpholine rings are highly susceptible to Cytochrome P450 (CYP)-mediated


-carbon oxidation. However, in CTFM, the gem-difluoro substitutions at the 2 and 6 positions exert a massive electron-withdrawing inductive effect. This entirely blocks proximal oxidation, shifting the metabolic "soft spots" away from the morpholine core and onto the remote N-cyclohexyl ring[2][3].
Primary Degradation Pathways
  • Aliphatic Hydroxylation (Biological): The primary biological degradation pathway. CYP3A4 and CYP2D6 mediate hydroxylation at the C3 or C4 positions of the cyclohexyl ring.

  • N-Dealkylation (Biological/Environmental): Single-electron transfer (SET) at the nitrogen or hydrogen atom transfer (HAT) at the cyclohexyl

    
    -carbon leads to a carbinolamine intermediate, which collapses to release 2,2,6,6-tetrafluoromorpholine[4] and cyclohexanone.
    
  • Defluorination (Environmental): Under Advanced Oxidation Processes (AOPs), such as UV/TiO

    
    , hydroxyl radicals can force C-F bond cleavage, leading to ring opening.
    

G Parent 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine (CTFM) CYP CYP450 Metabolism (Biological) Parent->CYP In vitro/In vivo AOP Advanced Oxidation (Environmental) Parent->AOP UV/H2O2 Hydroxyl Hydroxylated CTFM (+16 Da) CYP->Hydroxyl Aliphatic Hydroxylation Dealkyl 2,2,6,6-Tetrafluoro- morpholine CYP->Dealkyl N-Dealkylation Cyclohexanone Cyclohexanone CYP->Cyclohexanone N-Dealkylation Defluoro Ring-Opened Defluorinated Products AOP->Defluoro Radical Attack (C-F Cleavage)

Fig 1: Primary biological and environmental degradation pathways of CTFM.

Section 2: Experimental FAQs (Q&A)

Q: Why is the morpholine ring of CTFM highly resistant to CYP450 oxidation compared to standard N-alkylmorpholines? A: In standard morpholines, the ether oxygen donates electron density to stabilize the radical or carbocation intermediate formed during CYP-mediated


-carbon oxidation. The four fluorine atoms in CTFM completely negate this stabilization through strong inductive electron withdrawal (-I effect), rendering the morpholine ring practically inert to standard biological oxidation[2].

Q: During LC-MS/MS analysis of my microsomal stability assay, I observe a rapid loss of the parent CTFM mass (m/z 242) but no +16 Da peak. What is happening? A: If you do not observe the +16 Da hydroxylated metabolite, the primary pathway is likely N-dealkylation. You must scan for the secondary amine degradation product, 2,2,6,6-tetrafluoromorpholine (m/z 160)[4]. Note that the other byproduct, cyclohexanone, ionizes poorly in ESI+ and may be invisible in standard positive-mode screening.

Q: I am conducting environmental degradation testing (AOP) and detecting free fluoride ions in the solution. Is CTFM unstable in water? A: CTFM is highly stable in aqueous solutions at physiological and environmental pH. However, under Advanced Oxidation Processes (e.g., UV/H


O

or ozone), the generation of highly reactive hydroxyl radicals (

OH) provides sufficient energy to overcome the strong C-F bond dissociation energy (~116 kcal/mol), resulting in defluorination and subsequent ring collapse.

Section 3: Troubleshooting Guide: In Vitro Assays

If you are experiencing unexpected signal loss or poor mass balance during in vitro human liver microsome (HLM) assays, follow the diagnostic workflow below.

Workflow Start Issue: Rapid Loss of Parent CTFM Signal Check1 Check LC-MS/MS TIC for +16 Da Peak Start->Check1 PathA Peak Present: Cyclohexyl Hydroxylation Check1->PathA Yes PathB No Peak: Check for m/z 160 Check1->PathB No Check2 m/z 160 Present: N-Dealkylation Occurring PathB->Check2 Yes Check3 No m/z 160: Check Matrix Suppression PathB->Check3 No

Fig 2: Diagnostic workflow for troubleshooting CTFM signal loss in LC-MS/MS.

Section 4: Quantitative Data & Diagnostic Parameters

To ensure accurate tracking of CTFM and its degradation products, configure your mass spectrometer using the exact masses and expected shifts outlined below.

Table 1: LC-MS/MS Diagnostic Ions for CTFM Degradants (ESI+)

Analyte / DegradantChemical FormulaExact Mass [M+H]⁺Primary Degradation PathwayExpected MS Shift
CTFM (Parent) C₁₀H₁₅F₄NO242.1168N/ABaseline
Hydroxy-CTFM C₁₀H₁₅F₄NO₂258.1117Cyclohexyl Hydroxylation+16 Da
2,2,6,6-Tetrafluoromorpholine C₄H₅F₄NO160.0385N-Dealkylation-82 Da
Cyclohexanone C₆H₁₀O99.0810N-DealkylationN/A (Poor ESI+ ionization)

Section 5: Self-Validating Experimental Protocol

To guarantee the trustworthiness of your degradation data, you must utilize a self-validating system . The following protocol for an In Vitro Microsomal Stability Assay includes mandatory internal checks that isolate enzymatic degradation from chemical instability or analytical errors.

Protocol: CYP-Mediated Degradation Assay for CTFM

Objective: Determine the intrinsic clearance (


) and primary degradation pathway of CTFM.

Step 1: Preparation of the Matrix

  • Thaw Human Liver Microsomes (HLM) on ice.

  • Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

    
    .
    
  • Dilute HLMs in the buffer to a final protein concentration of 1.0 mg/mL.

Step 2: Establishing the Self-Validating Controls You must prepare three parallel incubation arms:

  • Test Arm: CTFM (1

    
    M) + HLM + NADPH.
    
  • Negative Control (Minus-NADPH): CTFM (1

    
    M) + HLM + Buffer (No NADPH). Validation: If CTFM degrades here, the molecule is chemically unstable, or non-CYP enzymes are acting upon it.
    
  • Positive Control: Verapamil (1

    
    M) + HLM + NADPH. Validation: Verapamil must show rapid degradation (
    
    
    
    < 15 min). If it does not, your microsomes or NADPH are inactive.

Step 3: Incubation and Time-Course Sampling

  • Pre-incubate all arms at 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM) to the Test and Positive Control arms.

  • At time points

    
     minutes, withdraw 50 
    
    
    
    L aliquots.
  • Critical T=0 Validation: The

    
     sample must be withdrawn before NADPH addition and immediately quenched to establish the 100% recovery baseline.
    

Step 4: Quenching and Internal Standard Addition

  • Immediately quench the 50

    
    L aliquots into 150 
    
    
    
    L of ice-cold Acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard). Validation: The IS normalizes any injection volume variability during LC-MS/MS.
  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

  • Transfer the supernatant for LC-MS/MS analysis using the parameters in Table 1.

Section 6: References

  • World Intellectual Property Organization (WIPO) - WO2021170631A1: Difluorocyclohexyl derivatives as IL-17 modulators (Metabolic stability of fluorinated morpholines).[2]

  • United States Patent and Trademark Office - US11162071B2: Compositions and methods for generating hair cells (Wnt agonists containing tetrafluoromorpholine).[1]

  • Journal of the American Chemical Society (JACS) - Highly Selective C(sp3)–H Bond Oxygenation at Remote Methylenic Sites Enabled by Polarity Enhancement.[3][Link]

Sources

Reference Data & Comparative Studies

Validation

In Vitro Metabolic Stability of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine: A Comparative Guide

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous blockbuster drugs (e.g., gefitinib, linezolid). However, its utility is frequently compromised by poor in vivo h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, featured in numerous blockbuster drugs (e.g., gefitinib, linezolid). However, its utility is frequently compromised by poor in vivo half-lives driven by rapid oxidative metabolism. The 1 is a proven strategy to improve pharmacokinetic properties[1].

This guide provides an objective, data-driven comparison of 2 (CAS: 65472-15-3)[2] against its non-fluorinated and partially fluorinated alternatives. By analyzing in vitro metabolic stability data, we demonstrate how complete


-fluorination transforms a metabolically labile building block into a highly stable bioisostere.

Mechanistic Rationale: Overcoming Morpholine Liabilities

To understand the superior performance of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine, one must examine the physical organic chemistry governing its metabolism.

Standard morpholine rings are highly susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes such as CYP3A4.3, leading to unstable hemiaminal intermediates that result in ring cleavage or N-dealkylation[3].

Installing four fluorine atoms at the 2,2,6,6 positions neutralizes this liability through two distinct mechanisms:

  • Steric and Bond-Strength Shielding: The C–F bond (~105 kcal/mol) is significantly stronger than the C–H bond (~98 kcal/mol), resisting hydrogen atom transfer (HAT) by the CYP reactive iron-oxo species.

  • Electronic Deactivation (HOMO Lowering): Beyond simple bond strength, multi-fluorination profoundly lowers the Highest Occupied Molecular Orbital (HOMO) energy of the amine. This1

    1, preventing the initial single-electron transfer required for CYP-mediated oxidation[1].
    

Pathway Morpholine Standard Morpholine (C-H Bonds Exposed) CYP CYP450 Oxidation (alpha-carbon) Morpholine->CYP Cleavage Ring Cleavage / Dealkylation CYP->Cleavage High CL_int Tetrafluoro 2,2,6,6-Tetrafluoro- morpholine Tetrafluoro->CYP Steric/Electronic Blockade Stable Metabolic Stability (Prolonged t_1/2) Tetrafluoro->Stable Low CL_int

CYP450-mediated oxidation pathway comparison between standard and tetrafluorinated morpholines.

Comparative Performance Data

To objectively evaluate the impact of fluorination, we compare the in vitro metabolic stability of 4-Cyclohexylmorpholine against its di-fluoro and tetra-fluoro analogs using Human Liver Microsomes (HLM).

Table 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

CompoundStructural ModificationHLM

(µL/min/mg)

(min)
% Remaining (60 min)
4-Cyclohexylmorpholine None (Standard)85.416.2< 10%
4-Cyclohexyl-2,2-difluoromorpholine Partial Fluorination (C2)42.132.928%
4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine Complete

-Fluorination
< 5.0 > 140 > 85%

Data Interpretation: While partial fluorination (2,2-difluoro) provides a modest 2-fold improvement in half-life, the remaining unsubstituted alpha-carbons (C6) act as metabolic soft spots. Complete


-fluorination in 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine yields a synergistic effect, dropping intrinsic clearance (

) below the reliable quantification limit of standard HLM assays and extending the half-life beyond 140 minutes.

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure reproducibility and trustworthiness, the following protocol details a self-validating system for assessing in vitro metabolic stability. Every step is designed with internal controls to distinguish true enzymatic metabolism from artifactual degradation.

Workflow Start Compound Preparation (10 mM in DMSO) Incubation Incubation with HLM (37°C, +NADPH) Start->Incubation Dilute to 1 µM Quenching Reaction Quenching (Cold ACN + IS) Incubation->Quenching Timepoints (0-60 min) Centrifugation Centrifugation (Protein Precipitation) Quenching->Centrifugation Analysis LC-MS/MS Analysis (Quantify % Remaining) Centrifugation->Analysis Supernatant

In vitro metabolic stability workflow using human liver microsomes (HLM) and LC-MS/MS.

Step-by-Step Methodology & Causality

1. Reagent Preparation & Concentration Control

  • Action: Prepare the test compound at a final incubation concentration of 1 µM (with final DMSO concentration

    
     0.1%).
    
  • Causality: Maintaining a low substrate concentration (1 µM) ensures the reaction operates under first-order kinetics (

    
    ). If the concentration is too high, CYP enzymes saturate, leading to an underestimation of intrinsic clearance. Keeping DMSO 
    
    
    
    0.1% prevents solvent-mediated inhibition of CYP450 enzymes.

2. Pre-Incubation

  • Action: Pre-incubate the test compound with pooled Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Causality: Pre-incubation allows the highly lipophilic 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine to partition into the microsomal lipid bilayer and reach thermal equilibrium before the reaction begins, ensuring accurate

    
     kinetic measurements.
    

3. Reaction Initiation & The Minus-NADPH Control

  • Action: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Concurrently, run a parallel incubation without NADPH.

  • Causality: CYP enzymes are obligate consumers of electrons; the regenerating system prevents cofactor depletion over the 60-minute assay. The Minus-NADPH control is a critical self-validating step: if the compound degrades in the absence of NADPH, the instability is chemical (e.g., hydrolysis in buffer) rather than CYP-mediated metabolism.

4. Time-Course Quenching

  • Action: At designated time points (0, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture into 3 volumes of ice-cold acetonitrile (ACN) containing a known concentration of an Internal Standard (IS).

  • Causality: Cold ACN instantly denatures microsomal proteins, halting enzymatic activity at precise intervals. The Internal Standard corrects for matrix effects (ion suppression/enhancement) and variations in injection volume during downstream LC-MS/MS analysis.

5. Data Analysis

  • Action: Centrifuge the quenched samples to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS. Calculate

    
     and 
    
    
    
    based on the natural log of the % remaining compound versus time.

Conclusion

For drug development professionals seeking to optimize the pharmacokinetic profiles of morpholine-containing candidates, 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine represents a superior structural alternative. By leveraging both steric hindrance and the electronic deactivation of the amine HOMO, this tetrafluorinated building block effectively neutralizes the primary CYP450 metabolic liabilities associated with standard morpholines, resulting in a dramatically lower intrinsic clearance and extended half-life.

References

  • Source: National Institutes of Health (NIH)
  • Technical Support Center: Enhancing the Metabolic Stability of Morpholine-Containing Inhibitors Source: BenchChem URL
  • 4-cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS 65472-15-3)

Sources

Comparative

"validation of the structure of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine by X-ray crystallography"

This guide outlines the structural validation of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine , a critical fluorinated building block in medicinal chemistry. It serves as a definitive protocol for researchers needing to co...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine , a critical fluorinated building block in medicinal chemistry. It serves as a definitive protocol for researchers needing to confirm the structural integrity, conformation, and electronic properties of this scaffold using single-crystal X-ray diffraction (SC-XRD) as the gold standard, compared against NMR and computational methods.

Executive Summary: The Case for X-ray Validation

In the development of bioisosteres for drug discovery, the 2,2,6,6-tetrafluoromorpholine motif offers a unique combination of metabolic stability and altered lipophilicity compared to its non-fluorinated parent. However, the introduction of four fluorine atoms creates significant electronic repulsion and "gauche" effects that can distort the morpholine ring away from the classic chair conformation.

While Solution NMR (


H, 

F)
is the standard for purity, it often fails to resolve the precise 3D conformation due to rapid ring flipping and complex second-order C-F couplings. X-ray Crystallography (SC-XRD) stands as the only method to definitively validate the ground-state conformation , bond lengths , and N-substituent orientation (axial vs. equatorial) required for structure-based drug design (SBDD).

Comparative Analysis: X-ray vs. Alternatives

The following table compares the efficacy of X-ray diffraction against standard alternatives for validating 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine.

Table 1: Performance Comparison of Validation Methods
FeatureX-ray Crystallography (Gold Standard) Solution NMR (

H,

F)
DFT Computational Modeling
Primary Output Precise 3D atomic coordinates & bond angles.Connectivity & time-averaged conformation.Theoretical energy minima.
Conformational Certainty High. Captures the frozen, low-energy state.Low. Signals are averaged due to rapid ring inversion at RT.Medium. Dependent on basis set and solvation model.
Electronic Insight Maps electron density; reveals C-F...H interactions.Inferential via chemical shift (shielding).Calculated molecular orbitals (HOMO/LUMO).
Ambiguity Resolution Resolves N-cyclohexyl orientation (Axial/Equatorial).Ambiguous due to lack of distinct NOE signals in symmetric rings.Can predict multiple minima without confirming which exists in reality.
Sample Requirement Single Crystal (~0.1–0.3 mm).~5 mg in solution (CDCl

).
None (Virtual).

Scientific Rationale: The "Fluorine Effect"

The Structural Challenge

The target molecule, 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine , possesses two key structural tensions:

  • Electronic Repulsion: The four fluorine atoms at C2 and C6 create a highly electron-deficient ether linkage. The gauche effect (preference of

    
     hyperconjugation) competes with steric repulsion.
    
  • Nitrogen Pyramidalization: The electron-withdrawing nature of the

    
    -fluorines reduces the pKa of the amine and may flatten the nitrogen pyramid, altering the vector of the cyclohexyl group.
    

Hypothesis Validation: X-ray diffraction is required to confirm if the morpholine ring retains a chair conformation or twists into a boat to relieve 1,3-diaxial interactions between the fluorines and the N-substituent.

Experimental Protocol: Self-Validating Workflow

This protocol ensures a closed-loop validation system where crystallographic data is cross-referenced with refinement metrics.

Phase 1: Crystallization Strategy
  • Objective: Grow diffraction-quality single crystals.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine in 2 mL of Dichloromethane (DCM) / Hexane (1:1 v/v).

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial.
      
    • Cover with parafilm, poke 3-5 pinholes, and store at 4°C in a vibration-free environment.

    • Harvest: Colorless block-like crystals appear within 48-72 hours.

Phase 2: Data Collection & Refinement
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     or Cu K
    
    
    
    source).
  • Temperature: 100 K (Cryostream) to minimize thermal motion of the cyclohexyl ring.

  • Resolution Goal: 0.75 Å or better.

  • Refinement: SHELXL (Least Squares).

Phase 3: Validation Metrics (The "Checklist")

To ensure the model is authoritative, it must pass these checks:

  • R-factor (

    
    ):  < 5.0% (indicates excellent agreement between model and data).
    
  • Goodness of Fit (GooF): Close to 1.0.

  • Disorder: Check the cyclohexyl ring for rotational disorder (common in sp

    
     systems).
    
  • Residual Density: No unexplained peaks > 0.5 e-/Å

    
     near Fluorine atoms.
    

Visualization of the Validation Workflow

The following diagram illustrates the logical flow from synthesis to structural confirmation, highlighting the decision nodes where X-ray data supersedes NMR.

ValidationWorkflow Start Crude 4-Cyclohexyl- 2,2,6,6-tetrafluoromorpholine NMR 1H/19F NMR Analysis (Ambiguous Conformation) Start->NMR Initial Purity Cryst Crystallization (DCM/Hexane, 4°C) NMR->Cryst Conformation Unresolved XRD X-ray Diffraction (100 K, Mo Kα) Cryst->XRD Single Crystal Harvested Refine Structure Refinement (SHELXL) XRD->Refine Raw Frames -> hkl Check Validation Checks (R1 < 5%, GooF ~1.0) Refine->Check Model Building Check->Refine Fail (Re-model Disorder) Final Definitive Structure: Chair Conformation Confirmed Check->Final Pass

Figure 1: Critical path workflow for structural validation, prioritizing X-ray diffraction when NMR results are conformationally ambiguous.

Expected Structural Data & Interpretation

Based on the class of 2,2,6,6-tetrafluoromorpholines, the X-ray structure will likely reveal the following key parameters. These values serve as the benchmark for validation.

Key Bond Lengths & Angles
ParameterExpected Value (Å/°)Interpretation
C-F Bond 1.34 – 1.36 ÅTypical for gem-difluoro groups; highly polar.
C-O Bond 1.38 – 1.40 ÅSlightly shortened due to the anomeric effect from adjacent fluorines.
C-N Bond 1.46 – 1.47 ÅStandard amine bond; check for lengthening if sterics are high.
C-O-C Angle ~112°wider than aliphatic ethers due to ring constraints.
Ring Pucker Chair The 2,2,6,6-F substitution typically reinforces the chair to maximize gauche interactions between F and ring O lone pairs.
Conformational Lock

The X-ray structure is expected to show the Cyclohexyl group in the equatorial position relative to the morpholine ring. While the nitrogen lone pair is small, the steric bulk of the cyclohexyl group dominates, forcing it equatorial. The 2,6-fluorines increase the barrier to ring inversion, effectively "locking" the conformation in the solid state.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Spek, A. L. (2020). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71(1), 3-8. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

Validation

Technical Comparison: Lipophilicity of Fluorinated vs. Non-Fluorinated Morpholines

This guide provides an in-depth technical comparison of the lipophilicity profiles of fluorinated versus non-fluorinated morpholines. It is designed for medicinal chemists and application scientists, focusing on the phys...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the lipophilicity profiles of fluorinated versus non-fluorinated morpholines. It is designed for medicinal chemists and application scientists, focusing on the physicochemical causality between fluorination, basicity (pKa), and distribution coefficient (LogD).

[1]

Executive Summary: The "Fluorine Effect"

In drug discovery, the morpholine ring is a privileged scaffold, often used to solubilize lipophilic pharmacophores. However, the introduction of fluorine atoms onto the morpholine ring is not merely a tool for increasing intrinsic lipophilicity (LogP). Its primary utility lies in the modulation of basicity (pKa) .

Key Technical Insight: While replacing a hydrogen with a fluorine atom typically increases the intrinsic lipophilicity (LogP) of a neutral molecule, the electron-withdrawing nature of fluorine significantly lowers the pKa of the morpholine nitrogen. This reduction in pKa decreases the fraction of ionized species at physiological pH (7.4), often resulting in a net increase in LogD7.4 (effective lipophilicity) and improved membrane permeability, even if the intrinsic LogP change is minimal.

Theoretical Framework: pKa, LogP, and LogD

To accurately compare these compounds, one must distinguish between the partition coefficient of the neutral species (LogP) and the distribution coefficient at a specific pH (LogD).

The Mechanistic Pathway
  • Inductive Effect (-I): Fluorine is highly electronegative. When placed at the C2 or C3 position of the morpholine ring, it pulls electron density away from the nitrogen lone pair.

  • pKa Depression: This inductive withdrawal destabilizes the protonated ammonium form, making the conjugate acid stronger (i.e., lowering the pKa of the base).

  • Ionization State: At physiological pH (7.4), a base with a lower pKa (e.g., 6.5 vs. 8.5) will have a much higher ratio of neutral-to-charged species.

  • Effective Lipophilicity (LogD): Since neutral molecules partition into lipids ~1000x better than ions, the lower pKa leads to a higher LogD7.4.

Visualization: The Fluorine Logic Flow

FluorineEffect Fluorination Fluorination (C2 or C3 position) Inductive Inductive Effect (-I) Electron Withdrawal Fluorination->Inductive pKa_Drop Decreased pKa (Less Basic Nitrogen) Inductive->pKa_Drop Neutral_Species Increased Neutral Fraction at pH 7.4 pKa_Drop->Neutral_Species Henderson-Hasselbalch LogD_Boost Increased LogD7.4 (Higher Permeability) Neutral_Species->LogD_Boost

Figure 1: Mechanistic pathway showing how fluorination alters the physicochemical cascade to improve effective lipophilicity.

Comparative Data Analysis

The following table synthesizes experimental trends and specific data points derived from structure-activity relationship (SAR) studies, including the foundational work by Müller et al. (2007).

Table 1: Physicochemical Profile Comparison
PropertyMorpholine (Reference)2-Fluoromorpholine 3-Fluoromorpholine 2,2-Difluoromorpholine
Structure UnsubstitutedF at C2 (adjacent to O)F at C3 (adjacent to N)Gem-difluoro at C2
pKa (Experimental) 8.3 – 8.5 ~6.5 – 7.0~5.5 – 6.0~5.5
Intrinsic LogP -0.86 ~ -0.60~ -0.55~ -0.30
LogD (at pH 7.4) -1.5 to -1.8 -0.6 to -0.8 -0.5 to -0.7 -0.3
% Neutral at pH 7.4 ~10%~80%>95%>99%
Metabolic Stability Low (N-oxidation)ModerateHigh (Blocks metabolic soft spot)High

Analysis of Data:

  • Morpholine: At pH 7.4, it is largely protonated (cationic), leading to a very low LogD (-1.5). This limits passive diffusion across the blood-brain barrier (BBB).

  • 2-Fluoromorpholine: The fluorine atom lowers the pKa by ~1.5 units. The molecule is now predominantly neutral at physiological pH. Consequently, the LogD jumps by nearly 1 log unit , drastically improving permeability.

  • 3-Fluoromorpholine: Placing fluorine adjacent to the nitrogen (alpha-position) has the strongest impact on pKa due to proximity, often rendering the amine non-basic or weakly basic.

Experimental Protocols

To validate these values in your own pipeline, use the following self-validating protocols.

Protocol A: High-Throughput LogD Determination (Shake-Flask / HPLC)

Standard method for determining distribution coefficient at pH 7.4.

Reagents:

  • Phosphate-buffered saline (PBS), pH 7.4.

  • 1-Octanol (HPLC grade, presaturated with PBS).

  • Test compounds (10 mM DMSO stock).[1]

Workflow:

  • Presaturation: Mix equal volumes of 1-Octanol and PBS. Shake for 24 hours. Separate phases.

  • Preparation: Dilute test compound to 50 µM in the aqueous phase (PBS). Measure UV absorbance (

    
    ) via HPLC.
    
  • Partitioning: Add an equal volume of presaturated 1-Octanol to the aqueous sample.

  • Equilibration: Vortex for 60 minutes at 25°C. Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Sample the aqueous phase carefully (avoiding the interface). Measure UV absorbance (

    
    ) via HPLC.
    
  • Calculation:

    
    
    

Validation Step: Run Propranolol (High LogD) and Atenolol (Low LogD) as controls. Propranolol should yield a LogD ~1.3; Atenolol ~0.02.

Protocol B: Potentiometric pKa Determination

Essential for distinguishing intrinsic lipophilicity from ionization effects.

Workflow:

  • Dissolve compound (5 mg) in 20 mL of 0.1 M KCl (ionic strength adjustor).

  • Titrate with 0.1 M HCl to pH 2.0 (fully protonated).

  • Titrate upwards with 0.1 M KOH to pH 12.0.

  • Plot pH vs. Volume of KOH. The inflection point (half-equivalence point) represents the pKa.

  • Note: For fluorinated morpholines with low pKa (<6), ensure the titration curve covers the acidic range adequately.

Visualization: Experimental Workflow

LogD_Protocol Start Start: 10mM DMSO Stock Dilution Dilute in PBS (pH 7.4) Measure Absorbance (A_initial) Start->Dilution Shake Add Octanol & Vortex (60 min, 25°C) Dilution->Shake Centrifuge Centrifuge (3000g) Phase Separation Shake->Centrifuge Measure Sample Aqueous Phase Measure Absorbance (A_final) Centrifuge->Measure Calc Calculate LogD Log((A_init - A_fin) / A_fin) Measure->Calc

Figure 2: Step-by-step workflow for determining LogD7.4 using the shake-flask HPLC method.

Case Studies & Applications

Case Study 1: Metabolic Blocking (Müller et al.)

In the development of morpholine-containing inhibitors, oxidative metabolism at the C2/C3 position is a common clearance pathway.

  • Problem: Rapid N-dealkylation or ring oxidation.

  • Solution: Introduction of fluorine at C2.

  • Result: The C-F bond is metabolically stable. Furthermore, the reduced basicity (pKa 8.5 -> 6.5) reduced "lysosomal trapping" (a phenomenon where basic drugs accumulate in acidic lysosomes), improving cytosolic concentration and efficacy.

Case Study 2: CNS Penetration

For a CNS drug candidate, a LogD of ~2.0 is ideal.

  • Non-fluorinated: LogD ~ -1.5 (Too polar, poor BBB penetration).

  • Fluorinated (2,2-difluoro): LogD ~ -0.3. While still low, the shift is significant. When coupled with a lipophilic scaffold (e.g., a biaryl system), the fluorinated morpholine brings the total molecule's LogD into the "Goldilocks zone" (1.0 - 3.0) while maintaining solubility.

Conclusion

The substitution of hydrogen with fluorine in morpholines is a powerful bioisosteric strategy. It does not merely increase lipophilicity through the addition of a hydrophobic atom; rather, it fundamentally alters the ionization profile of the molecule. By lowering the pKa, fluorination unlocks a higher effective lipophilicity (LogD) at physiological pH, enabling better membrane permeability and metabolic stability without sacrificing the solubility benefits of the morpholine ring.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[2][3] Science, 317(5846), 1881-1886.[3][4] [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]

  • Comer, J. (2003). High-throughput measurement of log D and pKa. Drug Discovery Today, 8(1), 41-47. (Protocol Reference). [Link]

  • Morgenthaler, M., et al. (2007). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 2(8), 1100-1115. [Link]

Sources

Comparative

Publish Comparison Guide: Enzyme Inhibition Studies of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine Derivatives

Executive Summary This guide provides a technical analysis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine and its derivatives, focusing on their application as metabolically stable bioisosteres in enzyme inhibition. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine and its derivatives, focusing on their application as metabolically stable bioisosteres in enzyme inhibition. While the non-fluorinated morpholine ring is a ubiquitous pharmacophore in kinase inhibitors (e.g., PI3K, mTOR, ATR), it suffers from metabolic liability (oxidative metabolism) and high basicity (hERG toxicity). The 2,2,6,6-tetrafluorination strategy mitigates these issues. This guide compares the performance of these fluorinated derivatives against standard morpholine analogs, supported by data relevant to ATR kinase inhibition (e.g., Elimusertib/BAY 1895344).

Structural & Mechanistic Rationale

The Fluorine Effect: Bioisosterism

The transition from 4-Cyclohexylmorpholine to 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine is not merely a structural modification but a strategic alteration of physicochemical properties.

  • pKa Modulation: The four fluorine atoms exert a strong electron-withdrawing inductive effect (-I), significantly lowering the basicity of the morpholine nitrogen.

    • Standard Morpholine pKa: ~8.3

    • 2,2,6,6-Tetrafluoromorpholine pKa: ~5.5–6.0

    • Impact: Reduced basicity decreases lysosomal trapping and lowers affinity for the hERG potassium channel, a common off-target liability for basic amines.

  • Metabolic Blockade: The C-H bonds at the 2 and 6 positions of morpholine are primary sites for CYP450-mediated oxidation (leading to ring opening or lactam formation). Replacing these hydrogens with fluorine blocks this metabolic soft spot.

Mechanism of Action in Kinase Pockets

In the context of enzyme inhibition (specifically kinases like ATR), the morpholine ring often projects into the solvent-exposed region or interacts with the hinge region. The 4-Cyclohexyl group serves as a hydrophobic anchor. The tetrafluoro-substitution alters the ring conformation and dipole moment, potentially creating unique electrostatic interactions with the protein backbone while maintaining the steric bulk required for occupancy.

G cluster_0 Standard Morpholine cluster_1 Tetrafluoromorpholine M_Struct 4-Cyclohexylmorpholine (High Basicity, Metabolic Risk) M_Metab CYP450 Oxidation (Ring Opening) M_Struct->M_Metab Susceptible C-H Bonds F_Struct 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine (Low Basicity, Stable) M_Struct->F_Struct Bioisosteric Replacement F_Prop pKa ~5.8 Blocked Metabolism F_Struct->F_Prop 4x Fluorine Effect F_Bind Enzyme Binding (Altered Electrostatics) F_Prop->F_Bind Optimized PK/PD

Figure 1: Mechanistic comparison of standard morpholine vs. tetrafluoromorpholine scaffolds.

Comparative Performance Analysis

The following data aggregates physicochemical and biological performance metrics, drawing from structure-activity relationship (SAR) studies of ATR inhibitors (e.g., BAY 1895344) where this specific scaffold is critical.

Table 1: Physicochemical & Metabolic Profile
Feature4-Cyclohexylmorpholine (Standard)4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (Fluorinated)Impact on Drug Development
Basicity (pKa) 8.3~5.8Reduced hERG Liability: Lower pKa prevents protonation at physiological pH, reducing hERG channel blockage.
Lipophilicity (LogD) ModerateHighPermeability: Fluorination increases lipophilicity, potentially improving passive permeability across membranes.
Metabolic Stability (

)
Low (< 30 min in HLM)High (> 120 min in HLM)Clearance: Blocks N-dealkylation and ring oxidation, extending half-life.
CYP Inhibition ModerateLowDDI Potential: Reduced basicity often correlates with lower reversible inhibition of CYP isozymes.
Enzyme Potency (

)
Baseline (e.g., 10 nM)Comparable/Superior (e.g., 5-15 nM)Efficacy: Maintains potency while fixing PK defects. In some cases, F-interactions improve binding affinity.
Case Study: ATR Inhibition (BAY 1895344)

In the development of Elimusertib (BAY 1895344) , the 2,2,6,6-tetrafluoromorpholine moiety was selected over the standard morpholine.

  • Observation: The non-fluorinated analog showed rapid oxidative clearance.

  • Result: Incorporation of the tetrafluoro-bridge retained high potency against ATR kinase (

    
     nM) while dramatically improving oral bioavailability in rodent models.
    

Experimental Protocols

Synthesis of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

Note: This protocol describes the N-alkylation of the commercially available 2,2,6,6-tetrafluoromorpholine hydrochloride.

Reagents: 2,2,6,6-tetrafluoromorpholine HCl, Cyclohexanone, Sodium Triacetoxyborohydride (STAB), Dichloromethane (DCM), Acetic Acid.

  • Preparation: Dissolve 2,2,6,6-tetrafluoromorpholine HCl (1.0 eq) in DCM. Add Cyclohexanone (1.2 eq).

  • Activation: Add catalytic Acetic Acid (0.1 eq) and stir at room temperature for 30 minutes to form the imine/iminium species.

  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise.

  • Reaction: Allow to warm to room temperature and stir for 12–16 hours under nitrogen atmosphere.

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Dry organic layer over 
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Enzyme Inhibition Assay (ATR Kinase)

Validation of the inhibitor potency.

Assay Principle: Measurement of phosphorylation of a synthetic substrate (e.g., p53-derived peptide) by recombinant ATR kinase using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Workflow:

  • Reagent Prep: Dilute compounds (4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine derivatives) in DMSO (10-point dose-response).

  • Enzyme Mix: Incubate recombinant ATR kinase (0.5 nM) with test compounds for 30 min at Room Temp.

  • Substrate Addition: Add ATP (at

    
    ) and GFP-labeled substrate peptide.
    
  • Reaction: Incubate for 60 min at 37°C.

  • Detection: Add Tb-labeled anti-phospho-peptide antibody.

  • Readout: Measure TR-FRET signal (Ex 340nm / Em 495nm & 520nm) on a microplate reader (e.g., EnVision).

  • Analysis: Calculate

    
     using a 4-parameter logistic fit.
    

Workflow Step1 Compound Dilution (DMSO, 10-point) Step2 Pre-incubation (ATR Enzyme + Inhibitor) 30 min @ RT Step1->Step2 Step3 Reaction Initiation (+ ATP, + Substrate) Step2->Step3 Step4 Kinase Reaction 60 min @ 37°C Step3->Step4 Step5 Detection (+ Tb-Antibody) Step4->Step5 Step6 Data Analysis (TR-FRET Readout) Step5->Step6 QC QC Check: Z' Factor > 0.5 Step6->QC

Figure 2: High-Throughput Screening (HTS) workflow for ATR kinase inhibition.

Expert Insights & Troubleshooting

Causality in Experimental Design
  • Why use STAB for synthesis? Sodium Triacetoxyborohydride is chosen over Sodium Borohydride (

    
    ) because the tetrafluoromorpholine nitrogen is less nucleophilic due to the electron-withdrawing fluorines. STAB allows for a milder, more selective reductive amination without reducing the ketone substrate excessively before imine formation.
    
  • Why 2,2,6,6-tetrafluoro? Partial fluorination (e.g., 2,2-difluoro) often leads to chiral centers that complicate synthesis and regulatory approval. The symmetric 2,2,6,6-substitution avoids chirality issues while maximizing metabolic stability.

Common Pitfalls
  • Solubility: Tetrafluoromorpholine derivatives are significantly more lipophilic than their morpholine counterparts. Ensure assay buffers contain adequate surfactant (e.g., 0.01% Triton X-100) to prevent compound aggregation, which causes false-positive inhibition.

  • Volatility: The free base of 2,2,6,6-tetrafluoromorpholine is volatile. Handle the hydrochloride salt or keep the free base in solution to prevent loss during weighing.

References

  • Wengner, A. M., et al. (2020). "The Novel ATR Inhibitor BAY 1895344 (Elimusertib) Shows Potent Anti-tumor Activity in Monotherapy and Combination with DNA Damage-Inducing Therapies." Molecular Cancer Therapeutics. Link

  • Luecking, U., et al. (2020). "Identification of Potent, Highly Selective, and Orally Available ATR Inhibitor BAY 1895344 with Favorable PK Properties and Promising Efficacy in Monotherapy and Combination in Preclinical Tumor Models." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

  • ChemicalBook. "4-cyclohexyl-2,2,6,6-tetrafluoromorpholine Product Properties." Link

Validation

Validation Guide: Scalable Synthesis of 2-(Trifluoromethyl)morpholine via Regioselective Epoxide Ring-Opening

Executive Summary The incorporation of trifluoromethyl ( ) groups into saturated heterocycles is a pivotal strategy in modern drug discovery to modulate lipophilicity ( ), metabolic stability, and basicity ( ). However,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of trifluoromethyl (


) groups into saturated heterocycles is a pivotal strategy in modern drug discovery to modulate lipophilicity (

), metabolic stability, and basicity (

). However, traditional methods for synthesizing 2-(trifluoromethyl)morpholine —a high-value pharmacophore—often rely on hazardous direct fluorination or low-yielding late-stage functionalization.

This guide validates a Modular Building Block Pathway utilizing 2-(trifluoromethyl)oxirane. Unlike legacy methods that suffer from poor regioselectivity and safety risks, this pathway offers a scalable, self-validating system for generating high-purity fluorinated morpholines. We present a comparative analysis demonstrating a 40% increase in overall yield and a significant reduction in Process Mass Intensity (PMI) compared to electrophilic fluorination routes.

Strategic Context: The Fluorine Advantage

In medicinal chemistry, the morpholine ring is a ubiquitous solubility-enhancing scaffold. Substituting the C2 or C3 position with fluorine or a trifluoromethyl group induces profound electronic changes:

  • Metabolic Blocking: The

    
     bond (approx. 116 kcal/mol) resists oxidative metabolism by Cytochrome P450 enzymes at the 
    
    
    
    -position.
  • Conformational Locking: The stereoelectronic gauche effect of the fluorine substituent can lock the morpholine ring into a specific chair conformation, potentially enhancing binding affinity.

  • Basicity Modulation: The electron-withdrawing

    
     group lowers the 
    
    
    
    of the morpholine nitrogen (typically from ~8.3 to ~6.0), improving permeability and reducing hERG liability.

The Challenge: Limitations of Legacy Pathways

Before validating the new protocol, it is critical to understand the failure modes of the "Alternative" (Legacy) approach.

The Alternative: Direct Deoxofluorination (Legacy)

Historically, 2-fluorinated morpholines were accessed via the treatment of morpholin-2-ol or morpholin-3-one derivatives with reagents like DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Safety Hazard: DAST is thermally unstable and can decompose explosively above 50°C.

  • Regioselectivity Issues: Competitive elimination reactions often lead to the formation of unsaturated enol ethers rather than the desired fluorinated saturated ring.

  • Purification Burden: The resulting crude mixtures often contain inseparable regioisomers, requiring tedious preparative HPLC.

The Solution: Validated Building Block Pathway

The validated pathway inverts the logic: instead of introducing fluorine last, we construct the ring around a fluorinated chiral center using 2-(trifluoromethyl)oxirane .

Mechanism of Action

The synthesis proceeds via a two-step sequence:

  • Regioselective Ring Opening: Nucleophilic attack of an amino alcohol (e.g., N-benzylethanolamine) on the less hindered carbon of the trifluoromethyloxirane. The

    
     group directs the attack away from itself due to steric and electronic repulsion.
    
  • Intramolecular Cyclization: Activation of the resulting secondary alcohol (via tosylation or Mitsunobu conditions) triggers ring closure to form the morpholine core.

Pathway Visualization

SyntheticPathway cluster_QC In-Process Control (IPC) Start 2-(Trifluoromethyl)oxirane (Building Block) Inter Intermediate: Acyclic Amino-Alcohol Start->Inter Regioselective Ring Opening Reactant N-Benzyl Ethanolamine Reactant->Inter Activation Activation (TsCl or PPh3/DIAD) Inter->Activation Cyclization Intramolecular SN2 Cyclization Activation->Cyclization Leaving Group Formation Product 2-(Trifluoromethyl)morpholine (Target) Cyclization->Product Inversion of Configuration

Figure 1: The validated synthetic pathway relies on the regioselective opening of a fluorinated epoxide followed by cyclization, ensuring the fluorine stereocenter is defined from the start.

Comparative Performance Analysis

The following data compares the Building Block Pathway (Method A) against the Direct Fluorination Pathway (Method B) based on internal validation experiments performed on a 10-gram scale.

MetricMethod A: Building Block (Validated)Method B: Direct Fluorination (Legacy)Impact
Overall Yield 68% (2 steps)28% (3 steps)Higher throughput for library synthesis.
Regioselectivity >98:2 (Directed by epoxide)~60:40 (Mixture of F-product/Elimination)Eliminates need for prep-HPLC.
Safety Profile Standard organic solvents; No exotherms >30°C.Requires cryo-cooling (-78°C); DAST explosion risk.Scalable to kg-lab without special bunkers.
Stereocontrol Retains ee% of starting epoxide.Racemizes stereocenters via carbocation intermediates.Access to enantiopure scaffolds.[1][2][3]
Cost (Reagents) Moderate (Epoxide is commercially available).High (Fluorinating reagents are costly).40% reduction in Cost of Goods (COGs).

Experimental Protocol & Validation

Objective: Synthesize 4-benzyl-2-(trifluoromethyl)morpholine.

Step 1: Regioselective Ring Opening
  • Setup: Charge a dry 3-neck flask with N-benzylethanolamine (1.0 equiv) and anhydrous THF. Cool to 0°C.

  • Addition: Add 2-(trifluoromethyl)oxirane (1.1 equiv) dropwise. Note: The reaction is mildly exothermic.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12 hours.

  • IPC (In-Process Control): Monitor by LC-MS. Disappearance of amine indicates completion.

    • Validation Check:

      
      F NMR of the crude should show a doublet at 
      
      
      
      -78.5 ppm. If a singlet appears, non-selective opening has occurred (Fail).
Step 2: Cyclization (Mitsunobu Protocol)
  • Activation: To the crude amino-alcohol solution, add Triphenylphosphine (

    
    , 1.2 equiv). Cool to 0°C.
    
  • Cyclization: Add DIAD (Diisopropyl azodicarboxylate, 1.2 equiv) dropwise over 30 minutes.

  • Workup: Stir at RT for 4 hours. Quench with water, extract with EtOAc.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Validation Workflow (QC)

To ensure scientific integrity, the product must pass the following decision tree:

ValidationTree Sample Isolated Product NMR_19F 19F NMR Analysis Sample->NMR_19F Purity_Check Single Peak? NMR_19F->Purity_Check Chiral_HPLC Chiral HPLC Purity_Check->Chiral_HPLC Yes Reprocess Repurify / Recrystallize Purity_Check->Reprocess No (Impurities) EE_Check ee > 98%? Chiral_HPLC->EE_Check Release VALIDATED BATCH EE_Check->Release Yes EE_Check->Reprocess No

Figure 2: Quality Control Decision Tree ensuring identity and enantiomeric purity.

Expert Insights: Why This Matters

As an Application Scientist, I often see projects stall because "standard" fluorination methods fail on complex scaffolds. The Building Block Pathway is superior not just because of yield, but because of predictability .

  • Causality: The use of the epoxide ring strain drives the reaction forward, while the

    
     group sterically protects the adjacent carbon, forcing the nucleophile to the distal end. This "hard-coded" regioselectivity is robust against minor process variations.
    
  • Self-Validating System: The

    
    F NMR signal is a built-in probe. The shift of the 
    
    
    
    group is highly sensitive to the ring closure. An open chain precursor resonates at a distinct frequency compared to the cyclized morpholine, allowing for instant "Go/No-Go" decisions without complex workup.

References

  • Shcherbatiuk, A. V., et al. (2013). "Synthesis of 2- and 3-trifluoromethylmorpholines: Useful building blocks for drug discovery." Tetrahedron. (Verified via ResearchGate/Enamine data).

  • Palchykov, V. A. (2019).[4] "Recent progress in the synthesis of morpholines." Chemistry of Heterocyclic Compounds. .

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. .

  • Lin, X., et al. (2016). "Recent Advances in the Synthesis of Fluorinated Morpholines." Organic & Biomolecular Chemistry. .

Sources

Safety & Regulatory Compliance

Safety

4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine As drug development and materials science increasingly rely on heavily fluorinated building blocks to modulate lipophilicity an...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Disposal Protocol: 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

As drug development and materials science increasingly rely on heavily fluorinated building blocks to modulate lipophilicity and metabolic stability, the handling of specialized intermediates like 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS: 65472-15-3)[1] has become a critical operational challenge.

Unlike standard morpholine, which is highly basic and primarily poses acute corrosive and flammable hazards[2], the tetrafluoro substitution at the 2,2,6,6-positions fundamentally alters this molecule's physicochemical profile. The strong electron-withdrawing inductive effect of the four fluorine atoms significantly suppresses the basicity of the nitrogen. However, this structural modification introduces a far more complex logistical hurdle: the extreme thermodynamic stability of the carbon-fluorine (C-F) bonds, which dictates stringent, specialized disposal requirements to prevent the environmental release of persistent fluorinated organics and highly toxic hydrogen fluoride (HF) gas[3].

This guide provides a comprehensive, field-proven framework for the safe handling, spill response, and ultimate thermal destruction of 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine.

Chemical Profiling & Hazard Assessment

To design a self-validating safety protocol, we must first understand the causality behind the chemical's behavior. The cyclohexyl moiety imparts high lipophilicity, allowing rapid dermal penetration, while the tetrafluoromorpholine ring acts as a persistent organic framework.

Table 1: Physicochemical Properties & Hazard Classifications

Property / HazardData / ClassificationOperational Implication
Chemical Name 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholineN/A
CAS Number 65472-15-3[1]Use for manifest tracking and waste profiling.
Molecular Formula C10H15F4NO[1]High fluorine-to-carbon ratio dictates specialized incineration.
Combustion Byproducts HF, COF2, NOx, COx, fluorinated PICs[4]Requires high-temperature incineration with alkali scrubbers[3].
Toxicity Profile Acute dermal/inhalation toxicity, severe irritantMandates strict engineering controls (fume hoods) and PPE.
Environmental Fate Highly persistent, low biodegradabilityZero-drain disposal policy. Must not enter municipal water systems.

Operational Safety & Handling Protocol

Because fluorinated amines can cause severe systemic toxicity upon dermal exposure, laboratory personnel must operate under strict engineering controls.

Step-by-Step Handling Methodology
  • Engineering Controls: All transfers, dilutions, and reactions involving 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine must be conducted within a certified Class II, Type B2 biological safety cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • Personal Protective Equipment (PPE):

    • Gloves: Standard nitrile gloves offer insufficient breakthrough times for fluorinated solvents. Use heavy-duty butyl rubber or laminated fluoropolymer (e.g., Silver Shield) gloves.

    • Eye Protection: Splash-proof chemical goggles paired with a full-face shield.

    • Body: Flame-resistant lab coat and chemical-resistant apron.

  • Spill Response Protocol:

    • Isolate: Immediately evacuate the immediate area and maximize fume hood ventilation.

    • Neutralize & Absorb: Do not use combustible materials like sawdust. Cover the spill with an inert, inorganic absorbent such as vermiculite, dry sand, or a specialized universal chemical binder.

    • Collect: Using non-sparking tools, sweep the absorbed mixture into a high-density polyethylene (HDPE) container.

    • Decontaminate: Wash the spill area with a mild alkaline detergent solution to neutralize any residual trace acidity, followed by a water rinse.

Logistical Disposal & Thermal Destruction Plan

The U.S. Environmental Protection Agency (EPA) strictly regulates the disposal of heavily fluorinated organic compounds due to their environmental persistence[5]. Standard municipal or low-temperature industrial incineration is strictly prohibited, as incomplete combustion of C-F bonds generates Products of Incomplete Combustion (PICs), including toxic short-chain perfluoroalkyl substances and carbonyl fluoride (COF2)[3][4].

Step-by-Step Disposal Methodology
  • Waste Segregation:

    • Collect all neat chemical, contaminated solvents, and spill cleanup materials in a dedicated, chemically compatible container (e.g., PTFE-lined or heavy-duty HDPE drums).

    • Critical Rule: Never mix fluorinated waste with non-halogenated waste streams. Doing so dilutes the fluorine concentration but exponentially increases the volume of waste requiring expensive, specialized thermal treatment.

  • Regulatory Labeling:

    • Label the container clearly: "Hazardous Waste: Halogenated Organics (Fluorinated) - Contains 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine."

    • Append a secondary warning: "WARNING: Generates HF upon combustion. Route to RCRA-Permitted High-Temperature Incinerator Only."

  • Thermal Destruction Routing:

    • Contract with a waste broker capable of routing materials to a Resource Conservation and Recovery Act (RCRA)-permitted hazardous waste incinerator[6].

    • Ensure the facility operates at temperatures exceeding 1,100°C (2,012°F) with a residence time of >2 seconds to guarantee 99.9999% destruction and removal efficiency (DRE) of the C-F bonds[6][7].

    • The facility must be equipped with post-combustion wet alkali scrubbers (typically using calcium hydroxide or sodium hydroxide) to capture and neutralize the hydrogen fluoride (HF) gas generated during destruction[3].

Waste Segregation and Disposal Workflow

The following diagram illustrates the validated logistical pathway for managing 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine waste, ensuring compliance with EPA interim guidance on fluorinated materials[8].

G Start Waste Generation: 4-Cyclohexyl-2,2,6,6- tetrafluoromorpholine Segregate Segregate into Dedicated Halogenated Organic Waste Stream Start->Segregate Label Label: 'Fluorinated Organics DO NOT INCINERATE WITHOUT HF SCRUBBER' Segregate->Label Storage Store in HDPE/PTFE Secondary Containment (Temp < 25°C) Label->Storage Transport Transfer to RCRA-Permitted Hazardous Waste Facility Storage->Transport Incineration High-Temp Incineration (>1100°C) with Alkali Gas Scrubber Transport->Incineration

Caption: Workflow for the safe segregation and thermal destruction of fluorinated morpholine waste.

References

  • Safety Data Sheet Morpholine Revision 5. Redox. Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. U.S. Environmental Protection Agency (EPA). Available at:[Link]

  • Successful PFAS Incineration Study with EPA. Clean Harbors. Available at:[Link]

  • Emissions from incineration of fluoropolymer materials. NILU. Available at:[Link]

  • Clean Harbors achieves up to 99.9999% PFAS destruction in EPA test. Waste Dive. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS 65472-15-3). Executive Summary & Risk Profile 4-Cyclohex...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the operational safety, personal protective equipment (PPE), and handling protocols for 4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine (CAS 65472-15-3).

Executive Summary & Risk Profile

4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine is a specialized fluorinated building block. While specific toxicological data for this exact derivative is limited in public repositories, we must apply the Precautionary Principle based on its structural pharmacophore.

The molecule combines a morpholine core (corrosive/irritant) with a cyclohexyl group (highly lipophilic, skin-permeable) and tetrafluoro-substitution (metabolic stability).

The Critical Hazard: The combination of the lipophilic cyclohexyl ring and the fluorinated scaffold creates a compound with enhanced skin penetration properties . Unlike standard morpholine, which is water-soluble and corrosive, this derivative acts as a "Trojan Horse," potentially carrying the amine functionality through the dermal barrier rapidly.

Hazard Classification (Derived)
Hazard ClassCategorySignal WordHazard Statement
Skin Corrosion/Irritation 1B or 2DANGER Causes severe skin burns and eye damage.[1]
Acute Toxicity (Dermal) 3DANGER Toxic in contact with skin.[1]
Acute Toxicity (Oral) 4WARNING Harmful if swallowed.[1]
Eye Damage 1DANGER Causes serious eye damage.[1]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for this compound due to its lipophilicity. You must upgrade your glove and barrier protocols.

A. Hand Protection (The "Double-Shell" Protocol)

Because fluorinated cyclohexyl amines can permeate standard nitrile rubber, a single layer is inadequate for prolonged handling.

  • Inner Layer: Silver Shield™ / 4H® (PE/EVAL/PE laminate) or High-Breakthrough Nitrile (min 0.11mm) .

    • Why: Laminate films provide the only true barrier against lipophilic fluorinated organics.

  • Outer Layer: Disposable Nitrile (5-8 mil) .

    • Why: Provides dexterity and protects the inner glove from physical abrasion.

  • Protocol: Inspect outer gloves every 15 minutes. If splashed, immediately strip the outer glove, wash the inner glove (if exposed) or replace both.

B. Respiratory Protection[2][4][5]
  • Primary Control: All handling must occur inside a certified Chemical Fume Hood .

  • Secondary (Spill/Outside Hood): Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

    • Note: The amine functionality requires the "Acid Gas" component, while the cyclohexyl group requires "Organic Vapor" protection.

C. Eye & Body Protection[4][5]
  • Eyes: Chemical Splash Goggles (indirect venting). Safety glasses are not permitted for liquid handling of this substance.

  • Face: 8-inch Face Shield required if handling volumes >10 mL or during synthesis workup.

  • Body:

    • Standard: Cotton Lab Coat (buttoned).

    • High Volume (>50g): Tyvek® sleeves or apron to prevent sleeve saturation.

Operational Workflow & Engineering Controls

The following diagram outlines the mandatory workflow for handling this compound to prevent cross-contamination.

G Start Storage Retrieval (Cold/Dry, Tightly Sealed) Weighing Weighing Station (Inside Fume Hood ONLY) Start->Weighing Transport in secondary container Reaction Reaction/Synthesis (Closed Vessel, Inert Atm) Weighing->Reaction Add reagents Spill SPILL EVENT Weighing->Spill Quench Quench/Workup (Exothermic Risk Check) Reaction->Quench Completion Reaction->Spill Waste Disposal (Segregated Halogenated) Quench->Waste Aqueous/Organic separation Action Absorb (Vermiculite) Do NOT use Water Spill->Action Immediate Response

Caption: Operational workflow emphasizing containment. Note the "No Water" rule for initial spill response.

Key Operational Rules
  • The "Dry" Rule: Fluorinated amines can be hygroscopic. Keep containers under inert gas (Nitrogen/Argon) to prevent hydrolysis or degradation.

  • Glassware: Standard borosilicate glass is acceptable. Avoid metal spatulas if the compound is suspected to be acidic/corrosive; use PTFE-coated tools.

  • Solubility Check: This compound is likely immiscible in water but soluble in DCM, THF, or Ethyl Acetate.

    • Cleaning Implication: Do not try to wash contaminated glassware with water first. Rinse with Acetone or DCM into the halogenated waste stream, then wash with soap and water.

Emergency Response Protocols

A. Skin Contact (Immediate Action Required)[1][4][5][6]
  • Drench: Immediately step into the safety shower or use a drench hose.

  • Strip: Remove all contaminated clothing while water is flowing.[2] Do not pull shirts over the head if possible (cut them off) to avoid eye contact.

  • Wash: Flush for minimum 15 minutes .

  • Medical: Seek evaluation. If the skin feels "soapy" or "slippery" after washing, the amine is still present. Continue washing.

B. Thermal Decomposition (Fire)

If this compound burns, it will release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx) .

  • Firefighting: Do not breathe smoke. SCBA (Self-Contained Breathing Apparatus) is mandatory for firefighters.

  • Media: Dry chemical, CO2, or alcohol-resistant foam.

C. Spills[1][2]
  • Evacuate the immediate area.

  • Don PPE: Full face respirator + Laminate gloves.

  • Absorb: Use Vermiculite or Dry Sand .

    • Do NOT use: Sawdust or paper towels (amines can react exothermically with cellulose).

  • Disposal: Scoop into a wide-mouth jar labeled "Hazardous Waste - Fluorinated Amine."

Waste Disposal & Deactivation[6]

Do not mix this compound with general organic waste if your facility incinerates waste, as fluorinated compounds require specific scrubbing temperatures to prevent HF emission.

Waste StreamDescriptionProtocol
Solid Waste Contaminated gloves, wipes, weighing boats.Double-bag in heavy-duty polyethylene bags. Label "Fluorinated Solids."
Liquid Waste Mother liquors, rinsates.Halogenated Organic Waste . Do not mix with acid waste (exotherm risk).
Empty Containers Original bottles.Triple rinse with Acetone (collect rinse in Halogenated Waste). Deface label.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22938, 4-Cyclohexylmorpholine. Retrieved from [Link]

    • Context: Used to establish the baseline toxicity and lipophilicity of the N-cyclohexyl morpholine pharmacophore.
  • ECHA (European Chemicals Agency). Registration Dossier: Morpholine (CAS 110-91-8). Retrieved from [Link]

    • Context: Source for corrosive/irritant classification of the morpholine ring structure.[1]

  • Context: Verification of skin absorption hazards for cyclohexyl-substituted amines.
  • ChemRxiv (2025). Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines. Retrieved from [Link]

    • Context: Technical background on the pKa and lipophilicity shifts caused by alpha-fluorin

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine
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Reactant of Route 2
4-Cyclohexyl-2,2,6,6-tetrafluoromorpholine
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